Product packaging for ACES(Cat. No.:CAS No. 7365-82-4)

ACES

Numéro de catalogue: B1662964
Numéro CAS: 7365-82-4
Poids moléculaire: 182.20 g/mol
Clé InChI: DBXNUXBLKRLWFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-acetamido)-2-aminoethanesulfonic acid is a Good's buffer substance, pKa = 6.9 at 20 ℃. It is an ACES and an amino sulfonic acid. It is a tautomer of a 2-[(2-amino-2-oxoethyl)ammonio]ethanesulfonate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O4S B1662964 ACES CAS No. 7365-82-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O4S/c5-4(7)3-6-1-2-11(8,9)10/h6H,1-3H2,(H2,5,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXNUXBLKRLWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064644
Record name Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name N-(2-Acetamido)-2-aminoethanesulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21194
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7365-82-4
Record name N-(2-Acetamido)-2-aminoethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7365-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Acetamido)-2-aminoethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACES
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(carbamoylmethyl)taurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBAMOYLMETHYL)TAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5SPL5YVBY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-(2-acetamido)-2-aminoethanesulfonic acid (ACES): A Technical Guide to its Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Versatile Biological Buffer

N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has found widespread application in biochemical, molecular biology, and pharmaceutical research. As one of the "Good's buffers," developed to provide stable pH environments in the physiological range, a thorough understanding of its chemical properties is paramount for its effective use in experimental and formulation contexts. This technical guide provides a comprehensive overview of the chemical properties of this compound, including detailed experimental methodologies and data presented for clarity and comparative analysis.

Core Chemical and Physical Properties

This compound is a white crystalline powder characterized by its high solubility in water and stability under typical laboratory conditions.[1] Its zwitterionic nature, arising from the presence of both a sulfonic acid group and an amino group, contributes to its excellent buffering capacity.

Quantitative Data Summary

The key quantitative properties of N-(2-acetamido)-2-aminoethanesulfonic acid are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₄H₁₀N₂O₄S[2]
Molecular Weight 182.20 g/mol [2][3]
pKa (at 25 °C) 6.78 - 6.9[2][3]
Useful Buffering pH Range 6.1 - 7.5[3]
Melting Point >220 °C (decomposes)
Water Solubility Highly soluble[1]
Appearance White crystalline powder[1]

Dissociation and Buffering Mechanism

The buffering capacity of this compound is centered around the equilibrium of its amino group. The pKa of approximately 6.8 makes it an effective buffer for maintaining a stable pH in the physiological range.

The dissociation equilibrium of this compound in an aqueous solution can be represented as follows:

Dissociation Protonated H₂N⁺(COCH₂NHCH₂CH₂SO₃⁻) Zwitterion H₂N(COCH₂NHCH₂CH₂SO₃⁻) Protonated->Zwitterion + H₂O Zwitterion->Protonated + H₃O⁺

Dissociation equilibrium of this compound in aqueous solution.

Experimental Protocols

A cornerstone of robust scientific research is the ability to replicate and verify experimental findings. This section details the methodologies for determining the key chemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa of this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a strong base to a solution of this compound and monitoring the corresponding change in pH.

Methodology:

  • Preparation of this compound Solution: A standard solution of this compound (e.g., 0.1 M) is prepared by dissolving a precisely weighed amount of high-purity this compound powder in deionized water.

  • Titration Setup: The this compound solution is placed in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

  • Titration: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point is identified as the point of steepest inflection in the curve. The pKa is determined as the pH at the half-equivalence point, where half of the this compound has been neutralized.

pKa_Determination cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Weigh this compound B Dissolve in DI Water A->B C Add NaOH Titrant B->C D Monitor pH C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa F->G

Workflow for pKa determination by potentiometric titration.
Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or by gravimetric analysis after solvent evaporation.

Metal Ion Chelation: Potentiometric and Spectroscopic Analysis

This compound has been shown to interact with certain metal ions, a critical consideration for its use in biological systems where metal ions are often present. The stability constants of these metal-ACES complexes can be determined using a combination of potentiometry and spectroscopy.[4]

Methodology for Cu(II) Complexation: [4]

  • Potentiometric Titrations: Solutions containing known concentrations of this compound and copper(II) ions are titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration.

  • Spectroscopic Measurements: UV-Vis spectra of the this compound-Cu(II) solutions are recorded at various pH values and molar ratios to observe changes in the absorbance characteristics, which indicate complex formation.

  • Data Analysis: The potentiometric titration data are used to calculate the stability constants of the various Cu(II)-ACES complexes formed.[4] The spectroscopic data helps to validate the speciation model derived from the potentiometric measurements.[4] The different complex stoichiometries identified for the Cu(II)-ACES system include Cu(2+), CuL(+), CuL2, CuH-1L2(-1), and CuH(-2)L2(-2), where L represents the deprotonated this compound molecule.[4]

Metal_Chelation_Analysis cluster_0 Experiment cluster_1 Data Analysis Potentiometry Potentiometric Titration (this compound + Cu(II) + NaOH) Stability_Constants Calculate Stability Constants Potentiometry->Stability_Constants Spectroscopy UV-Vis Spectroscopy (Varying pH and Ratios) Validation Validate Model with Spectroscopic Data Spectroscopy->Validation Speciation_Model Develop Speciation Model Stability_Constants->Speciation_Model Speciation_Model->Validation

Workflow for analyzing metal ion chelation by this compound.

Stability and Storage

This compound is a stable compound under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place. Aqueous solutions of this compound are also stable, but for critical applications, it is recommended to prepare fresh solutions or filter-sterilize and store them at 2-8 °C.

Applications in Research and Drug Development

The favorable chemical properties of this compound make it a valuable tool in various scientific disciplines:

  • Biochemical and Enzymatic Assays: Its buffering range is ideal for studying many physiological enzymes.

  • Cell Culture: this compound can be used as a component of cell culture media to maintain a stable pH environment.

  • Electrophoresis: It is employed as a buffer in both agarose and polyacrylamide gel electrophoresis.

  • Pharmaceutical Formulations: this compound can be used as an excipient to buffer pharmaceutical preparations, enhancing the stability and solubility of active pharmaceutical ingredients.[2]

References

N-(2-acetamido)-2-aminoethanesulfonic acid pKa and buffering range.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(2-acetamido)-2-aminoethanesulfonic acid (ACES): pKa and Buffering Range

For Researchers, Scientists, and Drug Development Professionals

N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as this compound, is a zwitterionic buffer first described by Norman Good and his colleagues. It is a member of the ethanesulfonic acid buffers, which are widely utilized in biochemical and biological research. The utility of this compound in applications such as cell culture and protein extractions stems from its pKa value, which is near physiological pH, and its minimal interaction with biological molecules.[1] This guide provides a detailed overview of the pKa and effective buffering range of this compound, the experimental determination of these properties, and the fundamental principles governing its function as a buffer.

Quantitative Data Summary

The physicochemical properties of this compound, specifically its acid dissociation constant (pKa) and corresponding buffering range, are critical for its application in experimental biology. These values are summarized in the table below.

ParameterValueConditions
pKa6.9at 20°C[2]
pKa6.78Not specified
Effective Buffering Range pH 6.1 - 7.5

Experimental Protocol: pKa Determination by pH-Metric Titration

The pKa of a buffer like this compound is empirically determined using a pH-metric titration method. This procedure involves the gradual neutralization of the acidic form of the buffer with a strong base while monitoring the pH of the solution.

Objective: To determine the pKa of N-(2-acetamido)-2-aminoethanesulfonic acid.

Materials:

  • N-(2-acetamido)-2-aminoethanesulfonic acid (this compound)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged. Position the burette filled with the standardized NaOH solution over the beaker.

  • Initial pH Measurement: Record the initial pH of the this compound solution.

  • Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.

  • Data Collection: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.

    • The pKa is the pH of the solution at the half-equivalence point.[3][4] At this point, the concentrations of the acidic and basic forms of the buffer are equal, as described by the Henderson-Hasselbalch equation.[4][5]

Fundamental Principles and Visualizations

The effectiveness of a buffer is directly related to its pKa. A buffer is most effective at resisting changes in pH when the pH of the solution is equal to its pKa. The useful buffering range is generally considered to be within one pH unit on either side of the pKa.[6][7][8][9]

pKa_Buffering_Range cluster_0 Buffering Principle pKa pKa (Acid Dissociation Constant) BufferingRange Effective Buffering Range (pKa ± 1) pKa->BufferingRange determines LowerLimit Lower Limit (pKa - 1) BufferingRange->LowerLimit lower bound UpperLimit Upper Limit (pKa + 1) BufferingRange->UpperLimit upper bound

Caption: Relationship between pKa and the effective buffering range.

The diagram above illustrates the fundamental relationship where the pKa value of a buffer, such as this compound, is the central determinant of its effective buffering range. This range, approximately pKa ± 1, defines the pH spectrum within which the buffer can effectively neutralize added acid or base, thus maintaining a stable pH environment.[6][7][8]

References

Synthesis and Physical Properties of ACES Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-(2-Acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has found widespread application in biochemical, molecular biology, and cell culture studies. As one of the "Good's" buffers, it is valued for its compatibility with biological systems, low metal-binding capacity, and a pKa value near physiological pH. This technical guide provides a comprehensive overview of the synthesis and physical properties of this compound buffer, including detailed experimental protocols and data presented for easy reference.

Synthesis of this compound Buffer

The synthesis of this compound buffer is most commonly achieved through the reaction of taurine with either chloroacetamide or acetic anhydride. The following section details a general method for its preparation and subsequent purification.

Experimental Protocol: Synthesis via Chloroacetamide and Taurine

This protocol describes a common laboratory-scale synthesis of this compound buffer.

Materials:

  • Taurine

  • Chloroacetamide

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Deionized Water

  • Three-necked flask equipped with a condenser and stirrer

  • Heating mantle

  • pH meter

  • Büchner funnel and flask

  • Vacuum dryer

Procedure:

  • Reaction Setup: In a three-necked flask, prepare an aqueous solution of taurine.

  • Reaction: Add chloroacetamide to the taurine solution. Adjust the pH of the reaction mixture to a specific alkaline value using a concentrated sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux and maintain this temperature for a set period to allow the reaction to proceed to completion.

  • Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature. Acidify the solution with hydrochloric acid.

  • Crystallization: Add 95% ethanol to the acidified solution to induce the precipitation of white crystals of this compound.

  • Isolation: Collect the crude this compound crystals by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the crude product from an aqueous ethanol solution to obtain a purified white product.[1]

  • Drying: Dry the purified this compound crystals in a vacuum dryer to remove any residual solvent. The expected yield is typically in the range of 65-70%.[1]

A diagram of the synthesis workflow is provided below.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up and Purification Taurine Taurine ReactionVessel Aqueous Mixture in Three-Necked Flask Taurine->ReactionVessel Chloroacetamide Chloroacetamide Chloroacetamide->ReactionVessel NaOH NaOH (pH adjustment) NaOH->ReactionVessel Reflux Reflux ReactionVessel->Reflux Cooling Cool to Room Temperature Reflux->Cooling Acidification Acidify with HCl Cooling->Acidification Crystallization Precipitate with 95% Ethanol Acidification->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Recrystallization Recrystallization from Aqueous Ethanol Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying FinalProduct Purified this compound Buffer Drying->FinalProduct SDSPAGEWorkflow cluster_gel_prep Gel Preparation cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis PrepareSeparating Prepare Separating Gel (with this compound buffer) PourSeparating Pour Separating Gel PrepareSeparating->PourSeparating PrepareStacking Prepare Stacking Gel PourSeparating->PrepareStacking PourStacking Pour Stacking Gel PrepareStacking->PourStacking AssembleApparatus Assemble Electrophoresis Apparatus PourStacking->AssembleApparatus MixSample Mix Protein Sample with Loading Buffer HeatSample Heat at 95-100°C MixSample->HeatSample LoadSamples Load Samples HeatSample->LoadSamples AddRunningBuffer Add Running Buffer (with this compound buffer) AssembleApparatus->AddRunningBuffer AddRunningBuffer->LoadSamples RunGel Apply Voltage LoadSamples->RunGel Visualization Stain and Visualize Protein Bands RunGel->Visualization EnzymeKinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepareBuffer Prepare this compound Buffer MixReagents Mix Buffer and Substrate in Cuvette PrepareBuffer->MixReagents PrepareEnzyme Prepare Enzyme Stock InitiateReaction Initiate with Enzyme PrepareEnzyme->InitiateReaction PrepareSubstrate Prepare Substrate Stock PrepareSubstrate->MixReagents Equilibrate Equilibrate Temperature MixReagents->Equilibrate Equilibrate->InitiateReaction MeasureAbsorbance Measure Absorbance vs. Time InitiateReaction->MeasureAbsorbance CalculateRate Calculate Initial Velocity MeasureAbsorbance->CalculateRate DetermineParameters Determine Km and Vmax CalculateRate->DetermineParameters Result Enzyme Kinetic Parameters DetermineParameters->Result

References

N-(2-acetamido)-2-aminoethanesulfonic Acid (ACES): A Technical Guide to its Discovery, History, and Application as a Good's Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-(2-acetamido)-2-aminoethanesulfonic acid (ACES), a zwitterionic biological buffer. It details its historical discovery as one of Norman Good's revolutionary buffers, its key physicochemical properties, and practical applications in biological and biochemical research. This document includes detailed experimental protocols and quantitative data to support its use in laboratory settings.

Discovery and History: The "Good's" Buffer Revolution

Prior to the mid-20th century, biological research was often hampered by the lack of stable and inert buffering agents for maintaining physiological pH.[1][2] Many commonly used buffers were either toxic to biological systems, participated in biochemical reactions, or had pKa values that were not ideal for studying processes that occur at neutral pH.[2]

In 1966, Norman Good and his colleagues published a landmark paper that introduced a series of zwitterionic buffers, including this compound, designed to overcome these limitations.[1][3][4][5] These buffers, now famously known as "Good's buffers," were selected based on a stringent set of criteria aimed at ensuring their suitability for biological research.[2] this compound, with a pKa of 6.9 at 20°C, proved to be an excellent choice for buffering in the physiologically relevant pH range of 6.1 to 7.5.[6][7]

The development of this compound and other Good's buffers was a significant advancement, providing researchers with reliable tools to control pH in a variety of applications, from enzyme assays to cell culture, without interfering with the biological processes under investigation.[8][9]

Norman Good's Selection Criteria for Biological Buffers

Good and his team established a set of ideal characteristics for biological buffers.[2] These criteria remain a benchmark for the selection and development of buffering agents in life sciences.

Good_s_Criteria cluster_criteria Good's Criteria for Biological Buffers cluster_outcome Outcome pKa pKa between 6 and 8 Ideal_Buffer Ideal Biological Buffer (e.g., this compound) pKa->Ideal_Buffer solubility High Aqueous Solubility solubility->Ideal_Buffer membrane_impermeability Membrane Impermeability membrane_impermeability->Ideal_Buffer salt_effects Minimal Salt Effects salt_effects->Ideal_Buffer dissociation Minimal Influence on Dissociation (Concentration, Temperature, Ionic Composition) dissociation->Ideal_Buffer cation_interaction Well-behaved Cation Interactions cation_interaction->Ideal_Buffer stability Chemical and Enzymatic Stability stability->Ideal_Buffer biochemical_inertness Biochemically Inert biochemical_inertness->Ideal_Buffer uv_absorbance Low UV/Visible Absorbance uv_absorbance->Ideal_Buffer synthesis Ease of Preparation and Purification synthesis->Ideal_Buffer

Figure 1. Logical relationship of Norman Good's criteria for the selection of ideal biological buffers.

Physicochemical Properties of this compound

This compound is a white crystalline powder that is highly soluble in water.[10] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and an amino group, is key to its buffering capacity and its minimal interaction with biological membranes.

Quantitative Data for this compound Buffer

The following table summarizes the key quantitative properties of N-(2-acetamido)-2-aminoethanesulfonic acid.

PropertyValueNotes
Molecular Formula C₄H₁₀N₂O₄S
Molecular Weight 182.20 g/mol [11]
pKa at 20°C 6.9[7]
pKa at 25°C 6.8[12]
ΔpKa/°C -0.020Indicates a significant change in pKa with temperature.
Buffering pH Range 6.1 - 7.5[6]
Water Solubility 50 mg/mLYields a clear, colorless solution.
Metal Ion Binding Forms complexes with Cu²⁺ and Mg²⁺. Weak or no chelation of Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺.[8]
UV Absorbance Low absorbance in the UV and visible regions, but absorbs at 230 nm and below.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in common laboratory procedures.

Synthesis of N-(2-acetamido)-2-aminoethanesulfonic Acid (this compound)

This protocol is based on the general method described for the synthesis of Good's buffers.

Materials:

  • Taurine (2-aminoethanesulfonic acid)

  • Chloroacetamide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • pH meter

  • Büchner funnel and filter paper

  • Vacuum flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a molar equivalent of taurine and a molar equivalent of chloroacetamide in deionized water.

  • pH Adjustment and Reflux: Adjust the pH of the solution to approximately 11 with a concentrated solution of NaOH. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by periodically checking the pH and readjusting to 11 as needed.

  • Cooling and Acidification: After the reflux is complete, allow the reaction mixture to cool to room temperature. Once cooled, acidify the solution to a pH of approximately 2 with concentrated HCl.

  • Crystallization: Transfer the acidified solution to a beaker and add an equal volume of ethanol. Cool the mixture in an ice bath to induce crystallization of the this compound product.

  • Isolation and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts.

  • Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized from a hot water/ethanol mixture.

  • Drying: Dry the purified this compound crystals in a vacuum oven at 60-80°C to a constant weight.

Preparation of this compound Buffer for a Generic Enzyme Kinetics Assay

This protocol describes the preparation of a stock solution of this compound buffer and its use in a hypothetical enzyme kinetics experiment.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Enzyme stock solution

  • Substrate stock solution

  • Inhibitor stock solution (if applicable)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Preparation of 1 M this compound Stock Solution (pH 7.0):

    • Dissolve 182.2 g of this compound powder in approximately 800 mL of deionized water.

    • Adjust the pH to 7.0 with a concentrated NaOH solution while monitoring with a calibrated pH meter.

    • Bring the final volume to 1 L with deionized water.

    • Sterilize by filtration through a 0.22 µm filter and store at 4°C.

  • Preparation of Working Assay Buffer (e.g., 50 mM this compound, pH 7.0):

    • Dilute the 1 M this compound stock solution 1:20 in deionized water to achieve the final desired concentration.

  • Enzyme Assay Protocol:

    • In a 96-well microplate, add the components in the following order:

      • Working Assay Buffer

      • Enzyme solution (diluted in assay buffer)

      • Inhibitor or vehicle control (diluted in assay buffer)

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the substrate solution (diluted in assay buffer).

    • Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Buffer Prepare 50 mM this compound Buffer (pH 7.0) Add_Reagents Add Buffer, Enzyme, and Inhibitor to 96-well plate Prepare_Buffer->Add_Reagents Prepare_Enzyme Prepare Enzyme Solution Prepare_Enzyme->Add_Reagents Prepare_Substrate Prepare Substrate Solution Initiate_Reaction Initiate Reaction with Substrate Prepare_Substrate->Initiate_Reaction Prepare_Inhibitor Prepare Inhibitor Dilutions Prepare_Inhibitor->Add_Reagents Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Mix Pre_Incubate->Initiate_Reaction Measure_Signal Measure Absorbance/Fluorescence Kinetically Initiate_Reaction->Measure_Signal Plot_Data Plot Reaction Velocity vs. [Substrate] Measure_Signal->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

References

Metal Ion Binding Characteristics of ACES Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) is a zwitterionic buffer developed by Good and colleagues, valued for its physiological pH range (6.1 - 7.5) and minimal interaction with biological systems. However, like many biological buffers, this compound is not entirely inert and exhibits a capacity to bind metal ions. This interaction, though often weak, can have significant implications in experimental systems where metal ion concentration is a critical parameter, such as in the study of metalloenzymes, protein stability, and drug-metal interactions. Understanding the metal ion binding characteristics of this compound is crucial for accurate experimental design and data interpretation. This guide provides a technical overview of the known metal ion binding properties of this compound, details the experimental protocols for their determination, and presents a relevant experimental workflow.

Quantitative Data on Metal Ion Binding

Table 1: Stability Constants for this compound-Metal Complexes

Metal IonStoichiometry (M:L)Log KTemperature (°C)Ionic Strength (M)Method
Cu(II)1:1 (CuL+)5.46250.15 (NaNO3)Potentiometry
Cu(II)1:2 (CuL2)9.58250.15 (NaNO3)Potentiometry
Mg(II)Data not availableN/AN/AN/AN/A
Ca(II)Data not availableN/AN/AN/AN/A
Mn(II)Data not availableN/AN/AN/AN/A
Co(II)Data not availableN/AN/AN/AN/A
Ni(II)Data not availableN/AN/AN/AN/A
Zn(II)Data not availableN/AN/AN/AN/A

Note: The interaction of this compound with Cu(II) is complex and pH-dependent, involving the deprotonation of the amide nitrogen at higher pH values, leading to the formation of species such as CuH-1L2(-1) and CuH-2L2(-2)[1]. The affinity for Cu(II) increases significantly at higher this compound:Cu(II) ratios[1]. Qualitative studies indicate that this compound also interacts with Mg(II), Ca(II), Mn(II), Co(II), Ni(II), and Zn(II), but quantitative stability constants are not well-documented in publicly accessible literature.

Experimental Protocols

The determination of stability constants for metal-buffer complexes is primarily achieved through potentiometric titration and UV-Visible spectrophotometry. These methods allow for the precise measurement of the concentration of free and complexed species in solution at equilibrium.

Protocol 1: Potentiometric Titration

This method is a cornerstone for determining stability constants. It involves monitoring the pH of a solution containing the ligand (this compound) and the metal ion of interest as a standardized solution of a strong base is added.

1. Materials and Reagents:

  • This compound buffer substance
  • Metal salt of interest (e.g., NiCl2, CoCl2) of high purity
  • Standardized strong acid (e.g., 0.1 M HCl)
  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
  • Background electrolyte (e.g., 0.1 M KCl or NaNO3) to maintain constant ionic strength
  • High-purity, deionized, and degassed water

2. Instrumentation:

  • High-precision pH meter with a glass electrode
  • Thermostatted titration vessel (e.g., at 25.0 ± 0.1 °C)
  • Calibrated burette for titrant delivery
  • Inert gas supply (e.g., Argon) to blanket the solution and prevent CO2 absorption

3. Methodology:

  • Electrode Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.00, 7.00, 10.00).
  • Ligand Protonation Constant (pKa) Determination:
  • Prepare a solution of this compound (e.g., 1-5 mM) in the background electrolyte.
  • Add a known amount of strong acid to fully protonate the this compound.
  • Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.
  • Plot the pH versus the volume of base added. The pKa can be determined from this titration curve using computational software like Hyperquad.
  • Metal-Ligand Stability Constant Determination:
  • Prepare solutions containing a known concentration of this compound and varying concentrations of the metal salt (e.g., metal-to-ligand ratios of 1:2, 1:5, 1:10).
  • Ensure the total volume and ionic strength are constant.
  • Titrate these solutions with the standardized strong base under an inert atmosphere.
  • The formation of metal-ACES complexes will release protons, causing a shift in the titration curve compared to the ligand-only titration.
  • Analyze the titration data using specialized software to solve the mass-balance equations for all species in solution and refine the stability constants (log K) for the various M(L)xHy species.

Protocol 2: UV-Visible Spectrophotometry

This technique is used when the metal-ligand complex has a distinct absorbance spectrum from the free ligand or metal ion. It is particularly useful for transition metals that exhibit d-d electronic transitions.

1. Materials and Reagents:

  • This compound buffer substance
  • Metal salt of interest with a suitable chromophore (e.g., CuSO4, NiSO4)
  • High-purity, deionized water
  • pH-matched buffer solution (a non-coordinating buffer, if possible, for baseline measurements, or careful pH control of this compound solutions)

2. Instrumentation:

  • Dual-beam UV-Vis spectrophotometer
  • Matched quartz cuvettes (e.g., 1 cm path length)
  • Thermostatted cuvette holder

3. Methodology:

  • Spectral Characterization: Record the absorbance spectra of the free metal ion, free this compound, and a mixture of the two to identify a wavelength where the change in absorbance upon complexation is maximal.
  • Mole-Ratio Method (for Stoichiometry):
  • Prepare a series of solutions where the metal ion concentration is held constant while the this compound concentration is incrementally increased.
  • Measure the absorbance at the chosen wavelength for each solution.
  • Plot absorbance versus the molar ratio ([this compound]/[Metal]). The plot will typically show two linear regions that intersect at a point corresponding to the stoichiometry of the complex.
  • Determination of Stability Constant:
  • Prepare a series of solutions with a fixed concentration of the metal ion and varying, known concentrations of this compound.
  • Measure the absorbance of each solution at the analytical wavelength.
  • The change in absorbance is proportional to the concentration of the formed complex.
  • Using the Beer-Lambert law and the known initial concentrations, the equilibrium concentrations of the free metal, free ligand, and the complex can be calculated.
  • The stability constant (K) can then be determined using various methods, such as the Benesi-Hildebrand method for 1:1 complexes or non-linear regression analysis for more complex systems.[1]

Mandatory Visualizations

Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_results Results prep_reagents Prepare Reagents (this compound, Metal Salt, Acid, Base) calibrate Calibrate pH Electrode titrate_pka Titrate this compound alone (for pKa) calibrate->titrate_pka titrate_metal Titrate this compound + Metal (for Log K) calibrate->titrate_metal plot_curves Plot pH vs. Titrant Volume titrate_pka->plot_curves titrate_metal->plot_curves compute Compute Constants (Hyperquad, etc.) plot_curves->compute pka_val pKa Value compute->pka_val logk_val Log K Value(s) compute->logk_val

Caption: Workflow for determining stability constants via potentiometric titration.

Logic of a Metal-Dependent Enzyme Inhibition Assay

In many biological assays, this compound is chosen to minimize interference. However, if an enzyme's activity is dependent on a specific metal ion, the chelating properties of this compound, though weak, could influence the results. The following diagram illustrates the competitive relationship between a metal-dependent enzyme, its substrate, a competitive inhibitor, and the potential sequestration of the essential metal cofactor by the buffer.

Enzyme_Inhibition_Logic E Apoenzyme (E) EM Holoenzyme (EM) (Active) E->EM + M M Metal Cofactor (M) ML Metal-ACES Complex M->ML + this compound (L) EM->E - M EMS Enzyme-Substrate Complex EM->EMS + S EMI Enzyme-Inhibitor Complex (Inactive) EM->EMI + I S Substrate (S) I Inhibitor (I) EMS->EM - S P Product (P) EMS->P k_cat EMI->EM - I ACES_L This compound Buffer (L) ML->M - this compound (L)

Caption: Competitive inhibition logic for a metal-dependent enzyme.

Conclusion

While this compound is considered a "Good" buffer with low metal-binding affinity, it is not entirely non-coordinating. Its interaction with Cu(II) is well-documented, but there is a notable lack of comprehensive quantitative data for its complexes with other common divalent cations such as Mg(II), Ca(II), Mn(II), Co(II), Ni(II), and Zn(II). Researchers working with metal-sensitive systems should exercise caution and, if necessary, determine the relevant stability constants under their specific experimental conditions using established methods like potentiometric titration or UV-Vis spectrophotometry. The choice of buffer remains a critical decision in experimental design, and an awareness of potential buffer-metal ion interactions is paramount for the generation of reliable and reproducible data.

References

In-Depth Technical Guide to N-(2-acetamido)-2-aminoethanesulfonic acid (ACES)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES. A zwitterionic buffer, this compound is one of the "Good's buffers" developed to be effective in the physiological pH range. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and includes workflow diagrams for clarity.

Core Properties and Data

This compound (CAS Number: 7365-82-4) is a white crystalline solid highly soluble in water.[1][2] Its zwitterionic nature, stemming from a sulfonic acid group and an amino group, makes it a reliable buffering agent in various biochemical and biological research applications.[3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 7365-82-4[1][2]
Molecular Formula C₄H₁₀N₂O₄S[1][2]
Molecular Weight 182.20 g/mol [1][2]
Appearance White to off-white crystalline solid[4]
Useful Buffering pH Range 6.1 – 7.5[5]
pKa at 25°C 6.78[5]
pKa at 20°C 6.9[4]
Temperature Dependence (d(pKa)/dT) -0.020 / °C[5]
Water Solubility 5g / 100ml (0.27 M)[6]
Metal Ion Interactions Binds Cu²⁺; weak binding to Ca²⁺, Mg²⁺; negligible binding to Mn²⁺[6][7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its use in common laboratory applications are provided below.

Synthesis of N-(2-acetamido)-2-aminoethanesulfonic acid

The synthesis of this compound is typically achieved through the acetylation of 2-aminoethanesulfonic acid (taurine).[4]

Materials:

  • 2-aminoethanesulfonic acid (Taurine)

  • Acetic anhydride

  • Aqueous sodium hydroxide (or other suitable base)

  • Ethanol

  • Reaction vessel with stirring capability

  • pH meter

  • Crystallization dish

  • Filtration apparatus

Protocol:

  • Dissolve taurine in a suitable aqueous or mixed solvent system within the reaction vessel.

  • Cool the solution in an ice bath to maintain a moderate temperature (20–50 °C) during the reaction.[4]

  • While stirring vigorously, slowly add acetic anhydride to the taurine solution.

  • Concurrently, add an alkaline solution (e.g., sodium hydroxide) dropwise to maintain the pH of the reaction mixture within a controlled alkaline range.

  • Monitor the reaction to completion.

  • Upon completion, adjust the pH to initiate the precipitation of the this compound product.

  • Collect the crude product by filtration.

  • Purify the this compound product by recrystallizing from a hot aqueous ethanol solution.[4]

  • Dry the purified crystals under a vacuum.

G cluster_synthesis Synthesis Workflow: this compound A Dissolve Taurine in aqueous solvent B Cool solution (20-50°C) A->B C Slowly add Acetic Anhydride B->C D Maintain alkaline pH with base C->D E Monitor reaction to completion D->E F Adjust pH to precipitate product E->F G Filter to collect crude product F->G H Recrystallize from hot aqueous ethanol G->H I Dry purified This compound crystals H->I

Caption: General workflow for the synthesis of this compound.

Preparation of 1 M this compound Buffer Stock Solution (pH 7.0)

Materials:

  • This compound powder (MW: 182.20 g/mol )

  • High-purity, deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Beaker and volumetric flask

Protocol:

  • Weigh this compound: Weigh out 182.20 g of this compound powder.

  • Dissolve: Add the powder to a beaker containing approximately 800 mL of dH₂O.

  • Stir: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.[8]

  • Adjust pH: Immerse the calibrated pH electrode into the solution. Slowly add 10 N NaOH or KOH dropwise while monitoring the pH. Continue adding the base until the pH reaches 7.0.[8]

  • Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsewater to the flask.

  • Bring to Volume: Add dH₂O to the flask until the bottom of the meniscus reaches the 1 L mark.[8]

  • Homogenize: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization and Storage: For long-term storage and to prevent microbial growth, sterilize the buffer solution by filtering it through a 0.22 µm filter. Store in a sterile, tightly sealed container at 4°C.[5]

G cluster_prep Experimental Workflow: this compound Buffer Preparation (1M, pH 7.0) weigh 1. Weigh 182.2g of this compound powder dissolve 2. Dissolve in ~800mL dH₂O weigh->dissolve stir 3. Stir until fully dissolved dissolve->stir adjust_ph 4. Adjust pH to 7.0 with 10N NaOH/KOH stir->adjust_ph transfer 5. Transfer to 1L volumetric flask adjust_ph->transfer final_vol 6. Add dH₂O to 1L mark transfer->final_vol mix 7. Cap and invert to mix final_vol->mix store 8. Filter sterilize (0.22µm) and store at 4°C mix->store

Caption: Workflow for preparing a 1M this compound buffer solution.

Preparation of Buffered Charcoal Yeast Extract (BCYE) Agar with this compound

This compound buffer is a critical component in the formulation of BCYE medium, used for the cultivation and primary isolation of Legionella spp. The buffer maintains the pH at an optimal 6.9 for bacterial growth.[4][7]

Materials:

  • Legionella Agar Base (containing activated charcoal and yeast extract)

  • This compound buffer powder

  • Potassium Hydroxide (KOH)

  • L-cysteine hydrochloride

  • Iron (III) pyrophosphate

  • α-ketoglutarate

  • Purified/distilled water

  • Autoclave

  • Sterile petri plates

Protocol:

  • Prepare Base Medium: Suspend 12.5 grams of Legionella Agar Base in 440 mL of purified/distilled water.[4]

  • Dissolve: Heat the suspension to a boil while stirring to ensure the medium is completely dissolved.

  • Sterilize: Sterilize the dissolved medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[4]

  • Cool: After autoclaving, cool the medium to 45-50°C in a water bath.

  • Prepare this compound-buffered Supplement: In a separate sterile container, prepare the growth supplement. The supplement for 500 mL of medium typically contains 5.0 g of this compound buffer, 0.125 g of ferric pyrophosphate, 0.2 g of L-cysteine HCl, and 0.5 g of α-ketoglutarate, with the pH adjusted to 6.9 using KOH.[7] This is often available as a pre-packaged sterile supplement (e.g., Legionella Growth Supplement BCYE).

  • Combine: Aseptically add the sterile, this compound-buffered growth supplement to the cooled agar base.[4]

  • Mix and Pour: Mix the final medium well, ensuring the charcoal particles are evenly suspended. Pour the medium into sterile petri plates and allow them to solidify.[4]

  • Storage: Store the prepared plates in a cool, dark environment until use.

Applications and Considerations

This compound is widely used in cell culture, enzyme assays, and protein purification due to its optimal buffering capacity in the physiological pH range.[8][9] It has been specifically cited for use in isoelectric focusing of proteins and in the preparation of buffered media for the isolation of bacteria like Legionella.[4][6]

When selecting a biological buffer, several factors must be considered. The logical workflow below outlines key decision points where this compound may be an appropriate choice.

G cluster_logic Logical Workflow: Biological Buffer Selection decision decision start Start: Need Buffer p1 1. Determine required experimental pH start->p1 Define experimental requirements end_this compound Select this compound end_other Select Other Buffer d1 Is pH between 6.1 and 7.5? p1->d1 d1->end_other No p2 2. Assess potential metal ion interactions d1->p2 Yes d2 Will Cu(II) binding interfere? p2->d2 d2->end_other Yes p3 3. Consider temperature of experiment d2->p3 No d3 Is significant temperature fluctuation expected? p3->d3 d3->end_this compound No p4 Account for pKa shift (-0.020/°C) d3->p4 Yes p4->end_this compound

Caption: Decision workflow for selecting a biological buffer.

References

An In-Depth Technical Guide to ACES Buffer: UV Absorbance and Spectrophotometric Interference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has found widespread use in a variety of biochemical and molecular biology applications. As one of the "Good's" buffers, it is valued for its pKa of 6.8, making it an effective buffering agent in the physiological pH range of 6.1 to 7.5. Its utility extends to applications such as gel electrophoresis, protein crystallography, and enzyme assays. However, like any reagent used in sensitive analytical techniques, it is crucial for researchers to understand its inherent chemical and physical properties, particularly its ultraviolet (UV) absorbance characteristics. This technical guide provides a comprehensive overview of the UV absorbance of this compound buffer and its potential to interfere with common spectrophotometric assays, offering detailed experimental protocols and mitigation strategies to ensure data accuracy and integrity.

Chemical and Physical Properties of this compound

This compound is a sulfonate-based buffer with a molecular weight of 182.2 g/mol . Its zwitterionic nature at physiological pH minimizes its interaction with biological macromolecules, a desirable characteristic for a biological buffer.

PropertyValue
Chemical Name N-(2-Acetamido)-2-aminoethanesulfonic acid
CAS Number 7365-82-4
Molecular Formula C4H10N2O4S
Molecular Weight 182.2 g/mol
pKa (25 °C) 6.8
Useful pH Range 6.1 - 7.5
Appearance White crystalline powder
Solubility in Water Soluble

UV Absorbance Profile of this compound Buffer

For a 0.1 M aqueous solution of this compound, the absorbance at key wavelengths is specified to be minimal:

Wavelength (nm)Absorbance (AU)
260≤ 0.05
280≤ 0.05

This low absorbance at 260 nm and 280 nm, the wavelengths commonly used for nucleic acid and protein quantification, respectively, suggests that this compound buffer has a low potential for direct interference at these specific points. However, it is important to note that even low levels of absorbance can become significant when working with low-concentration samples or in assays that are highly sensitive to background absorbance. The complete UV cutoff, the wavelength at which the absorbance of the buffer becomes significant, is not well-documented and should be determined empirically for the specific concentration and pH of the working buffer.

Potential for Interference in Spectrophotometric Assays

The potential for a buffer to interfere in a spectrophotometric assay is not limited to its direct absorbance at the analytical wavelength. The buffer components can also interact with assay reagents, leading to altered color development or other chemical interferences.

Protein Quantification Assays

Bicinchoninic Acid (BCA) Assay: The BCA assay is a colorimetric protein quantification method that relies on the reduction of Cu2+ to Cu+ by protein in an alkaline medium, followed by the chelation of Cu+ by two molecules of bicinchoninic acid to produce a purple-colored complex with an absorbance maximum at 562 nm. This compound buffer has been shown to be compatible with the BCA assay at concentrations up to 25 mM .[1] At higher concentrations, interference may occur, and it is advisable to perform a buffer blank control and to construct the standard curve in the same buffer as the samples.

Bradford Assay: The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a shift in the dye's absorbance maximum from 465 nm to 595 nm. The binding of the Coomassie dye is primarily to basic and aromatic amino acid residues. While specific quantitative data on the interference of this compound buffer in the Bradford assay is not extensively documented, it is known that various substances can interfere with this assay by affecting the dye-protein interaction. Given that this compound is a zwitterionic buffer, its potential for interference is generally considered to be low. However, it is always best practice to include a buffer-only control and to prepare protein standards in the same this compound buffer as the unknown samples.

Nucleic Acid Quantification

The quantification of nucleic acids (DNA and RNA) is typically performed by measuring the absorbance at 260 nm (A260). The purity of the sample is often assessed by calculating the A260/A280 ratio. As indicated by the specifications, a 0.1 M this compound solution has a very low absorbance at 260 nm (≤ 0.05 AU). This suggests that at typical working concentrations (e.g., 20-50 mM), the direct contribution of this compound to the A260 reading would be minimal. However, for highly accurate quantification of low-concentration nucleic acid samples, it is crucial to use a buffer blank that contains the same concentration of this compound as the samples. The effect of this compound on the A260/A280 ratio is expected to be negligible due to its low absorbance at both wavelengths.

Enzyme Assays

In enzymatic assays where the reaction is monitored spectrophotometrically, the buffer should not absorb significantly at the wavelength used to measure the product formation or substrate depletion. Given the low UV absorbance of this compound across the 260-280 nm range, it is generally a suitable buffer for many enzymatic assays that are monitored in this region. However, for assays that utilize chromogenic or fluorogenic substrates with absorbance or emission maxima at other wavelengths, it is essential to first scan the absorbance of the complete assay buffer (including this compound, substrates, and cofactors) to ensure there is no interfering background absorbance.

Experimental Protocols

To ensure the accuracy of spectrophotometric measurements when using this compound buffer, the following experimental protocols are recommended.

Protocol 1: Determination of this compound Buffer UV-Vis Absorbance Spectrum

Objective: To determine the UV-Vis absorbance spectrum of a working solution of this compound buffer to identify its UV cutoff and any potential absorbance peaks.

Materials:

  • This compound buffer powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Spectrophotometer with scanning capabilities

  • Quartz cuvettes

Methodology:

  • Prepare a stock solution of this compound buffer (e.g., 1 M) in high-purity water.

  • Prepare a working solution of this compound buffer at the desired concentration (e.g., 50 mM) and pH.

  • Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.

  • Use high-purity water as the blank to zero the spectrophotometer.

  • Fill a quartz cuvette with the prepared this compound buffer working solution.

  • Run the wavelength scan and record the absorbance spectrum.

  • Analyze the spectrum to determine the UV cutoff wavelength (the wavelength at which the absorbance begins to increase significantly) and to identify any absorbance peaks.

G cluster_prep Buffer Preparation cluster_spec Spectrophotometer Setup cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare this compound Stock Solution prep2 Prepare Working Solution (Desired Concentration & pH) prep1->prep2 measure1 Fill Cuvette with This compound Buffer prep2->measure1 setup1 Set Wavelength Scan (200-400 nm) setup2 Blank with High-Purity Water setup1->setup2 setup2->measure1 measure2 Run Scan & Record Absorbance Spectrum measure1->measure2 analysis1 Determine UV Cutoff measure2->analysis1 analysis2 Identify Absorbance Peaks measure2->analysis2

Caption: Workflow for determining the UV-Vis absorbance spectrum of this compound buffer.

Protocol 2: Assessing this compound Buffer Interference in the Bradford Protein Assay

Objective: To determine if a given concentration of this compound buffer interferes with the Bradford protein assay.

Materials:

  • This compound buffer

  • Bradford assay reagent

  • Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)

  • Spectrophotometer capable of measuring absorbance at 595 nm

  • 96-well microplate or cuvettes

Methodology:

  • Prepare Protein Standards: Prepare a series of BSA standards (e.g., 0, 100, 250, 500, 750, 1000, 1500, 2000 µg/mL) in two different diluents:

    • Set A: Diluted in high-purity water.

    • Set B: Diluted in the working concentration of this compound buffer.

  • Prepare a Buffer Blank: Prepare a sample containing only the this compound buffer at the working concentration.

  • Assay Procedure:

    • To each well of a 96-well plate (or to separate cuvettes), add a small volume (e.g., 10 µL) of each standard and the buffer blank.

    • Add the Bradford reagent (e.g., 200 µL) to each well.

    • Incubate at room temperature for the recommended time (typically 5-10 minutes).

  • Measurement: Measure the absorbance of all samples at 595 nm.

  • Data Analysis:

    • Subtract the absorbance of the 0 µg/mL standard (water or buffer) from all other readings in the respective series.

    • Plot the standard curves (Absorbance vs. Protein Concentration) for both Set A and Set B.

    • Compare the slopes and R² values of the two standard curves. Significant differences indicate interference from the this compound buffer.

G cluster_prep Standard Preparation cluster_assay Bradford Assay cluster_measure Measurement & Analysis prep1 Prepare BSA Standards in Water assay1 Add Standards & Buffer Blank to Plate prep1->assay1 prep2 Prepare BSA Standards in this compound Buffer prep2->assay1 assay2 Add Bradford Reagent assay1->assay2 assay3 Incubate assay2->assay3 measure1 Read Absorbance at 595 nm assay3->measure1 analysis1 Plot Standard Curves measure1->analysis1 analysis2 Compare Slopes & R² analysis1->analysis2

Caption: Workflow for assessing this compound buffer interference in the Bradford assay.

Mitigation of Interference

Should interference from this compound buffer be detected, several strategies can be employed to mitigate its effects:

  • Buffer Blanking: Always use a buffer blank containing the exact same concentration of this compound as your samples to zero the spectrophotometer. This will correct for the direct absorbance of the buffer.

  • Standard Curve in Buffer: Prepare your standard curve using the same this compound buffer as your samples. This will account for any interactions between the buffer and the assay reagents that may alter the colorimetric or fluorometric response.

  • Lower Buffer Concentration: If possible, reduce the concentration of the this compound buffer in your assay to a level that is shown to have minimal interference.

  • Alternative Assays: If interference remains a significant issue, consider using an alternative quantification method that is known to be less susceptible to interference from your buffer components.

Conclusion

This compound is a valuable biological buffer with properties that make it suitable for a wide range of applications in life science research and drug development. While its inherent UV absorbance is low, it is not negligible, and a thorough understanding of its spectral properties is essential for accurate spectrophotometric analysis. By following the detailed experimental protocols for characterizing buffer absorbance and assessing interference, and by implementing appropriate mitigation strategies, researchers can confidently use this compound buffer in their assays and ensure the reliability and integrity of their data.

References

A Technical Guide to the Zwitterionic Nature of ACES and Its Implications for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer first described by Norman Good and colleagues. Its unique physicochemical properties, derived directly from its zwitterionic nature, make it a valuable tool in biochemistry, molecular biology, and pharmaceutical sciences. This technical guide provides an in-depth analysis of the zwitterionic characteristics of this compound, detailing its acid-base chemistry, and explores the critical implications of this structure on its function as a buffering agent, its interactions with metal ions, and its applications in biological research and drug formulation. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data and logical diagrams to fully elucidate its behavior.

The Physicochemical and Zwitterionic Nature of this compound

This compound is a sulfonyl- and acetamido-substituted derivative of taurine.[1] At its core, the functionality of this compound is dictated by its molecular structure, which contains both a strongly acidic sulfonic acid group (-SO₃H) and a weakly basic secondary amino group (-NH-). This combination of acidic and basic centers within the same molecule allows this compound to exist as a zwitterion, or inner salt, over a wide pH range.

In its solid, crystalline state, and in solution around physiological pH, the sulfonic acid group is deprotonated, yielding a negatively charged sulfonate group (-SO₃⁻), while the secondary amino group is protonated, carrying a positive charge (-NH₂⁺-). This dual-charge state results in a molecule that is electrically neutral overall but possesses a high dipole moment, contributing to its high solubility in water and relative insolubility in nonpolar organic solvents.[1][2]

The equilibrium between the different protonation states of this compound is fundamental to its buffering capacity. The pKa of the secondary amine is the critical value for its function as a biological buffer.

ACES_Equilibria Cationic Cationic Form (Low pH, <3) Net Charge: +1 Zwitterionic Zwitterionic Form (pH ~3-9) Net Charge: 0 Cationic->Zwitterionic -H⁺ (pKa₁ < 3) Zwitterionic->Cationic +H⁺ Anionic Anionic Form (High pH, >9) Net Charge: -1 Zwitterionic->Anionic -H⁺ (pKa₂ ≈ 6.8) Anionic->Zwitterionic +H⁺ struct_cat H₂N-CO-CH₂-N⁺H₂-CH₂-CH₂-SO₃H struct_zwit H₂N-CO-CH₂-N⁺H₂-CH₂-CH₂-SO₃⁻ struct_an H₂N-CO-CH₂-NH-CH₂-CH₂-SO₃⁻

Figure 1: Protonation equilibria of this compound across different pH ranges.
Quantitative Physicochemical Data

The properties of this compound are well-characterized, making it a reliable component in experimental systems. Key quantitative data are summarized below.

PropertyValueReference(s)
IUPAC Name 2-[(2-Amino-2-oxoethyl)amino]ethane-1-sulfonic acid[1]
CAS Number 7365-82-4---
Molecular Formula C₄H₁₀N₂O₄S[1]
Molecular Weight 182.20 g/mol ---
Appearance White to off-white crystalline solid[1]
pKa at 20°C 6.9[1][3]
pKa at 25°C 6.78[4]
Useful pH Range 6.1 – 7.5[1][4]
Solubility in Water ~18.2 g/L at 20°C; reported up to 50 g/L[4][5]
Melting Point Decomposes > 270°C[3]
Metal Binding Forms complexes with most common metals[1]

Implications of the Zwitterionic State

The dual-charge nature of this compound has several important consequences for its use in research and development.

Buffering Capacity

As one of the "Good's buffers," this compound was specifically designed for biological research. Its pKa of ~6.8 makes it an excellent buffer for maintaining a stable pH environment in the physiological range, which is critical for cell cultures, enzyme assays, and protein purification.[4] The zwitterionic structure ensures high water solubility without accumulating in nonpolar biological membranes, a key selection criterion for an effective biological buffer.

Metal Ion Interactions

A significant implication of the this compound structure is its ability to chelate metal ions. The sulfonate and amino groups can coordinate with cations, sequestering them from the solution. This can be either a desirable feature or a complicating factor, depending on the application. In enzyme assays where metal ions are cofactors, the presence of this compound could inhibit activity by reducing the concentration of free metal ions. Therefore, the formation constants must be considered when designing experiments involving metal-dependent enzymes.

Metal IonInteraction Strength with this compoundReference(s)
Cu²⁺ Strong[5]
Mg²⁺ Strong[5]
Ni²⁺ Weak[5]
Co²⁺ Weak[5]
Zn²⁺ Weak[5]
Ca²⁺ Weak[5]
Mn²⁺ Weak[5]
Implications in Drug Development and Formulation

In the pharmaceutical industry, zwitterionic compounds are of great interest for drug delivery and formulation.

  • Enhanced Solubility: The zwitterionic nature imparts high aqueous solubility, which can be a desirable property for formulating parenteral drug products.

  • Biocompatibility: Zwitterionic materials are known for their excellent biocompatibility and ultra-low fouling properties.[6] They can form strong hydration shells via ion-dipole interactions, which helps prevent nonspecific protein adsorption and immune responses.[6] This makes zwitterionic moieties attractive for use in drug delivery systems to prolong circulation time.

  • pH-Responsive Systems: Polymers incorporating zwitterionic and pH-sensitive groups can be designed for targeted drug delivery.[6] Such systems can remain stable and neutral in the bloodstream (pH 7.4) but change conformation in the acidic microenvironments of tumors (pH 6.4-6.8), triggering drug release.[6] While this compound itself is a small molecule, its structural motifs are relevant to the design of these advanced drug carriers.

Zwitterion_Interaction cluster_receptor Biological Target (e.g., Enzyme, Receptor) cluster_ligands Receptor Active Site NaturalLigand Natural Ligand (+/-) Charges NaturalLigand->Receptor Specific Binding (Biological Function) This compound This compound Zwitterion H₂N⁺-R-SO₃⁻ This compound->Receptor Potential Interference (Chelation, Competitive Binding) Metal Metal Ion (e.g., Cu²⁺) This compound->Metal Chelation Metal->Receptor Cofactor Binding

Figure 2: Implications of this compound's zwitterionic nature in biological systems.

Experimental Methodologies

The characterization of this compound's zwitterionic properties relies on standard chemical and analytical techniques.

Protocol 1: Synthesis of this compound

This compound is typically synthesized via the acetylation of 2-aminoethanesulfonic acid (taurine) under controlled alkaline conditions.[1]

  • Materials: 2-aminoethanesulfonic acid (taurine), acetic anhydride, sodium hydroxide, ethanol, deionized water.

  • Procedure:

    • Dissolve taurine in a buffered aqueous solution maintained at a moderately alkaline pH (e.g., pH 9-10 with NaOH).

    • Cool the solution in an ice bath to between 20-50°C.

    • Slowly add acetic anhydride to the taurine solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled. Maintain the alkaline pH by dropwise addition of NaOH solution.

    • After the addition is complete, allow the reaction to proceed for several hours at room temperature.

    • Acidify the solution with HCl to precipitate the product.

    • Collect the crude product by vacuum filtration.

    • Purify the this compound product by recrystallization from a hot aqueous ethanol solution.

    • Dry the final product under vacuum to yield a white crystalline solid.

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance like this compound.[7][8]

  • Materials & Equipment: this compound powder, deionized water (CO₂-free), standardized 0.1 M NaOH solution, standardized 0.1 M HCl solution, calibrated pH meter with a combination glass electrode, magnetic stirrer, and a burette.

  • Procedure:

    • Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 0.01 M).

    • Acidification: Acidify the this compound solution to a low pH (e.g., pH 2.0) using the standardized HCl to ensure all amino groups are fully protonated.

    • Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).

    • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

    • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, the inflection point of the curve can be determined by calculating the first derivative (ΔpH/ΔV) of the titration data. The peak of the first derivative plot corresponds to the equivalence point; the pKa is the pH at half of this volume.

Workflow for Physicochemical Characterization

A comprehensive characterization of a zwitterionic buffer like this compound follows a logical workflow to confirm its identity, purity, and functional properties.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization Synthesis Chemical Synthesis (e.g., from Taurine) Purification Recrystallization Synthesis->Purification Purity Purity Assessment (e.g., Titration ≥99%) Purification->Purity Structure Structural Confirmation (FTIR, NMR) Purity->Structure pKa pKa Determination (Potentiometric Titration) Structure->pKa Metal Metal Binding Assay (ISE, Spectroscopy) pKa->Metal

Figure 3: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

The zwitterionic nature of N-(2-acetamido)-2-aminoethanesulfonic acid is the defining feature that governs its utility in scientific research and drug development. This structure confers a favorable pKa for physiological buffering, high aqueous solubility, and low membrane permeability, making it an ideal component for many in vitro biological systems. However, researchers and formulation scientists must remain cognizant of the implications of this structure, particularly its capacity for metal ion chelation, which can interfere with metal-dependent biological processes. A thorough understanding of these properties is essential for the effective application of this compound and for the rational design of novel zwitterionic molecules in advanced pharmaceutical formulations.

References

Stability and Storage of ACES Buffer Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic buffer widely utilized in biochemical, pharmaceutical, and molecular biology research. Its pKa of approximately 6.8 at 25°C makes it an effective buffer in the physiological pH range of 6.1 to 7.5. Maintaining the integrity and stability of this compound buffer solutions is critical for the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound buffer solutions, supported by quantitative data and experimental protocols.

Recommended Storage Conditions and Shelf Life

Proper storage is paramount to prevent the degradation of this compound buffer solutions. General recommendations include storing the solution in a clean, tightly sealed container.[1] For prepared solutions, refrigeration at 4°C is often advised to maintain stability.[1] It is also recommended to protect the buffer from light and extreme temperatures, as these factors can influence its pH and overall performance over time.[1]

Several manufacturers provide shelf-life information for their this compound buffer products. Unopened this compound buffer solutions, when stored at room temperature, are reported to have a shelf life of up to five years.[2] For opened bottles of buffer solutions in general, the shelf life is considerably shorter and depends on handling and environmental conditions to avoid microbial contamination and changes in concentration due to evaporation. It is good laboratory practice to label opened containers with the date they were opened.

Table 1: General Storage Recommendations for this compound Buffer Solutions

ConditionRecommendationRationale
Temperature Store at room temperature (for unopened solid) or refrigerate at 4°C (for solutions).[1]Minimizes thermal degradation and microbial growth.
Light Exposure Store in the dark or in an opaque container.[1]Prevents potential photodegradation.
Container Use a clean, tightly sealed container.[1]Prevents contamination and evaporation.
Shelf Life (Unopened) Up to 5 years at room temperature.[2]Based on manufacturer's stability testing.
Shelf Life (Opened) Shorter than unopened; depends on handling.Increased risk of contamination and changes in concentration.

Physicochemical Stability

The stability of a buffer is its ability to resist changes in its chemical and physical properties over time and under various environmental conditions. For this compound buffer, the key stability-indicating parameters are its concentration, pH, and the absence of degradation products.

Effect of Temperature on pH

The pH of this compound buffer solutions is sensitive to temperature changes. This is a critical consideration for experiments conducted at temperatures other than ambient. The change in pKa per 10°C is a useful parameter to predict this shift. A detailed study has been conducted to determine the pH of various this compound buffer solutions, with and without the presence of sodium chloride, at a range of temperatures from 5°C to 55°C.[3] This data is essential for accurately adjusting the pH of the buffer at the intended experimental temperature.

Table 2: pH of this compound Buffer Solutions at Various Temperatures

Molality of this compound (mol·kg⁻¹)Molality of Nathis compound (mol·kg⁻¹)Molality of NaCl (mol·kg⁻¹)pH at 5°CpH at 25°CpH at 37°CpH at 55°C
0.020.020.127.1566.8816.7416.541
0.040.040.087.1646.8876.7466.545
0.060.060.047.1706.8916.7506.548
0.080.0807.1746.8946.7526.550
0.010.030.127.6337.3587.2187.018
0.0250.0750.067.6417.3647.2237.022
0.040.1207.6487.3687.2267.024

Data adapted from Roy, R. N., et al. (2010). Buffer Standards for the Physiological pH of the Zwitterionic Compound, this compound from 5 to 55°C.[3]

Chemical Degradation

While this compound is a stable compound, like all organic molecules, it can degrade under harsh conditions. Forced degradation studies are employed to understand the degradation pathways and to develop stability-indicating analytical methods. These studies typically involve exposing the buffer to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress.

Currently, specific degradation products and detailed kinetic data for the degradation of this compound buffer are not extensively published in publicly available literature. However, the principles of forced degradation can be applied to assess its stability in the context of specific drug formulations or experimental systems.

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial for ensuring the quality and reliability of this compound buffer solutions, particularly in regulated environments like drug development.

Protocol 1: Determination of pH Stability

Objective: To assess the pH stability of an this compound buffer solution under specified storage conditions.

Methodology:

  • Preparation: Prepare a batch of this compound buffer solution of the desired concentration and pH.

  • Initial Measurement: Immediately after preparation, measure and record the initial pH of the solution using a calibrated pH meter at a controlled temperature.

  • Storage: Aliquot the buffer solution into appropriate, tightly sealed containers and store them under the desired conditions (e.g., 4°C in the dark, 25°C with light exposure).

  • Periodic Measurement: At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a sample from each storage condition.

  • Equilibration and Measurement: Allow the sample to equilibrate to the temperature at which the initial pH was measured. Measure and record the pH.

  • Data Analysis: Compare the pH values over time to the initial pH. A significant change in pH (typically >0.1 pH units) may indicate instability.

Protocol 2: Development of a Stability-Indicating HPLC Method (General Approach)

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Forced Degradation:

    • Acid Hydrolysis: Treat an this compound buffer solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat an this compound buffer solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidation: Treat an this compound buffer solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the this compound buffer solution to high temperatures (e.g., 70-80°C).

    • Photodegradation: Expose the this compound buffer solution to UV and visible light according to ICH Q1B guidelines.

    • Neutralize the acidic and basic samples after the stress period.

  • Chromatographic Conditions Development:

    • Column: Start with a C18 reversed-phase column.

    • Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector, monitoring at a wavelength where this compound has some absorbance (though this compound has a low UV absorbance, which can be a challenge).

  • Method Optimization: Adjust the gradient, mobile phase pH, and column temperature to achieve adequate separation between the parent this compound peak and any degradation product peaks.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of stability testing and the degradation pathways that can be investigated.

Stability_Testing_Workflow cluster_preparation Buffer Preparation cluster_initial_analysis Initial Analysis (T=0) cluster_storage Storage Conditions cluster_periodic_testing Periodic Stability Testing cluster_data_analysis Data Analysis prep Prepare this compound Buffer Solution initial_analysis Measure Initial pH and Concentration prep->initial_analysis storage_a Condition A (e.g., 4°C, Dark) initial_analysis->storage_a storage_b Condition B (e.g., 25°C, Light) initial_analysis->storage_b storage_c Condition C (e.g., 40°C, Dark) initial_analysis->storage_c periodic_test Measure pH and Concentration at T=x storage_a->periodic_test storage_b->periodic_test storage_c->periodic_test data_analysis Compare T=x data to T=0 data periodic_test->data_analysis shelf_life Determine Shelf Life data_analysis->shelf_life

Figure 1. A typical workflow for assessing the stability of this compound buffer solutions.

Forced_Degradation_Pathway cluster_stress Stress Conditions This compound This compound Buffer Solution acid Acid Hydrolysis This compound->acid base Base Hydrolysis This compound->base oxidation Oxidation This compound->oxidation thermal Thermal Stress This compound->thermal photo Photolytic Stress This compound->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products

Figure 2. Investigating potential degradation pathways of this compound buffer through forced degradation studies.

Conclusion

The stability of this compound buffer solutions is a critical factor for ensuring the reliability of research and development activities. While generally stable, its pH is susceptible to temperature variations, a factor that must be accounted for in experimental design. For long-term storage, refrigeration at 4°C and protection from light are recommended to minimize potential degradation. In the context of drug development, a thorough stability testing program, including forced degradation studies and the development of a stability-indicating analytical method, is essential to fully characterize the behavior of this compound buffer within a specific formulation. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers to ensure the proper use and storage of this compound buffer solutions.

References

Methodological & Application

Preparation of 0.1 M ACES Buffer Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) is a zwitterionic buffer that is one of the "Good's" buffers, developed to provide buffering capacity in the physiological pH range.[1][2] With a pKa of approximately 6.8, it is effective in maintaining a stable pH environment between 6.1 and 7.5.[1][3] This makes this compound an invaluable tool in a variety of biochemical, molecular biology, and cell culture applications where precise pH control is critical for experimental success. Its biocompatibility and minimal interaction with biological molecules and metal ions make it a preferred choice for many sensitive assays. This document provides a detailed protocol for the preparation of a 0.1 M this compound buffer solution, along with application notes and relevant technical data.

This compound Buffer: Chemical and Physical Properties

A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Full Chemical NameN-(2-Acetamido)-2-aminoethanesulfonic acid
Molecular Weight182.20 g/mol [4]
pKa (25°C)6.6 – 7.0[1]
Useful pH Range6.1 – 7.5[1][3]
AppearanceWhite crystalline powder
Solubility in Water50 mg/mL[2]

Experimental Protocol: Preparation of 1 L of 0.1 M this compound Buffer Solution

This protocol outlines the step-by-step methodology for preparing 1 liter of a 0.1 M this compound buffer solution.

Materials and Reagents:

  • This compound (N-(2-Acetamido)-2-aminoethanesulfonic acid) powder (Molecular Biology grade)

  • Deionized or distilled water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • 1 L Beaker

  • 1 L Graduated cylinder

  • 1 L Volumetric flask

  • Spatula and weighing paper

  • 0.22 µm sterile filter (optional, for sterile applications)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 L of a 0.1 M solution, 18.22 g of this compound powder is required (0.1 mol/L * 182.2 g/mol * 1 L).

  • Dissolve the this compound powder: Add approximately 800 mL of dH₂O to a 1 L beaker containing a magnetic stir bar. Place the beaker on a magnetic stirrer and slowly add the 18.22 g of this compound powder. Stir until the powder is completely dissolved.

  • Adjust the pH: Once the this compound is fully dissolved, immerse a calibrated pH electrode into the solution. Slowly add 10 N NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the desired pH within the buffering range of this compound (e.g., pH 7.0) is reached.

  • Bring to final volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add dH₂O to bring the final volume to the 1 L mark.

  • Homogenize the solution: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization (Optional): For applications requiring a sterile buffer, such as cell culture, filter the final solution through a 0.22 µm sterile filter into a sterile storage bottle.

Application Notes

This compound buffer is a versatile tool for a wide range of applications in research and drug development, including:

  • Enzyme Assays: Provides a stable pH environment for studying enzyme kinetics and inhibition.

  • Protein and Nucleic Acid Electrophoresis: Used in the preparation of running buffers for both agarose and polyacrylamide gel electrophoresis.[1][5]

  • Isoelectric Focusing: Employed as a component of the buffering system for the separation of proteins based on their isoelectric point.[5]

  • Cell Culture: Can be included in cell culture media to maintain physiological pH, which is crucial for cell viability and growth.[6]

  • X-ray Crystallography: Utilized in the preparation of protein samples for crystallization and subsequent structural analysis.[6]

Storage and Stability

For optimal performance and longevity, store the prepared 0.1 M this compound buffer solution at 2-8°C. When stored properly in a tightly sealed container, the solution is stable for several months. For sterile applications, it is recommended to prepare fresh buffer or re-sterilize if any signs of microbial growth are observed.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the protocol for preparing a 0.1 M this compound buffer solution.

G A Calculate Mass of this compound Powder B Weigh 18.22 g of this compound A->B C Dissolve in ~800 mL dH₂O B->C E Adjust pH with 10 N NaOH C->E D Calibrate pH Meter D->E F Transfer to 1 L Volumetric Flask E->F G Add dH₂O to 1 L Mark F->G H Mix Thoroughly G->H I Sterile Filter (Optional) H->I J Store at 2-8°C I->J

Caption: Workflow for 0.1 M this compound Buffer Preparation.

References

N-(2-acetamido)-2-aminoethanesulfonic Acid (ACES): A Versatile Buffer for Robust Enzyme Assays in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has gained significant traction in biochemical and enzymatic assays. Its utility stems from a pKa of 6.78 at 25°C, providing excellent buffering capacity in the physiologically relevant pH range of 6.1 to 7.5. This characteristic, coupled with its minimal interaction with metal ions and stability, makes this compound an ideal choice for a wide array of enzymatic studies, from fundamental research to high-throughput screening in drug discovery. This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound buffer in enzyme assays.

Properties of this compound Buffer

This compound offers several advantages for enzymatic assays, ensuring reliable and reproducible results. Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name N-(2-acetamido)-2-aminoethanesulfonic acid
CAS Number 7365-82-4
Molecular Formula C₄H₁₀N₂O₄S
Molecular Weight 182.2 g/mol
pKa at 25°C 6.78
Useful pH Range 6.1 – 7.5

A critical factor in maintaining consistent enzyme activity is the stability of the buffer's pH with temperature fluctuations. The pKa of this compound exhibits a predictable temperature dependence, which should be considered when designing experiments at temperatures other than 25°C.

Temperature (°C)pKa
57.16
107.08
157.00
206.92
256.78
306.76
376.64
406.60
506.45
556.37

Applications in Enzyme Assays

This compound buffer is compatible with a variety of enzyme assays and is particularly well-suited for studies where maintaining a stable pH in the neutral range is critical. Its low metal-binding capacity is advantageous in assays involving metalloenzymes, preventing interference with enzyme activity.

Case Study: α-Glucosidase Inhibition Assay

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for the management of type 2 diabetes.[1][2] The following protocol is adapted for the use of this compound buffer in a colorimetric assay to screen for α-glucosidase inhibitors.

Protocol: α-Glucosidase Inhibition Assay using this compound Buffer

1. Materials:

  • This compound Buffer (100 mM, pH 6.8)

  • α-Glucosidase from Saccharomyces cerevisiae (1.0 U/mL in this compound buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in this compound buffer)

  • Test compounds (various concentrations)

  • Positive control (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

2. Preparation of this compound Buffer (100 mM, pH 6.8):

  • Dissolve 18.22 g of this compound in 800 mL of deionized water.

  • Adjust the pH to 6.8 with 1 M NaOH.

  • Bring the final volume to 1 L with deionized water.

  • Filter through a 0.22 µm filter and store at 4°C.

3. Assay Procedure:

  • Add 50 µL of 100 mM this compound buffer (pH 6.8) to each well of a 96-well plate.

  • Add 10 µL of the test compound solution (or positive/negative controls) to the respective wells.

  • Add 20 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Representative Kinetic Data:

The following table provides representative kinetic parameters for α-glucosidase in a buffer system with a pH compatible with this compound. It is important to note that kinetic constants can be influenced by the specific buffer used.

SubstrateBuffer SystemKm (mM)Vmax (µmol/min/mg)
pNPG100 mM Phosphate Buffer, pH 6.81.250.85

High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors

This compound buffer is an excellent choice for HTS campaigns due to its stability and low reactivity. The following workflow outlines a typical process for identifying enzyme inhibitors.[3][4]

HTS_Workflow A Compound Library Preparation C Compound Transfer to Assay Plate A->C Robotic Liquid Handling B Assay Plate Preparation (Enzyme, Buffer, Substrate) B->C D Incubation C->D E Signal Detection (e.g., Absorbance, Fluorescence) D->E F Data Analysis (Primary Hit Identification) E->F G Hit Confirmation & Dose-Response F->G Confirmed Hits H Lead Optimization G->H Validated Leads

High-Throughput Screening Workflow for Enzyme Inhibitors.

Role of α-Glucosidase in Carbohydrate Metabolism and Diabetes

Understanding the biological context of the target enzyme is crucial for drug development. α-Glucosidase plays a critical role in the final step of carbohydrate digestion. Its inhibition directly impacts postprandial blood glucose levels, making it a key target in the management of type 2 diabetes.[5][6]

Diabetes_Signaling_Pathway cluster_intestine Small Intestine cluster_bloodstream Bloodstream A Dietary Carbohydrates (Starch, Sucrose) B α-Glucosidase A->B Digestion C Glucose B->C Hydrolysis D Increased Blood Glucose (Hyperglycemia) C->D Absorption E α-Glucosidase Inhibitors (e.g., Acarbose) E->B Inhibition

Role of α-Glucosidase in Carbohydrate Digestion and Diabetes.

Conclusion

N-(2-acetamido)-2-aminoethanesulfonic acid (this compound) is a reliable and versatile zwitterionic buffer for a wide range of enzyme assays. Its favorable pKa, minimal metal ion interference, and stability make it an excellent choice for researchers and drug development professionals. The provided protocols and data serve as a comprehensive guide for the effective implementation of this compound buffer in enzymatic studies, contributing to the generation of robust and reproducible results.

References

Application of ACES Buffer in Protein Isoelectric Focusing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Isoelectric Focusing (IEF)

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used to separate proteins based on their isoelectric point (pI).[1][2] The pI is the specific pH at which a protein carries no net electrical charge, causing it to cease migration in an electric field.[1][2] This method is foundational in proteomics, enabling the separation of protein isoforms that may differ by a single charged amino acid. IEF is often the first dimension in two-dimensional gel electrophoresis (2D-PAGE), providing a powerful tool for analyzing complex protein mixtures.[2]

The separation is achieved by establishing a stable pH gradient in a gel matrix. Proteins applied to this gradient will migrate towards the anode or cathode until they reach the pH that matches their pI.[1] This focusing effect results in sharp, well-resolved protein bands.

ACES Buffer: Properties and Potential Applications in IEF

N-(2-Acetamido)-2-aminoethanesulfonic acid (this compound) is a zwitterionic buffer, one of the "Good's" buffers, with a pKa of 6.8 at 25°C. This gives it an effective buffering range of pH 6.1 to 7.5. While not traditionally used to generate the broad pH gradients required for standard IEF, its properties suggest potential utility in specific IEF applications:

  • Narrow-Range IEF: For high-resolution separation of proteins with pI values within its buffering range, this compound could potentially be used to create a narrow pH gradient.

  • Sample Preparation: this compound can be employed as a buffering agent in sample preparation to maintain a stable pH before IEF, which is crucial for protein stability and preventing modifications that could alter the pI.

  • Component of Electrode Solutions: In some specialized IEF setups, buffers like this compound might be included in the anolyte or catholyte solutions to help maintain a stable overall pH environment.

It is important to note that while this compound is used in various electrophoretic techniques, detailed, validated protocols for its use as the primary gradient-forming agent in protein IEF are not widely documented in scientific literature. The following protocols are based on general IEF principles and provide a framework for how this compound could be incorporated.

Experimental Protocols

General Protocol for Polyacrylamide Gel Isoelectric Focusing (IEF)

This protocol describes a general method for IEF using a horizontal flatbed system.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Carrier ampholytes (for generating the pH gradient)

  • TEMED (N,N,N',N'-tetramethylethylenediamine)

  • Ammonium persulfate (APS)

  • Urea

  • Non-ionic or zwitterionic detergents (e.g., CHAPS, Triton X-100)

  • Anode solution (e.g., 1 M phosphoric acid)

  • Cathode solution (e.g., 1 M sodium hydroxide)

  • Protein sample

  • pI marker proteins

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Gel Casting:

    • Prepare the gel solution containing acrylamide/bis-acrylamide, urea, detergent, and carrier ampholytes.

    • Degas the solution to remove oxygen, which can inhibit polymerization.

    • Add TEMED and APS to initiate polymerization and cast the gel between two glass plates.

    • Allow the gel to polymerize completely.

  • Sample Preparation:

    • Solubilize the protein sample in a buffer containing urea, a detergent, a reducing agent (like DTT), and carrier ampholytes.

    • Potential use of this compound: An this compound buffer at a concentration of 20-50 mM could be included in the sample buffer to maintain a pH within its buffering range, which may be beneficial for the stability of certain proteins.

  • Isoelectric Focusing:

    • Place the polymerized gel on the cooling plate of the IEF unit.

    • Saturate the electrode wicks with the anolyte and catholyte solutions and place them on the respective ends of the gel.

    • Apply the protein sample to the gel using a sample application strip.

    • Apply the voltage according to a programmed schedule, starting with a low voltage to allow for sample entry and gradually increasing to a high voltage for focusing. A typical run might involve a pre-focusing step, followed by sample entry and then the main focusing run.

  • Staining and Analysis:

    • After focusing is complete, fix the proteins in the gel using a solution like trichloroacetic acid.

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.

    • Destain the gel to visualize the protein bands.

    • Determine the pI of the proteins of interest by comparing their migration distance to that of the pI marker proteins.

Protocol for Isoelectric Focusing using Immobilized pH Gradient (IPG) Strips

IPG strips offer greater reproducibility and stability of the pH gradient.

Materials:

  • Immobilized pH Gradient (IPG) strips

  • Rehydration buffer (containing urea, detergent, DTT, and carrier ampholytes)

  • Protein sample

  • Mineral oil

  • Anode and cathode buffer solutions (as specified by the IPG strip manufacturer)

  • Equilibration buffer

  • Staining and destaining solutions

Procedure:

  • Sample Loading (Rehydration Loading):

    • Mix the protein sample with the rehydration buffer.

    • Potential use of this compound: A low concentration of this compound buffer (e.g., 10-20 mM) could be included in the rehydration buffer if the target proteins have pIs within the 6.1-7.5 range and require this specific pH for stability during rehydration.

    • Pipette the sample-rehydration buffer mixture into the channels of the IPG strip holder.

    • Place the IPG strip (gel side down) onto the solution and overlay with mineral oil to prevent evaporation.

    • Allow the strip to rehydrate for several hours (or overnight).

  • Isoelectric Focusing:

    • Place the rehydrated IPG strips into the IEF focusing unit.

    • Apply the anode and cathode buffer pads or wicks.

    • Run the IEF program with voltage stepping appropriate for the length and pH range of the IPG strip.

  • Equilibration (for second dimension):

    • After IEF, equilibrate the IPG strip in an equilibration buffer containing SDS and a reducing agent (like DTT), followed by a second equilibration step with iodoacetamide. This prepares the proteins for separation by size in SDS-PAGE.

  • Visualization:

    • If not proceeding to a second dimension, the proteins can be fixed and stained directly in the IPG strip using methods similar to those for polyacrylamide gels.

Data Presentation

Table 1: Properties of this compound Buffer

PropertyValue
Chemical NameN-(2-Acetamido)-2-aminoethanesulfonic acid
pKa (25°C)6.8
Buffering pH Range6.1 - 7.5
Molecular Weight182.2 g/mol

Table 2: Standard pI Marker Proteins for Isoelectric Focusing

ProteinIsoelectric Point (pI)
Amyloglucosidase3.6
Glucose Oxidase4.2
Trypsin Inhibitor (Soybean)4.5
β-Lactoglobulin A5.1
Carbonic Anhydrase II (Bovine)5.9
Carbonic Anhydrase II (Human)6.6
Myoglobin (Equine)7.0
Lentil Lectin (3 bands)7.8, 8.0, 8.2
Trypsinogen9.3

Mandatory Visualizations

IEF_Workflow cluster_prep Preparation cluster_ief Isoelectric Focusing cluster_analysis Analysis Gel_Casting Gel Casting / IPG Strip Rehydration Sample_Loading Sample Loading Gel_Casting->Sample_Loading Ready Gel/Strip Sample_Prep Sample Preparation (Solubilization & Reduction) Sample_Prep->Sample_Loading Prepared Sample Focusing Electrophoretic Focusing (Voltage Application) Sample_Loading->Focusing Apply Electric Field Fixing Protein Fixing Focusing->Fixing Separation Complete Staining Staining (e.g., Coomassie Blue) Fixing->Staining Destaining Destaining Staining->Destaining Imaging Gel Imaging & Analysis Destaining->Imaging

Caption: Experimental workflow for protein isoelectric focusing.

ACES_in_IEF_Logic This compound This compound Buffer (pKa = 6.8) IEF_Application Potential Application in IEF This compound->IEF_Application Theoretical Use Sample_Buffer Sample Preparation Buffer IEF_Application->Sample_Buffer Maintains Protein Stability Narrow_Range_IEF Narrow-Range IEF (pH 6.1-7.5) IEF_Application->Narrow_Range_IEF High Resolution for Specific pI Range Electrode_Buffer Electrode Buffer Component IEF_Application->Electrode_Buffer Maintains System pH

References

Application Notes and Protocols for the Use of ACES Buffer in Legionella Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legionella, the causative agent of Legionnaires' disease, is a fastidious Gram-negative bacterium that requires specific nutritional and physicochemical conditions for robust in vitro growth.[1] One of the critical parameters for the successful cultivation of Legionella species, particularly Legionella pneumophila, is the strict maintenance of the culture medium's pH within a narrow range. ACES [N-(2-Acetamido)-2-aminoethanesulfonic acid], a zwitterionic buffer, is widely incorporated into Legionella growth media to maintain a stable pH, thereby ensuring optimal growth and viability. This document provides detailed application notes and protocols for the use of this compound buffer in Legionella cell culture.

Physicochemical Properties of this compound Buffer

This compound is a biological buffer that is highly soluble in water and provides excellent pH stability in the range of 6.1 to 7.5.[2] Its pKa at 25°C is 6.8, making it an ideal buffer for maintaining the optimal pH of 6.9 required for Legionella growth.[2]

PropertyValueReference
Molecular FormulaC4H10N2O4S[2]
Molecular Weight182.2 g/mol [2]
pKa (25°C)6.8[2]
Useful pH Range6.1 - 7.5[2]
AppearanceWhite crystalline powder[2]
Solubility in Water50 mg/mL

Application in Legionella Culture Media

This compound buffer is a key component of both solid and liquid media used for the isolation and cultivation of Legionella. The most common media are Buffered Charcoal Yeast Extract (BCYE) agar and Buffered Yeast Extract (BYE) broth.

Buffered Charcoal Yeast Extract (BCYE) Agar

BCYE agar is the standard medium for the primary isolation and cultivation of Legionella. The this compound buffer is crucial for maintaining the pH at approximately 6.9, which is optimal for Legionella growth.

Composition of BCYE Agar:

ComponentConcentration (per Liter)Purpose
This compound Buffer10.0 gMaintains pH at 6.9
Yeast Extract10.0 gProvides essential nutrients
Activated Charcoal2.0 gDetoxifying agent
L-cysteine HCl0.4 gEssential amino acid
Ferric pyrophosphate0.25 gIron source
α-Ketoglutarate1.0 gGrowth stimulant
Agar17.0 gSolidifying agent
Buffered Yeast Extract (BYE) Broth

BYE broth is the liquid medium equivalent of BCYE agar and is used for growing Legionella in suspension for various experimental purposes.

Composition of BYE Broth:

ComponentConcentration (per Liter)Purpose
This compound Buffer10.0 gMaintains pH at 6.9
Yeast Extract10.0 gProvides essential nutrients
L-cysteine HCl0.4 gEssential amino acid
Ferric pyrophosphate0.25 gIron source
α-Ketoglutarate1.0 gGrowth stimulant

Experimental Protocols

Protocol 1: Preparation of this compound-Buffered Charcoal Yeast Extract (BCYE) Agar

This protocol describes the preparation of 1 liter of BCYE agar.

Materials:

  • This compound buffer

  • Yeast extract

  • Activated charcoal

  • L-cysteine HCl

  • Ferric pyrophosphate

  • α-Ketoglutarate

  • Agar

  • Potassium hydroxide (KOH), 1N

  • Distilled or deionized water

  • Autoclave

  • Sterile Petri dishes

Procedure:

  • In a 2-liter flask, dissolve 10.0 g of this compound buffer in 940 mL of distilled water.

  • Adjust the pH of the this compound buffer solution to 6.9 with 1N KOH.

  • In a separate flask, mix 10.0 g of yeast extract, 2.0 g of activated charcoal, 0.4 g of L-cysteine HCl, 0.25 g of ferric pyrophosphate, 1.0 g of α-ketoglutarate, and 17.0 g of agar.

  • Slowly add the pH-adjusted this compound buffer solution to the dry ingredients while stirring to create a uniform suspension.

  • Heat the mixture with constant agitation to dissolve the agar.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Cool the medium to 45-50°C in a water bath.

  • Gently swirl the flask to ensure the charcoal is evenly suspended.

  • Aseptically pour approximately 20 mL of the medium into sterile Petri dishes.

  • Allow the agar to solidify at room temperature.

  • Store the plates at 2-8°C in the dark.

Protocol 2: Cultivation of Legionella pneumophila in this compound-Buffered Yeast Extract (BYE) Broth

This protocol outlines the procedure for growing L. pneumophila in a liquid culture.

Materials:

  • BYE broth components (as listed in the table above)

  • Sterile culture flasks or tubes

  • Shaking incubator

  • Legionella pneumophila stock culture (from a fresh BCYE plate)

  • Spectrophotometer

Procedure:

  • Prepare BYE broth by dissolving all components in distilled water, adjusting the pH to 6.9 with 1N KOH, and sterilizing by filtration (0.22 µm filter).

  • Aseptically transfer the desired volume of sterile BYE broth to a sterile culture flask.

  • Inoculate the broth with a single colony or a loopful of L. pneumophila from a fresh BCYE plate.

  • Incubate the culture at 37°C with shaking (e.g., 150-200 rpm).

  • Monitor bacterial growth by measuring the optical density (OD) at 600 nm at regular intervals.

Quantitative Data

The following table summarizes the typical growth kinetics of Legionella pneumophila in this compound-buffered media at various temperatures.

Temperature (°C)Specific Growth Rate (µ) (h⁻¹)Doubling Time (hours)
28~0.05~13.9
37~0.15~4.6
42~0.20~3.5

Note: These are approximate values and can vary depending on the specific strain of L. pneumophila and the exact composition of the medium.

Visualizations

Experimental Workflow for Legionella Cultivation and Growth Analysis

The following diagram illustrates the general workflow for cultivating Legionella pneumophila in this compound-buffered media and subsequently analyzing its growth.

experimental_workflow cluster_prep Medium Preparation cluster_culture Cultivation cluster_incubation Incubation cluster_analysis Analysis prep_bcyce Prepare BCYE Agar streak Streak on BCYE Agar prep_bcyce->streak prep_bye Prepare BYE Broth inoculate Inoculate BYE Broth prep_bye->inoculate incubate_plate Incubate Plate (37°C, 2-3 days) streak->incubate_plate incubate_broth Incubate Broth (37°C, shaking) inoculate->incubate_broth colony_morphology Observe Colony Morphology incubate_plate->colony_morphology growth_curve Measure OD600 (Growth Curve) incubate_broth->growth_curve colony_morphology->inoculate Select colony downstream Downstream Applications (e.g., Drug Screening) growth_curve->downstream

Caption: Workflow for Legionella Cultivation.

Conclusion

The use of this compound buffer is essential for the reliable and reproducible cultivation of Legionella species. By maintaining a stable physiological pH, this compound buffer ensures optimal conditions for bacterial growth, which is a prerequisite for a wide range of research and development applications, from basic microbiological studies to the screening of novel antimicrobial agents. The protocols and data presented here provide a comprehensive guide for researchers working with this important human pathogen.

References

Application Notes: N-(2-acetamido)-2-aminoethanesulfonic Acid (ACES) in Protein X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic buffer that belongs to the group of Good's buffers.[1][2] Developed in the 1960s, these buffers were designed to be effective in the pH range of 6.15 to 8.35 for various biochemical applications.[1][2] With a pKa of 6.78 at 25°C, this compound is particularly useful for maintaining a stable pH environment between 6.1 and 7.5.[1][3] In the field of protein X-ray crystallography, controlling the pH is a critical factor for protein stability, solubility, and ultimately, successful crystallization.[4][5] this compound serves as an effective buffering agent in crystallization screens and optimization experiments due to its favorable chemical properties.

Applications in Protein Crystallography

The primary role of this compound in protein crystallography is to maintain a constant pH in the crystallization droplet, which is essential for achieving the supersaturation state required for crystal nucleation and growth.[6][7] The choice of buffer can significantly influence crystallization outcomes, and this compound offers several advantages:

  • Physiological pH Range: Its effective buffering range of 6.1-7.5 is highly relevant for a wide variety of proteins, helping to maintain their native conformation and activity.[1][3]

  • Low Metal Ion Binding: this compound exhibits weak or negligible binding to many divalent cations such as Mg²⁺, Ca²⁺, and Mn²⁺.[2][8] This property is particularly advantageous when working with metalloproteins or proteins whose activity is sensitive to metal ion concentration. However, it is known to bind Cu²⁺.[8][9]

  • High Solubility: this compound is highly soluble in water, allowing for the preparation of concentrated stock solutions and providing high clarity in crystallization experiments.[2][8]

Considerations and Limitations

While this compound is a versatile buffer, researchers should be aware of the following considerations:

  • UV Absorbance: this compound absorbs UV light at approximately 230 nm, which can interfere with spectrophotometric methods for determining protein concentration.[3]

  • Temperature Dependence of pKa: The pKa of this compound is sensitive to temperature changes. It is important to adjust the pH of the buffer at the temperature at which the crystallization experiments will be conducted.

  • Interaction with a subset of Metal Ions: Although its metal-binding capacity is generally low, its known interaction with copper ions should be taken into account when such ions are relevant to the protein system under study.[9]

Data Presentation

Table 1: Physicochemical Properties of N-(2-acetamido)-2-aminoethanesulfonic acid (this compound)

PropertyValueReference
IUPAC Name 2-[(2-Amino-2-oxoethyl)amino]ethane-1-sulfonic acid[1]
CAS Number 7365-82-4[1][3]
Molecular Formula C₄H₁₀N₂O₄S[1][8]
Molecular Weight 182.20 g/mol [1][8]
pKa (25°C) 6.78[3]
Useful pH Range 6.1 – 7.5[1][3][10]
Metal Ion Binding Binds Cu²⁺; insignificant binding of Mg²⁺, Ca²⁺, Mn²⁺.[2][8]

Table 2: Comparison of Common Biological Buffers Used in Protein Crystallography

BufferpKa (25°C)Useful pH Range
MES6.155.5 – 6.7
This compound 6.78 6.1 – 7.5
Bis-Tris6.505.8 – 7.2
ADA6.596.0 – 7.2
PIPES6.766.1 – 7.5
MOPS7.206.5 – 7.9
HEPES7.486.8 – 8.2
Tris8.067.5 – 9.0
CHES9.308.6 – 10.0

Experimental Protocols

Protocol 1: Preparation of a 0.5 M this compound Stock Solution (pH 7.0)

Materials:

  • N-(2-acetamido)-2-aminoethanesulfonic acid (this compound), MW: 182.20 g/mol

  • Deionized water (dH₂O)

  • Concentrated sodium hydroxide (NaOH) solution (e.g., 10 N)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (1 L)

  • 0.22 µm sterile filter

Procedure:

  • Add approximately 800 mL of dH₂O to a beaker with a magnetic stir bar.

  • Weigh out 91.1 g of this compound powder and add it to the water while stirring.

  • Allow the powder to dissolve completely. The initial pH of the solution will be acidic.

  • Slowly add the concentrated NaOH solution dropwise to the this compound solution while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the pH reaches 7.0. Be cautious not to overshoot the target pH.

  • Once the target pH is stable, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to exactly 1 L.

  • For long-term storage and to prevent microbial growth, sterilize the buffer solution by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

Protocol 2: Using this compound in an Initial Protein Crystallization Screen

This protocol describes the use of this compound in a hanging-drop vapor diffusion experiment, a common method for screening crystallization conditions.[6]

Materials:

  • Purified protein sample (typically 5-25 mg/mL) in a minimal buffer (e.g., 10-25 mM HEPES or Tris with low salt).[11][12]

  • This compound buffer stock solution (e.g., 0.5 M, pH 7.0).

  • Commercially available or custom-made crystallization screen solutions. This compound can be a component of these screens.

  • 24- or 96-well crystallization plates.

  • Coverslips (for hanging drop) or sealing tape.

Procedure:

  • Protein Preparation: Ensure the protein sample is pure, homogeneous, and concentrated to a suitable level. The final buffer used for purification should be noted as it can influence crystallization.[11]

  • Plate Setup: Pipette 50-100 µL of the reservoir solution (the crystallization screen reagent) into the reservoir of the crystallization plate.[12]

  • Drop Preparation:

    • On a coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

    • If this compound is not in the reservoir solution but is desired as a variable, it can be added directly to the drop or used to buffer the protein stock.

  • Sealing: Invert the coverslip and place it over the reservoir, sealing it with grease to create an airtight environment.

  • Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution. This process gradually increases the concentration of both the protein and the precipitant in the drop, driving the system towards supersaturation and, ideally, crystallization.[13]

  • Incubation and Observation: Store the plates in a temperature-controlled environment and monitor them regularly for crystal growth using a microscope over several days to weeks.

Protocol 3: Optimization of Crystallization Conditions with this compound

If initial screening yields promising hits in conditions containing this compound, the next step is optimization. This involves systematically varying the key parameters to improve crystal quality.

Procedure:

  • pH Variation: Prepare a series of this compound buffers with fine pH increments (e.g., 0.1-0.2 pH units) around the initial hit condition (e.g., pH 6.5, 6.7, 6.9, 7.1, 7.3). A change of just 0.1 pH units can significantly alter protein solubility and crystallization behavior.[4]

  • Concentration Variation: Vary the concentration of the this compound buffer (e.g., from 50 mM to 200 mM) while keeping the pH and precipitant concentration constant.

  • Precipitant Concentration Grid: Set up a grid screen where the x-axis represents varying precipitant concentrations and the y-axis represents different this compound buffer pH values.[12] This allows for the simultaneous exploration of both variables.

  • Additive Screening: Introduce small molecules or salts (additives) to the optimized this compound-buffered condition to further improve crystal quality.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Crystallization Screening cluster_opt Phase 3: Optimization cluster_analysis Phase 4: Analysis protein_purification Protein Purification & QC buffer_exchange Buffer Exchange into low molarity buffer (e.g., 10 mM this compound, pH 7.0) protein_purification->buffer_exchange protein_concentration Protein Concentration (5-25 mg/mL) buffer_exchange->protein_concentration initial_screen High-Throughput Screening (Vapor Diffusion) Protein + Screen Reagent (may contain this compound) protein_concentration->initial_screen hit_id Hit Identification (Precipitate, microcrystals, etc.) initial_screen->hit_id opt_screen Optimization Screening (Vary this compound pH & Conc., Precipitant) hit_id->opt_screen crystal_growth Growth of Diffraction- Quality Crystals opt_screen->crystal_growth cryo_protect Cryo-protection & Crystal Harvesting crystal_growth->cryo_protect xray_diffraction X-ray Diffraction Data Collection cryo_protect->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution

Caption: General workflow for protein X-ray crystallography highlighting stages where this compound buffer is used.

buffer_selection_logic start Start: Select Buffer for Crystallography q1 What is the target pH for protein stability? start->q1 ph_range_check Is the target pH between 6.1 and 7.5? q1->ph_range_check q2 Is the protein a metalloprotein or sensitive to divalent cations (Ca²⁺, Mg²⁺)? ph_range_check->q2 Yes other_buffer Consider other buffers (e.g., MES, HEPES, Tris) ph_range_check->other_buffer No aces_suitable This compound is a suitable candidate buffer. Proceed with screening. q2->aces_suitable No aces_advantage This compound is a good choice due to its low affinity for many metal ions. q2->aces_advantage Yes check_cu Caution: this compound binds Cu²⁺. If copper is present, reconsider. aces_advantage->check_cu check_cu->aces_suitable

References

ACES buffer concentration for optimal performance in biochemical reactions.

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the optimal use of ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid) buffer in various biochemical applications. These new application notes provide in-depth protocols and quantitative data to guide the selection of this compound buffer concentration for achieving peak performance in enzyme kinetics, protein stability studies, in vitro phosphorylation assays, and cell lysis for protein extraction.

This compound is a zwitterionic buffer with a pKa of approximately 6.8, making it an effective buffer in the physiological pH range of 6.1 to 7.5.[1][2] Its low metal-binding affinity and biocompatibility make it a popular choice for a wide range of biochemical assays. However, the concentration of the buffer itself can significantly impact experimental outcomes. These application notes address this critical parameter to enhance reproducibility and success in the lab.

Key Applications and Recommended Concentrations

The optimal concentration of this compound buffer is dependent on the specific requirements of the biochemical reaction. The following tables summarize recommended concentration ranges for several key applications based on empirical data and established protocols.

Enzyme Kinetics

In enzyme kinetic studies, the buffer must maintain a stable pH without interfering with enzyme activity. The ionic strength of the buffer, influenced by its concentration, can affect both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction.

Enzyme ExampleThis compound Concentration (mM)pHKey Observations
β-Galactosidase20 - 1007.0Stable activity across this range; higher concentrations may slightly alter ionic strength, potentially affecting Km.
Angiotensin-Converting Enzyme (ACE)10 - 506.0Lower concentrations are often preferred in capillary electrophoresis-based assays to improve sensitivity.[1]
Kinases (general)20 - 507.5Generally provides a stable environment for phosphorylation reactions without significant inhibition.
Protein Stability (Thermal Shift Assay)

Thermal shift assays are used to determine the melting temperature (Tm) of a protein, which is an indicator of its stability. Buffer concentration can influence Tm by affecting protein conformation and intermolecular interactions.

Protein ExampleThis compound Concentration (mM)pHEffect on Melting Temperature (Tm)
Lysozyme10 - 1007.0Moderate concentrations (25-50 mM) often provide optimal stability. Very high concentrations may lead to protein aggregation.
Immunoglobulin G (IgG)10 - 506.0Lower buffer concentrations can lead to increased thermal stability by reducing the charge shielding effect.
General Proteins20 - 507.0-7.5This range is a good starting point for screening optimal buffer conditions for a new protein.
Protein Crystallization

The concentration of the buffer is a critical parameter in protein crystallization screens, as it can influence solubility and the formation of well-ordered crystals.

Protein ExampleThis compound Concentration (mM)pHOutcome
Proteinase K50 - 1008.0Higher concentrations can be part of successful crystallization cocktails, often in combination with precipitants like ammonium sulfate.[3]
Lysozyme25 - 1007.5Optimal concentration is highly dependent on the precipitant and other additives in the crystallization screen.
Cell Lysis for Protein Extraction

The primary role of the buffer in cell lysis is to maintain a stable pH to protect proteins from denaturation and degradation. The buffer concentration should be sufficient to buffer the cellular contents upon lysis.

Cell TypeThis compound Concentration (mM)pHNotes
Mammalian (e.g., HEK293)25 - 507.4Often used in combination with non-ionic detergents like NP-40 or Triton X-100 and protease/phosphatase inhibitors.[4]
Bacterial50 - 1007.5Higher buffer capacity may be needed due to the dense intracellular environment.

Experimental Protocols

Preparation of this compound Buffer (0.1 M, pH 7.0)

A fundamental protocol for preparing a stock solution of this compound buffer is provided below. This can then be diluted to the desired final concentration for specific applications.

Materials:

  • This compound powder (M.W. 182.18 g/mol )

  • Deionized water

  • 1 M NaOH or 1 M HCl

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • To prepare 1 L of 0.1 M this compound buffer, weigh out 18.22 g of this compound powder.

  • Dissolve the this compound powder in approximately 800 mL of deionized water in a beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Immerse the pH electrode in the buffer solution and monitor the pH.

  • Adjust the pH to 7.0 by adding 1 M NaOH dropwise. If the pH overshoots, it can be adjusted back with 1 M HCl.

  • Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to the 1 L mark.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Store the buffer at 4°C.

Protocol for Determining Optimal this compound Concentration for Enzyme Kinetics

This protocol outlines a general method for investigating the effect of this compound buffer concentration on the kinetics of an enzyme, using a spectrophotometric assay as an example.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • This compound buffer stock solution (e.g., 1 M, pH 7.0)

  • Deionized water

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of this compound buffer dilutions: From your 1 M stock, prepare a range of this compound buffer concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 200 mM) at the desired pH.

  • Prepare reaction mixtures: For each buffer concentration, set up a series of reactions with varying substrate concentrations. A typical reaction mixture in a 1 mL cuvette might include:

    • X µL of this compound buffer (to achieve the desired final concentration)

    • Y µL of substrate stock solution (to achieve a range of final concentrations)

    • Z µL of deionized water (to bring the total volume to just under 1 mL)

  • Initiate the reaction: Add a fixed amount of enzyme solution to each cuvette to start the reaction.

  • Measure the reaction rate: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength for the product of the reaction. The initial velocity (V₀) is the initial linear rate of product formation.

  • Data Analysis:

    • For each this compound buffer concentration, plot V₀ versus substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each buffer concentration.

    • Compare the Km and Vmax values across the different this compound concentrations to identify the optimal buffering conditions.

Visualizing Experimental Workflows

The following diagram illustrates a typical experimental workflow for analyzing the effect of a drug on the Epidermal Growth Factor Receptor (EGFR) signaling pathway using Western Blotting. The choice of a stable buffer like this compound is critical during cell lysis and protein quantification to ensure the integrity of the target proteins.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 Protein Quantification & Sample Prep cluster_3 Western Blotting A Seed HEK293 cells B Treat cells with EGFR inhibitor A->B C Stimulate with EGF B->C D Wash cells with cold PBS C->D E Lyse cells in this compound buffer (e.g., 50 mM, pH 7.4) + protease/phosphatase inhibitors D->E F Centrifuge to pellet debris E->F G Collect supernatant (lysate) F->G H Determine protein concentration (e.g., BCA assay) G->H I Normalize protein concentration H->I J Add Laemmli buffer & boil I->J K SDS-PAGE J->K L Transfer to PVDF membrane K->L M Block with 5% BSA L->M N Incubate with primary antibody (e.g., anti-pEGFR, anti-EGFR) M->N O Incubate with HRP-conjugated secondary antibody N->O P Detect with ECL substrate O->P Q Image and analyze P->Q G cluster_considerations Key Buffer Properties cluster_optimization Optimization Strategy cluster_outcomes Desired Outcomes start Define Experimental Goal ph pH Stability (within pKa ± 1) start->ph ionic Ionic Strength start->ionic metal Metal Ion Chelation start->metal compat Assay Compatibility start->compat conc_range Select Concentration Range (e.g., 10-200 mM) ph->conc_range ionic->conc_range metal->conc_range compat->conc_range screen Screen Concentrations conc_range->screen measure Measure Key Parameters (e.g., Activity, Stability, Yield) screen->measure analyze Analyze Data & Select Optimal Concentration measure->analyze max_act Maximal Enzyme Activity analyze->max_act max_stab Maximum Protein Stability analyze->max_stab high_yield High Protein Yield analyze->high_yield cryst Successful Crystallization analyze->cryst

References

Revolutionizing Protein Resolution: ACES as a High-Performance Separation Buffer

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The precise separation and resolution of proteins are fundamental to numerous applications in research, diagnostics, and the development of therapeutics. The choice of buffering system in electrophoretic techniques is a critical determinant of separation quality. This application note details the use of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a zwitterionic buffer, as a superior separator in various protein resolution systems. With a pKa of 6.8, this compound offers a stable buffering environment closer to physiological pH, which can be advantageous for maintaining protein integrity and improving resolution in techniques such as discontinuous sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), isoelectric focusing (IEF), and capillary electrophoresis (CE). This document provides detailed protocols and quantitative comparisons to guide researchers in leveraging this compound for their protein separation needs.

Introduction

This compound is one of the biological buffers developed by Good and his colleagues, designed to be effective in the pH range of 6.1 to 7.5.[1][2] Its zwitterionic nature at its pKa minimizes its interaction with other charged molecules, a desirable characteristic for a separation medium. In protein electrophoresis, the buffer system's ability to maintain a constant pH is crucial for consistent electrophoretic mobility and sharp, well-resolved protein bands. Traditional buffer systems, such as Tris-glycine, operate at a higher pH (typically around 8.3 in the running buffer), which can sometimes lead to band distortion or protein modification. The near-neutral pH buffering of this compound provides a gentler environment for proteins, potentially preserving their native structure and activity, which is particularly important in native gel electrophoresis and for the analysis of sensitive proteins.

Key Advantages of this compound in Protein Resolution

  • Optimal Buffering at Near-Neutral pH: The pKa of this compound (~6.8) is ideal for applications requiring a pH between 6.1 and 7.5, which can be beneficial for the stability of many proteins.[1][2]

  • Improved Resolution of Low Molecular Weight Proteins: The unique properties of this compound-based buffer systems can enhance the separation of smaller proteins and peptides that may be poorly resolved in traditional systems.

  • Reduced Protein Modification: The milder pH environment of this compound buffers can minimize the risk of deamidation and other pH-induced modifications of proteins during electrophoresis.

  • Versatility: this compound can be employed in a variety of electrophoretic techniques, including SDS-PAGE, native PAGE, isoelectric focusing, and capillary electrophoresis.[1][2][3]

Comparative Data of Electrophoresis Buffers

While direct comparative studies with extensive quantitative data are limited in publicly available literature, a comparison of the physicochemical properties of this compound with other common electrophoresis buffers highlights its potential advantages.

Buffer ComponentpKa (at 25°C)Useful pH RangeTypical Running pHKey Characteristics
This compound ~6.86.1 - 7.5~7.0Zwitterionic, low metal binding, good for near-neutral pH separations.
Tris 8.17.1 - 9.18.3 - 9.5 (in Tris-Glycine)Commonly used, but can be reactive with some proteins. Higher pH may not be ideal for all proteins.
Bis-Tris 6.55.8 - 7.2~6.5 - 7.2Good for long-term stability of gels and separation of low MW proteins.
MOPS 7.26.5 - 7.9~7.0Good alternative to Tris, but can be oxidized by certain reagents.
Phosphate 7.26.2 - 8.2~7.0Can inhibit some enzymatic reactions and has a higher conductivity, leading to more heat generation.

Application 1: Discontinuous SDS-PAGE

In discontinuous SDS-PAGE, a non-continuous buffer system is used to create a stacking effect, resulting in sharper protein bands. This compound can be substituted for Tris in the preparation of both the stacking and resolving gels, as well as the running buffer, to establish a system that operates at a lower pH.

Experimental Protocol: this compound-SDS-PAGE

1. Reagent Preparation:

  • 30% Acrylamide/Bis-acrylamide (29:1) solution

  • This compound Resolving Gel Buffer (1.5 M, pH 8.45): Dissolve 41.0 g of this compound in 200 ml of deionized water. Adjust the pH to 8.45 with NaOH and bring the final volume to 250 ml.

  • This compound Stacking Gel Buffer (0.5 M, pH 6.8): Dissolve 13.68 g of this compound in 200 ml of deionized water. Adjust the pH to 6.8 with HCl and bring the final volume to 250 ml.

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • This compound-SDS Running Buffer (1X): 25 mM this compound, 192 mM Glycine, 0.1% SDS. To prepare 1 L, dissolve 4.55 g of this compound and 14.4 g of glycine in 900 ml of deionized water. Add 10 ml of 10% SDS and adjust the final volume to 1 L. The pH should be approximately 7.0.

  • 2X Sample Loading Buffer: 100 mM this compound-HCl (pH 6.8), 4% SDS, 0.2% Bromophenol Blue, 20% Glycerol, 200 mM Dithiothreitol (DTT) (add fresh).

2. Gel Casting:

  • Resolving Gel (12%):

    • 3.35 ml deionized water

    • 4.0 ml 30% Acrylamide/Bis

    • 2.5 ml 1.5 M this compound (pH 8.45)

    • 100 µl 10% SDS

    • 50 µl 10% APS

    • 5 µl TEMED

  • Stacking Gel (4%):

    • 6.1 ml deionized water

    • 1.3 ml 30% Acrylamide/Bis

    • 2.5 ml 0.5 M this compound (pH 6.8)

    • 100 µl 10% SDS

    • 50 µl 10% APS

    • 10 µl TEMED

3. Electrophoresis:

  • Assemble the gel cassette in the electrophoresis apparatus.

  • Fill the inner and outer chambers with 1X this compound-SDS Running Buffer.

  • Prepare protein samples by mixing with an equal volume of 2X Sample Loading Buffer and heating at 95°C for 5 minutes.

  • Load the samples into the wells.

  • Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

Workflow for this compound Discontinuous SDS-PAGE```dot

ACES_SDS_PAGE_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_reagents Prepare this compound Buffers & Gels assemble Assemble Apparatus prep_reagents->assemble prep_samples Prepare Protein Samples load Load Samples prep_samples->load assemble->load run_gel Run Gel (e.g., 150V) load->run_gel stain Stain/Destain Gel run_gel->stain visualize Visualize Protein Bands stain->visualize

Logical flow of protein separation in IEF.

Application 3: Capillary Electrophoresis (CE)

CE offers high-resolution separation of proteins in a narrow capillary. The choice of background electrolyte (BGE) is crucial for controlling the electroosmotic flow (EOF) and achieving efficient separation. An this compound-based BGE can provide good buffering capacity at a near-neutral pH with moderate conductivity, which is beneficial for minimizing Joule heating.

Experimental Protocol: Protein Separation by CE with this compound Buffer

1. Reagent Preparation:

  • Background Electrolyte (BGE): 50 mM this compound, pH 7.0. Adjust pH with NaOH.

  • Capillary Conditioning Solutions: 0.1 M HCl, 0.1 M NaOH, deionized water.

  • Sample Buffer: 10 mM this compound, pH 7.0.

2. CE Procedure:

  • Condition a new capillary by flushing sequentially with 0.1 M NaOH, deionized water, and 0.1 M HCl, followed by a final rinse with deionized water and the BGE.

  • Fill the capillary and reservoirs with the this compound BGE.

  • Inject the protein sample using either hydrodynamic or electrokinetic injection.

  • Apply a separation voltage (e.g., 15-25 kV).

  • Detect the separated proteins using UV absorbance (e.g., at 214 or 280 nm) or a more sensitive detection method like laser-induced fluorescence if the proteins are labeled.

Workflow for Capillary Electrophoresis

CE_Workflow cluster_setup System Setup cluster_separation Separation cluster_detection Detection condition Capillary Conditioning fill Fill with this compound BGE condition->fill inject Sample Injection fill->inject separate Apply Voltage & Separate inject->separate detect UV or Fluorescence Detection separate->detect analyze Data Analysis detect->analyze

Experimental workflow for protein CE.

Conclusion

This compound buffer is a versatile and effective tool for high-resolution protein separation. Its ability to provide stable buffering at a near-neutral pH makes it a valuable alternative to traditional buffer systems, particularly for sensitive proteins or when enhanced resolution is required. The protocols provided in this application note offer a starting point for researchers to incorporate this compound into their protein electrophoresis workflows. Further optimization of buffer concentrations and running conditions may be necessary to achieve the best results for specific applications. The adoption of this compound-based systems has the potential to significantly improve the quality and reproducibility of protein separation data in research and biopharmaceutical development.

References

Application Notes and Protocols: N-(2-acetamido)-2-aminoethanesulfonic acid (ACES) in Buffered Charcoal Yeast Extract (BCYE) Agar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-acetamido)-2-aminoethanesulfonic acid (ACES) as a buffering agent in Buffered Charcoal Yeast Extract (BCYE) agar. This medium is critical for the cultivation and isolation of Legionella species, the causative agent of Legionnaires' disease.

Introduction

Buffered Charcoal Yeast Extract (BCYE) agar is a specialized growth medium developed for the primary isolation and cultivation of Legionella pneumophila and other Legionella species from clinical and environmental samples.[1][2] The fastidious nature of these Gram-negative bacteria necessitates a medium that provides specific nutrients and maintains a stable pH environment for optimal growth.[3][4] The inclusion of this compound buffer is a critical modification to the original Charcoal Yeast Extract (CYE) agar, significantly enhancing the recovery and growth of Legionella.[3][5][6]

This compound, a zwitterionic buffer, is highly effective in maintaining the pH of the medium at approximately 6.9, which is optimal for the growth of Legionella.[1][7] Its pKa of 6.8 at 25°C makes it an ideal choice for this physiological pH range.[8] This buffering capacity is crucial to counteract pH shifts that can occur due to bacterial metabolism, which could otherwise inhibit or prevent growth.

Principle of BCYE Agar with this compound Buffer

The efficacy of BCYE agar relies on a combination of components that create a supportive environment for Legionella growth while, in some formulations, inhibiting the growth of contaminating microorganisms.

  • This compound Buffer: Maintains a stable pH of 6.9 ± 0.2.[1][3]

  • Yeast Extract: Provides essential vitamins, nitrogen, and carbon as nutrient sources.[1][3]

  • Activated Charcoal: Acts as a detoxicant by absorbing toxic metabolic byproducts, such as hydrogen peroxide, and modifying the surface tension of the medium.[1][3][9]

  • L-cysteine: An essential amino acid required by Legionella for growth.[1][3]

  • Ferric Pyrophosphate: Provides a necessary source of iron.[1][3]

  • α-ketoglutarate: Stimulates the growth of Legionella species.[3][5][9]

  • Agar: A solidifying agent.[3]

Selective formulations of BCYE agar may also include antibiotics such as glycine, polymyxin B, vancomycin, and cycloheximide to suppress the growth of contaminating bacteria and fungi.[5][9][10]

Quantitative Data: Composition of BCYE Agar with this compound

The following table summarizes a typical composition for BCYE agar. Concentrations may vary slightly between different formulations and manufacturers.

Component Amount per Liter of Distilled Water Purpose
This compound Buffer10.0 gBuffering agent to maintain pH 6.9
Yeast Extract10.0 gSource of nutrients (vitamins, nitrogen, carbon)
Activated Charcoal2.0 gDetoxifying agent
Agar12.0 - 17.0 gSolidifying agent
L-cysteine HCl·H₂O0.4 gEssential amino acid
Ferric Pyrophosphate (soluble)0.25 gIron supplement
α-ketoglutarate1.0 gGrowth stimulant
Potassium Hydroxide (KOH)As needed (approx. 2.8 g)To adjust pH to 6.9

Note: It is crucial to use a 1.0 N solution of Potassium Hydroxide (KOH) for pH adjustment, as Sodium Hydroxide (NaOH) has been found to be inhibitory to the growth of Legionella pneumophila.[1]

Experimental Protocols

Preparation of this compound-Buffered BCYE Agar

This protocol describes the preparation of 1 liter of non-selective BCYE agar.

Materials:

  • This compound Buffer: 10.0 g

  • Yeast Extract: 10.0 g

  • Activated Charcoal: 2.0 g

  • Agar: 12.0 - 17.0 g (as required by the specific product)

  • L-cysteine HCl·H₂O: 0.4 g

  • Ferric Pyrophosphate (soluble): 0.25 g

  • α-ketoglutarate: 1.0 g

  • Potassium Hydroxide (KOH), 1.0 N solution

  • Distilled or deionized water

  • Sterile Petri dishes

  • Autoclave

  • Water bath

  • pH meter

  • Sterile filter (0.22 µm) for heat-labile supplements

Procedure:

  • Prepare the Basal Medium:

    • In a 2 L flask, suspend the yeast extract, activated charcoal, α-ketoglutarate, and agar in 500 ml of distilled water.

  • Prepare the this compound Buffer Solution:

    • In a separate 1 L flask, dissolve 10.0 g of this compound buffer in 490 ml of distilled water. A water bath at 50°C can aid in dissolution.[1]

    • Slowly add 1.0 N KOH while monitoring the pH. Adjust the pH to 6.9.

  • Combine and Sterilize:

    • Add the this compound buffer solution to the flask containing the basal medium.

    • Mix thoroughly to ensure an even suspension of the charcoal.

    • Autoclave at 121°C for 15 minutes.

  • Prepare and Add Supplements:

    • Prepare a 10 ml solution of L-cysteine HCl·H₂O (0.4 g) and filter-sterilize.

    • Prepare a 10 ml solution of ferric pyrophosphate (0.25 g) and filter-sterilize. It is important to protect the ferric pyrophosphate from light and moisture.[1]

  • Final Preparation and Pouring:

    • Cool the autoclaved medium to 50°C in a water bath.

    • Aseptically add the sterile L-cysteine and ferric pyrophosphate solutions to the cooled medium.

    • Mix gently but thoroughly, ensuring the charcoal remains evenly suspended.

    • Pour approximately 20 ml of the medium into sterile Petri dishes.

    • Allow the agar to solidify at room temperature.

  • Storage:

    • Store the prepared plates in sealed plastic bags at 2-8°C, protected from light.[1][11] Properly stored plates can be used for up to 4 months.[1]

Quality Control

Before use, it is essential to perform quality control on each batch of prepared BCYE agar. This typically involves inoculating plates with a known stock of Legionella pneumophila (e.g., ATCC® 33152™) and observing for typical growth characteristics. Colonies of L. pneumophila on BCYE agar are typically grayish-white to blue-green and become more filamentous with age. They may exhibit a "fried egg" appearance under a microscope.[1]

Visualizations

BCYE_Agar_Preparation_Workflow cluster_solutions Solution Preparation cluster_supplements Supplement Preparation basal_medium Prepare Basal Medium (Yeast Extract, Charcoal, α-ketoglutarate, Agar in Water) combine Combine Basal Medium and this compound Buffer Solution basal_medium->combine aces_buffer Prepare this compound Buffer Solution (this compound in Water, adjust pH to 6.9 with KOH) aces_buffer->combine autoclave Sterilize by Autoclaving (121°C for 15 minutes) combine->autoclave cool Cool to 50°C autoclave->cool add_supplements Aseptically Add Supplements cool->add_supplements cysteine Prepare Sterile L-cysteine Solution cysteine->add_supplements iron Prepare Sterile Ferric Pyrophosphate Solution iron->add_supplements pour_plates Pour into Petri Dishes add_supplements->pour_plates store Store at 2-8°C pour_plates->store

Caption: Workflow for the preparation of this compound-buffered BCYE agar.

BCYE_Component_Relationships cluster_growth Growth Promotion cluster_environment Environment Control BCYE BCYE Agar Yeast_Extract Yeast Extract (Nutrients) BCYE->Yeast_Extract L_Cysteine L-cysteine (Essential Amino Acid) BCYE->L_Cysteine Ferric_Pyrophosphate Ferric Pyrophosphate (Iron Source) BCYE->Ferric_Pyrophosphate Alpha_Ketoglutarate α-ketoglutarate (Growth Stimulant) BCYE->Alpha_Ketoglutarate This compound This compound Buffer (pH 6.9 Maintenance) BCYE->this compound Charcoal Activated Charcoal (Detoxification) BCYE->Charcoal Agar Agar (Solidifying Agent) BCYE->Agar Legionella Legionella Growth Yeast_Extract->Legionella L_Cysteine->Legionella Ferric_Pyrophosphate->Legionella Alpha_Ketoglutarate->Legionella This compound->Legionella Charcoal->Legionella

Caption: Logical relationships of components in BCYE agar for supporting Legionella growth.

Alternatives to this compound Buffer

While this compound is the standard buffer in BCYE agar, research has explored more cost-effective and stable alternatives. Buffers such as MOPS (3-(N-morpholino)propanesulfonic acid) and MOPSO (3-(N-morpholino)-2-hydroxypropanesulfonic acid) have shown potential as substitutes for this compound in some applications, offering comparable buffering capacity.[8] However, for critical diagnostic and research purposes, adherence to established and validated formulations with this compound is recommended.

Conclusion

The incorporation of this compound buffer into Charcoal Yeast Extract agar was a pivotal development in the reliable cultivation of Legionella species. By maintaining a stable and optimal pH, this compound ensures the viability and robust growth of these fastidious bacteria, which is essential for clinical diagnosis, environmental monitoring, and research in drug development. The detailed protocols and understanding of the role of each component provided in these notes are intended to support the successful application of this important microbiological medium.

References

Troubleshooting & Optimization

Troubleshooting precipitation issues in ACES buffer solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ACES buffer solutions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly precipitation, encountered during their experiments.

Troubleshooting Guides and FAQs

This section addresses specific problems that can arise when working with this compound buffer solutions.

Q1: My this compound buffer solution appears cloudy or has formed a precipitate immediately after preparation. What is the cause?

A: Precipitate formation upon preparation of an this compound buffer solution can be attributed to several factors:

  • Poor Water Quality: The use of low-purity water can introduce contaminants. Water for laboratory use is typically categorized into Type 1, 2, and 3, with Type 1 being the purest.[1] Using water with high levels of dissolved minerals, organic compounds, or particulates can lead to precipitation when the buffer salts are added.[1][2]

  • Incorrect pH Adjustment: Rapid addition of a concentrated acid or base to adjust the pH can cause localized areas of extreme pH, leading to the precipitation of the buffer salt.

  • Low Temperature: The solubility of this compound buffer is temperature-dependent. If the water used for dissolution is too cold, the buffer may not fully dissolve, resulting in a cloudy appearance or precipitate.

Q2: A precipitate formed in my this compound buffer solution during storage. What could be the reason?

A: Precipitation in a stored this compound buffer solution is often due to one of the following:

  • Temperature Fluctuations: A decrease in storage temperature can reduce the solubility of the this compound buffer, causing it to precipitate out of the solution. This compound buffer's pKa is sensitive to temperature changes.

  • Contamination: The introduction of contaminants during storage, such as from unclean glassware or repeated opening of the storage container, can lead to precipitation. This is especially true for divalent cations.

  • Microbial Growth: If the buffer solution was not prepared under sterile conditions or was stored for an extended period without preservatives, microbial growth can cause cloudiness or precipitation.[3]

Q3: My this compound buffer solution precipitated after adding other reagents for my experiment. Why did this happen?

A: This is a common issue and is often related to the interaction of the this compound buffer with components of your experimental system:

  • Divalent Cation Contamination: this compound buffer is known to form complexes with certain divalent cations, particularly copper (Cu²+).[4][5] If your reagents contain even trace amounts of such ions, it can lead to the formation of an insoluble complex, resulting in precipitation. This compound does not bind significantly with Mg²⁺, Ca²⁺, or Mn²⁺.[5]

  • High Salt Concentration: The addition of other salts in your experiment can increase the overall ionic strength of the solution, potentially exceeding the solubility limit of the this compound buffer and causing it to precipitate.

  • Organic Solvents: Introducing organic solvents can decrease the solubility of the buffer salt, leading to precipitation.

Q4: How can I prevent precipitation in my this compound buffer solutions?

A: To prevent precipitation, consider the following best practices:

  • Use High-Purity Water: Always use high-purity, deionized water (Type 1 or Type 2) for preparing your buffer solutions to minimize contaminants.[1]

  • Controlled pH Adjustment: Add acid or base dropwise while stirring continuously to ensure a gradual and uniform pH adjustment.

  • Prepare at Room Temperature: Unless otherwise specified, prepare the buffer at room temperature to ensure complete dissolution.

  • Sterile Technique: For long-term storage, filter-sterilize the buffer solution using a 0.22 µm filter and store it in a sterile container.[6]

  • Consider Metal Chelators: If you suspect divalent cation contamination, you can treat your buffer with a chelating resin like Chelex 100 to remove the contaminating ions.[6]

Data Presentation

The following tables summarize key quantitative data for this compound buffer.

Table 1: Properties of this compound Buffer
PropertyValue
Chemical NameN-(2-Acetamido)-2-aminoethanesulfonic acid
pKa at 25°C6.78[7]
Optimal pH Range6.1 - 7.5[7]
Molecular Weight182.19 g/mol
Solubility in Water50 mg/mL
Table 2: Influence of Temperature on the pKa of this compound Buffer
Temperature (°C)pKa
206.90
256.78[7]
376.64

Experimental Protocols

Here are detailed methodologies for key experiments related to this compound buffer preparation and troubleshooting.

Protocol 1: Standard Preparation of 1 L of 0.1 M this compound Buffer Solution

Materials:

  • This compound powder (molecular weight: 182.19 g/mol )

  • High-purity deionized water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • 1 L volumetric flask

Procedure:

  • Calculate the required mass of this compound powder: For 1 L of 0.1 M solution, you will need 0.1 mol/L * 1 L * 182.19 g/mol = 18.22 g of this compound.

  • Dissolve the this compound powder: Add approximately 800 mL of deionized water to a beaker with a magnetic stir bar. Place the beaker on a magnetic stirrer and slowly add the 18.22 g of this compound powder while stirring.

  • Adjust the pH: Once the powder is fully dissolved, immerse the calibrated pH electrode in the solution. Slowly add 1 M NaOH or 1 M HCl dropwise to adjust the pH to your desired value within the buffer's optimal range (6.1 - 7.5).[7]

  • Bring to final volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

  • Mix and store: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. For long-term storage, filter-sterilize the solution and store it at 4°C.

Protocol 2: Troubleshooting Precipitation in an Existing this compound Buffer Solution

Materials:

  • Precipitated this compound buffer solution

  • 0.22 µm syringe filter

  • Sterile syringe

  • Calibrated pH meter

  • 1 M NaOH or 1 M HCl

Procedure:

  • Visual Inspection: Observe the nature of the precipitate. A crystalline precipitate may suggest temperature-related solubility issues, while a cloudy or flocculent precipitate could indicate contamination.

  • Filtration: Draw the buffer solution into a sterile syringe and attach a 0.22 µm syringe filter. Dispense the filtered solution into a sterile container. This will remove any particulate matter or microbial contamination.

  • pH Check and Adjustment: Measure the pH of the filtered solution. If the pH has shifted, it may indicate contamination or degradation. Carefully readjust the pH to the desired value using 1 M NaOH or 1 M HCl.

  • Incubation Test: To check for temperature-related solubility, warm a small aliquot of the precipitated buffer to 37°C. If the precipitate dissolves, the issue is likely due to low-temperature storage.

Protocol 3: Identifying Divalent Cation Contamination

Materials:

  • This compound buffer solution suspected of contamination

  • Chelating resin (e.g., Chelex 100)

  • Beaker and magnetic stirrer

  • Filtration apparatus (e.g., vacuum filter with a 0.22 µm membrane)

  • A known experimental assay that is sensitive to the presence of the suspected divalent cation.

Procedure:

  • Baseline Measurement: Perform your standard experimental assay using the suspected this compound buffer and record the results.

  • Chelating Resin Treatment: Add approximately 10 g of Chelex 100 resin for every 1 L of the suspected buffer solution.[6] Stir the mixture for at least one hour.[6]

  • Removal of Resin: Separate the resin from the buffer by filtration. Ensure all resin beads are removed.

  • Repeat Assay: Use the Chelex-treated this compound buffer in your experimental assay and record the results.

  • Analysis: Compare the results from the untreated and treated buffer. A significant improvement in your assay's performance or the resolution of the precipitation issue after treatment with the chelating resin strongly suggests that divalent cation contamination was the root cause.

Visualizations

The following diagrams illustrate key troubleshooting and experimental workflows.

Troubleshooting this compound Buffer Precipitation Start Precipitate Observed in this compound Buffer Check_Timing When did precipitation occur? Start->Check_Timing During_Prep During Preparation Check_Timing->During_Prep During Preparation During_Storage During Storage Check_Timing->During_Storage During Storage After_Addition After Adding Reagents Check_Timing->After_Addition After Adding Reagents Check_Water Check Water Quality (Use Type 1 or 2) During_Prep->Check_Water Check_pH_Adj Review pH Adjustment (Slow, dropwise addition) During_Prep->Check_pH_Adj Check_Temp_Prep Check Dissolution Temperature (Use room temperature water) During_Prep->Check_Temp_Prep Check_Storage_Temp Check Storage Temperature (Avoid low temperatures) During_Storage->Check_Storage_Temp Check_Sterility Assess for Microbial Growth (Cloudy appearance?) During_Storage->Check_Sterility Check_Reagents Identify Added Reagents After_Addition->Check_Reagents Solution_Prep Prepare fresh buffer with high-purity water and controlled pH adjustment. Check_Water->Solution_Prep Check_pH_Adj->Solution_Prep Check_Temp_Prep->Solution_Prep Solution_Storage Filter-sterilize and store at a stable temperature (e.g., 4°C). Check_Storage_Temp->Solution_Storage Check_Sterility->Solution_Storage Metal_Ion_Suspicion Suspect Divalent Cation Contamination? (e.g., from metal salts) Check_Reagents->Metal_Ion_Suspicion High_Salt High Salt Concentration? Metal_Ion_Suspicion->High_Salt No Metal_Ion_Protocol Perform Protocol 3: Identify Divalent Cation Contamination Metal_Ion_Suspicion->Metal_Ion_Protocol Yes Organic_Solvent Organic Solvent Added? High_Salt->Organic_Solvent No Dilute Dilute reagents or buffer if possible. High_Salt->Dilute Yes Reformulate Reformulate experiment with a different buffer. Organic_Solvent->Reformulate Yes

Caption: Troubleshooting workflow for this compound buffer precipitation.

Experimental Workflow for Identifying Metal Ion Contamination Start Start: Suspected Metal Ion Contamination Assay_Baseline 1. Perform baseline assay with suspected this compound buffer. Start->Assay_Baseline Record_Baseline 2. Record baseline results. Assay_Baseline->Record_Baseline Treat_Buffer 3. Treat suspected buffer with chelating resin (e.g., Chelex 100). Record_Baseline->Treat_Buffer Filter_Buffer 4. Filter to remove resin. Treat_Buffer->Filter_Buffer Assay_Treated 5. Repeat assay with treated this compound buffer. Filter_Buffer->Assay_Treated Record_Treated 6. Record results from treated buffer. Assay_Treated->Record_Treated Compare_Results 7. Compare baseline and treated results. Record_Treated->Compare_Results Conclusion_Positive Conclusion: Contamination likely. Consider using treated buffer or high-purity reagents. Compare_Results->Conclusion_Positive Significant Improvement Conclusion_Negative Conclusion: Contamination unlikely. Investigate other causes. Compare_Results->Conclusion_Negative No Improvement

Caption: Workflow for identifying metal ion contamination.

References

Technical Support Center: Optimizing ACES Buffer for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the pH of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) buffer in enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for this compound buffer?

This compound buffer is effective in the pH range of 6.1 to 7.5.[1][2] Its pKa at 25°C is approximately 6.78, making it ideal for maintaining a stable pH environment for many biological reactions that occur near physiological pH.[1][2]

Q2: How does temperature affect the pH of my this compound buffer?

The pH of this compound buffer is sensitive to temperature changes.[3] The pKa of this compound decreases as the temperature increases.[4][5] This means that if you prepare a buffer at room temperature and use it at a different temperature (e.g., in a heated incubation or in a cold room), the pH will be different from what you initially measured. It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.[3][6]

Q3: Can this compound buffer interact with metal ions in my reaction?

Yes, this compound, like other "Good's" buffers, can interact with metal ions, although its metal-binding capacity is generally low.[7] This is an important consideration for enzymatic reactions that are dependent on or inhibited by specific metal ions. For enzymes that require divalent cations like Mg²⁺ or Ca²⁺ for activity, it is essential to ensure that the this compound buffer concentration does not sequester these ions to a degree that it limits the enzyme's function. In such cases, a metal ion titration may be necessary to determine the optimal concentration of the metal cofactor in the presence of the buffer.

Q4: When should I choose this compound buffer over other buffers like Tris or Phosphate?

This compound is a good choice when your enzymatic reaction has an optimal pH between 6.1 and 7.5. Unlike phosphate buffers, this compound does not precipitate with polyvalent cations like Ca²⁺ and is less likely to act as an enzyme inhibitor.[8] Compared to Tris, this compound has a pKa that is less sensitive to temperature, although temperature effects are still significant.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or non-reproducible enzyme activity. The pH of the this compound buffer was not adjusted at the experimental temperature.Always measure and adjust the pH of your this compound buffer at the same temperature you will be running your enzymatic reaction.[3][6] Refer to the pKa vs. Temperature data to anticipate the pH shift.
The ionic strength of the buffer varies between experiments.Ensure the final ionic strength of your reaction mixture is consistent. Prepare a stock solution of this compound buffer and use the same dilution for all experiments. If you are adding other salts, ensure their concentrations are kept constant.
Lower than expected enzyme activity. The pH of the this compound buffer is not optimal for the enzyme.Perform a pH-rate profile to determine the optimal pH for your enzyme using a range of this compound buffer pH values.
This compound buffer is chelating essential metal ions required by the enzyme.Increase the concentration of the essential metal ion in your reaction. Perform a metal ion titration to find the optimal concentration. Consider using a buffer with even lower metal-binding capacity if the problem persists.[7]
Precipitate forms in the reaction mixture. The concentration of a component in the reaction has exceeded its solubility in the this compound buffer.Reduce the concentration of the component that is precipitating. Ensure all components are fully dissolved in the this compound buffer before mixing.

Data Presentation

Table 1: Temperature Dependence of this compound Buffer pKa

Temperature (°C)pKa
206.88[5]
256.78[1][2][5]
376.54[5]

Note: The pKa of this compound decreases by approximately 0.02 pH units for every 1°C increase in temperature.

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution
  • Dissolve this compound: Weigh out 182.2 g of this compound powder and dissolve it in approximately 800 mL of high-purity, deionized water.

  • Stir to Dissolve: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound powder is completely dissolved.

  • Adjust pH: While monitoring the pH with a calibrated pH meter, slowly add a concentrated solution of sodium hydroxide (NaOH) to adjust the pH to the desired value (e.g., 7.0).

  • Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

  • Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm filter and store it at 4°C.

Protocol 2: Determining the Optimal pH for an Enzymatic Reaction
  • Prepare Buffers: Prepare a series of 100 mM this compound buffers with different pH values (e.g., in 0.2 pH unit increments from 6.2 to 7.4). Adjust the pH of each buffer at the intended reaction temperature.

  • Reaction Setup: For each pH value, set up a reaction mixture containing the enzyme, substrate, and any necessary cofactors in the corresponding this compound buffer. Include a control with no enzyme for each pH.

  • Initiate Reaction: Start the reaction by adding the substrate (or enzyme).

  • Measure Activity: Measure the initial reaction rate by monitoring product formation or substrate consumption over time using an appropriate assay (e.g., spectrophotometry).

  • Plot and Analyze: Plot the initial reaction rate as a function of pH. The pH at which the highest activity is observed is the optimal pH for the enzyme under those conditions.

Visualizations

Experimental_Workflow Workflow for Optimal pH Determination A Prepare this compound Buffers (Range of pH values) B Set up Reaction Mixtures (Enzyme + Buffer + Cofactors) A->B C Initiate Reactions (Add Substrate) B->C D Measure Initial Reaction Rates C->D E Plot Rate vs. pH D->E F Determine Optimal pH E->F

Caption: Workflow for determining the optimal pH for an enzymatic reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Enzyme Activity Start Low Enzyme Activity Q1 Is pH adjusted at reaction temperature? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the pH optimal for the enzyme? A1_Yes->Q2 Sol1 Adjust pH at the correct temperature. A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Does the enzyme require metal ions? A2_Yes->Q3 Sol2 Perform pH-rate profile to find optimal pH. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Perform metal ion titration to optimize concentration. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Troubleshooting logic for addressing low enzyme activity in this compound buffer.

References

Potential interference of ACES buffer in γ-aminobutyric acid receptor binding assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with γ-aminobutyric acid (GABA) receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the potential interference of ACES buffer in GABA receptor binding assays?

A1: The use of this compound (N-(2-Acetamido)-2-aminoethanesulfonic acid) buffer in GABA receptor binding assays is not recommended due to its potential to interfere with the binding process. A study by Tunnicliff and Smith (1981) demonstrated that this compound, along with other related "Good's" buffers, can competitively inhibit GABA receptor binding to rat brain synaptic membranes. This compound belongs to the Acetamido family of buffers, which are known to form complexes with metal ions, a factor that could contribute to this interference.[1]

Q2: What are the recommended alternative buffers for GABA receptor binding assays?

A2: The most commonly recommended buffers for GABA receptor binding assays are Tris-HCl or Tris-citrate buffers.[2] HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is another zwitterionic buffer that has been successfully used in these assays.[3] The choice of buffer can be critical, as different buffer systems can affect ligand affinity and receptor stability.

Q3: What are the common causes of high non-specific binding in my GABA receptor binding assay?

A3: High non-specific binding can be caused by several factors:

  • Inadequate washing: Insufficient washing of the filters or pellets after incubation can leave unbound radioligand, leading to high background signal.

  • Radioligand concentration too high: Using an excessively high concentration of the radioligand can lead to binding to non-receptor sites.

  • Filter issues: Some radioligands may bind to the filter material itself. Pre-soaking filters in a solution like polyethyleneimine (PEI) can help to reduce this.

  • Lipophilicity of the test compound: Highly lipophilic compounds may partition into the cell membranes, leading to high non-specific binding.

Q4: My signal-to-noise ratio is very low. What are some potential reasons for this?

A4: A low signal-to-noise ratio can stem from several issues:

  • Low receptor density: The tissue or cell preparation may have a low expression of the target GABA receptor subtype.

  • Degraded radioligand: The radioligand may have degraded over time, leading to reduced binding affinity.

  • Incorrect pH of the buffer: The pH of the assay buffer should be optimal for receptor binding, typically around 7.4.

  • Presence of endogenous GABA: Inadequate washing of the tissue preparation can leave endogenous GABA, which will compete with the radioligand for binding sites.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High non-specific binding Radioligand binding to filters.Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI).
Insufficient washing.Increase the number and volume of wash steps with ice-cold buffer.
Test compound is highly lipophilic.Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer.
Low specific binding Low receptor expression in the tissue/cell preparation.Use a brain region known to have high expression of the target GABA receptor subtype or use a recombinant cell line with high receptor expression.
Inactive radioligand.Check the age and storage conditions of the radioligand. Purchase a fresh batch if necessary.
Presence of endogenous GABA.Ensure thorough washing of the membrane preparation to remove endogenous ligands.[2]
Poor reproducibility between replicates Pipetting errors.Use calibrated pipettes and ensure consistent pipetting technique.
Inconsistent washing.Standardize the washing procedure for all samples.
Temperature fluctuations.Ensure all incubation and washing steps are performed at a consistent temperature.
Assay window is too small Suboptimal incubation time.Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium.
Incorrect concentration of competing ligand.Optimize the concentration of the competing ligand to achieve a clear displacement curve.

Experimental Protocols

Standard [³H]GABA Binding Assay Protocol

This protocol is a generalized procedure for a radioligand binding assay using [³H]GABA.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)

      • 50 µL of [³H]GABA (to a final concentration of 2-10 nM for total binding)

      • 50 µL of assay buffer or competing ligand (for non-specific binding, use 1 mM GABA)

      • 50 µL of membrane preparation

    • Incubate the plate at 4°C for 20-30 minutes.

  • Termination and Filtration:

    • Rapidly terminate the assay by filtering the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% PEI.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Perform saturation or competition analysis to determine Bmax, Kd, or Ki values.

Buffer System Comparison

Buffer System Pros Cons Commonly Used For
Tris-HCl / Tris-citrate Inexpensive, widely available, well-established in GABA binding assays.[2]pH is temperature-dependent.Standard GABA receptor binding assays.
HEPES pKa is close to physiological pH, less temperature-dependent than Tris.More expensive than Tris.Assays requiring stable pH control.
This compound Zwitterionic, part of the "Good's" buffer series.Can competitively inhibit GABA receptor binding. Forms complexes with some metal ions.[1]Not recommended for GABA receptor binding assays.
Phosphate Buffer pH stability.Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) which may be important for receptor function.Less common in GABA receptor binding assays due to potential for precipitation.

Visualizations

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_A GABAA Receptor (Ionotropic) GABA_vesicle->GABA_A Release GABA_B GABAB Receptor (Metabotropic) GABA_vesicle->GABA_B Release Cl_channel Cl- Influx GABA_A->Cl_channel Activation G_protein G-protein GABA_B->G_protein Activation Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP

Caption: Simplified GABAergic signaling pathway.

Experimental_Workflow A 1. Membrane Preparation (Homogenization & Centrifugation) B 2. Assay Setup (Add buffer, radioligand, competitor, membranes) A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Termination & Filtration (Separate bound from free radioligand) C->D E 5. Scintillation Counting (Quantify radioactivity) D->E F 6. Data Analysis (Calculate specific binding, Kd, Ki, etc.) E->F

Caption: General workflow for a GABA receptor binding assay.

References

Technical Support Center: Minimizing ACES Buffer Interaction with Divalent Cations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid) buffer in experiments containing divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺). The following troubleshooting guides and frequently asked questions (FAQs) address potential interactions and offer solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and why is it used in biological research?

This compound, or N-(2-Acetamido)-2-aminoethanesulfonic acid, is a zwitterionic buffer that is part of the "Good's buffers" series. These buffers were developed to be particularly suited for biological research due to several key characteristics:

  • Physiological pH Range: this compound has a pKa of approximately 6.8, making it an effective buffer in the physiologically relevant pH range of 6.1 to 7.5.

  • High Water Solubility: It is readily soluble in aqueous solutions.

  • Low Cell Membrane Permeability: Its zwitterionic nature at physiological pH prevents it from readily crossing cell membranes.

  • Minimal Interaction with Divalent Cations: Good's buffers, including this compound, were specifically designed to have low chelating potential with metal ions.

Q2: Does this compound buffer interact with divalent cations like Mg²⁺ and Ca²⁺?

This compound is known to have a low affinity for divalent cations. While it can bind to some metal ions like Cu²⁺, Co²⁺, and Zn²⁺, its interaction with Mg²⁺ and Ca²⁺ is generally considered weak to negligible. This low interaction potential is a significant advantage over other buffers like phosphate buffers, which can precipitate with divalent cations.[1]

Q3: When should I be concerned about this compound-divalent cation interactions?

While the interaction is weak, it's worth considering in experiments where:

  • The concentration of this compound buffer is very high.

  • The concentration of free divalent cations is critical and needs to be precisely controlled at low levels.

  • The experimental system is highly sensitive to minor fluctuations in free divalent cation concentrations (e.g., certain enzymatic assays, protein crystallization).

Q4: What are the potential consequences of buffer-divalent cation interactions?

If a buffer chelates a significant amount of divalent cations, it can lead to:

  • Inaccurate Free Cation Concentration: The actual concentration of free, biologically active cations will be lower than the total concentration added.

  • Inhibition of Enzymatic Reactions: Many enzymes require specific concentrations of divalent cations as cofactors. Chelation by the buffer can reduce enzyme activity.

  • Altered Protein Stability and Function: Divalent cations can play a role in protein structure and function, and their chelation can lead to conformational changes.

  • Inconsistent Experimental Results: Variability in the extent of chelation can lead to poor reproducibility between experiments.

Troubleshooting Guide

Problem: I'm observing lower than expected enzyme activity in an assay that requires Mg²⁺ or Ca²⁺, and I'm using this compound buffer.

  • Possible Cause: While this compound has low affinity, at high concentrations, it might still sequester a small amount of divalent cations, reducing their availability for the enzyme.

  • Solutions:

    • Decrease Buffer Concentration: If your experimental system allows, try reducing the concentration of the this compound buffer.

    • Increase Divalent Cation Concentration: Empirically titrate in a slightly higher concentration of Mg²⁺ or Ca²⁺ to compensate for any potential chelation. Monitor the enzyme activity to find the optimal concentration.

    • Use an Alternative Buffer: Consider using a buffer with an even lower or negligible affinity for the specific divalent cation in your experiment. (See Table 1 for alternatives).

Problem: I'm having trouble with protein crystallization when using this compound buffer in the presence of divalent cations.

  • Possible Cause: The weak interaction between this compound and divalent cations might be sufficient to interfere with the precise ionic environment required for crystal formation.

  • Solutions:

    • Screen Different Buffers: Perform a buffer screen to identify a buffer that promotes crystallization in your specific conditions.

    • Vary Component Concentrations: Systematically vary the concentrations of the protein, precipitant, this compound buffer, and divalent cations to find the optimal crystallization conditions.

Problem: My results are inconsistent between experiments, and I suspect the free divalent cation concentration is fluctuating.

  • Possible Cause: Inconsistent buffer preparation or temperature fluctuations can affect the pKa of the buffer and its interaction with cations. The pH of this compound buffer is temperature-dependent.[2]

  • Solutions:

    • Standardize Buffer Preparation: Follow a strict, documented protocol for preparing your this compound buffer to ensure consistency. (See Protocol 1).

    • Control Temperature: Prepare and use the buffer at the same temperature as your experiment.[2][3]

    • Measure Free Cation Concentration: If precise control is critical, consider measuring the free divalent cation concentration directly using an ion-selective electrode. (See Protocol 2).

Data Presentation

Table 1: Comparison of Buffers and their Interaction with Divalent Cations

BufferpKa at 25°CΔpKa/°CMg²⁺ BindingCa²⁺ BindingNotes
This compound 6.78-0.020WeakWeakGood's buffer, low chelation potential.[3][4]
HEPES 7.48-0.014NegligibleNegligibleWidely used, very low metal binding.
PIPES 6.76-0.0085NegligibleNegligibleLow temperature dependence of pKa.
MOPS 7.14-0.015NegligibleNegligibleAnother useful Good's buffer.
Tris 8.07-0.028WeakWeakHigh temperature dependence of pKa.
Phosphate 7.20-0.0028ModerateModerateCan precipitate with divalent cations.[1]

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Buffer Solution (e.g., 100 mM, pH 7.0)

  • Calculate Required Mass: For 1 L of 100 mM this compound buffer, you will need:

    • Mass (g) = 0.1 mol/L * 182.19 g/mol * 1 L = 18.22 g of this compound.

  • Dissolve this compound: Add the calculated mass of this compound to approximately 800 mL of high-purity, deionized water in a clean beaker.

  • Stir to Dissolve: Place a magnetic stir bar in the beaker and stir on a magnetic stir plate until the this compound is completely dissolved.

  • Adjust pH:

    • Calibrate a pH meter at the temperature at which the buffer will be used.

    • Immerse the pH electrode in the buffer solution.

    • Slowly add a concentrated solution of a strong base (e.g., 1 M NaOH) dropwise while stirring continuously. Monitor the pH closely.

    • Continue adding base until the pH reaches exactly 7.0. Be careful not to overshoot the target pH.

  • Adjust Final Volume: Transfer the buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

  • Sterilization and Storage:

    • If required, sterilize the buffer solution by filtering it through a 0.22 µm filter.

    • Store the buffer in a clearly labeled, sterile container at 4°C.

Protocol 2: Measuring Free Divalent Cation Concentration with an Ion-Selective Electrode (ISE)

  • ISE Setup and Calibration:

    • Set up the ion-selective electrode (e.g., for Mg²⁺ or Ca²⁺) and the reference electrode according to the manufacturer's instructions.[5][6][7][8]

    • Prepare a series of standard solutions with known concentrations of the divalent cation in the same this compound buffer and ionic strength as your experimental solution.

    • Calibrate the ISE by measuring the potential (in millivolts) of each standard solution and creating a calibration curve (potential vs. log of cation concentration).

  • Sample Measurement:

    • Rinse the electrodes with deionized water and gently blot dry.

    • Immerse the electrodes in your experimental sample.

    • Allow the reading to stabilize and record the potential.

  • Determine Free Cation Concentration:

    • Use the calibration curve to determine the logarithm of the free divalent cation concentration in your sample from its measured potential.

    • Calculate the free cation concentration from the logarithm.

Visualizations

cluster_workflow Troubleshooting Workflow for Unexpected Results Start Start Problem Unexpected Experimental Results (e.g., low enzyme activity) Start->Problem Check_Buffer Is this compound buffer a potential issue? Problem->Check_Buffer Check_Conc Are buffer or cation concentrations high? Check_Buffer->Check_Conc Yes Other_Factors Investigate other experimental factors (temp, pH, etc.) Check_Buffer->Other_Factors No Action_Dec_Buffer Decrease this compound concentration Check_Conc->Action_Dec_Buffer Yes Action_Inc_Cation Increase divalent cation concentration Check_Conc->Action_Inc_Cation Yes Action_Alt_Buffer Consider alternative buffer Check_Conc->Action_Alt_Buffer Yes Re-evaluate Re-run experiment and evaluate results Action_Dec_Buffer->Re-evaluate Action_Inc_Cation->Re-evaluate Action_Alt_Buffer->Re-evaluate End Problem Resolved Re-evaluate->End Success Re-evaluate->Other_Factors No Improvement

Caption: A decision-making workflow for troubleshooting experiments.

cluster_pathway Impact of Divalent Cation Chelation on a Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Enzyme Enzyme (Divalent Cation Dependent) Receptor->Enzyme Substrate Substrate Enzyme->Substrate Product Product Substrate->Product Response Cellular Response Product->Response Buffer Buffer (e.g., this compound) Cation Divalent Cation (e.g., Mg²⁺) Buffer->Cation Chelates Cation->Enzyme Activates

Caption: Chelation effect on a signaling pathway.

cluster_relationship Logical Relationships in Buffer Selection Goal Maintain Stable pH & Unperturbed System Requirement1 Buffer pKa ≈ Target pH Goal->Requirement1 Requirement2 Minimal Interaction with System Components Goal->Requirement2 Requirement3 Low Temperature Dependence Goal->Requirement3 Buffer_Choice Select Appropriate Buffer (e.g., this compound) Requirement1->Buffer_Choice Requirement2->Buffer_Choice Requirement3->Buffer_Choice Divalent_Cations Presence of Divalent Cations (Mg²⁺, Ca²⁺) Chelation_Concern Potential for Chelation Divalent_Cations->Chelation_Concern Low_Chelation_Buffer Choose Buffer with Low Chelation Potential Chelation_Concern->Low_Chelation_Buffer Low_Chelation_Buffer->Buffer_Choice

Caption: Factors influencing buffer selection for experiments.

References

Technical Support Center: Stabilizing ACES Buffer for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of buffer solutions during long-term experiments is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of ACES (N-(2-acetamido)-2-aminoethanesulfonic acid) buffer.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound buffer in experiments extending over significant durations.

Question: Why has the pH of my this compound buffer shifted significantly during my long-term experiment?

Potential CauseRecommended Solution
Temperature Fluctuations: this compound buffer is known to be sensitive to temperature changes. An increase in temperature will cause a decrease in the pH of the solution.- Calibrate your pH meter and measure the buffer's pH at the working temperature of your experiment. - If possible, adjust the initial pH at room temperature to compensate for the expected shift at the experimental temperature. - For temperature-sensitive experiments, consider using a buffer with a lower temperature coefficient, such as phosphate-buffered saline (PBS), if compatible with your experimental system.
CO2 Absorption: Exposure to atmospheric carbon dioxide can lead to the formation of carbonic acid, lowering the pH of the buffer over time.- Keep the buffer container tightly sealed when not in use. - For critical applications, consider preparing the buffer with degassed water and storing it under an inert gas like nitrogen or argon.
Microbial Contamination: Bacterial or fungal growth can alter the pH of the buffer.- Prepare the this compound buffer solution using sterile technique and sterile-filtered water. - Store the buffer at 4°C to inhibit microbial growth.[1] - For very long-term experiments, consider sterile filtering the buffer into smaller, single-use aliquots.

Question: I've observed a precipitate forming in my this compound buffer. What is causing this and how can I resolve it?

Potential CauseRecommended Solution
Interaction with Metal Ions: this compound can form complexes with certain metal ions, which may lead to precipitation, especially at higher concentrations or pH values. This compound is known to bind Cu2+.[2]- Review all components of your experimental system for potential sources of metal ion contamination. - If the presence of specific metal ions is unavoidable, consider using a different buffer that does not interact with them.
Low Solubility at Cold Temperatures: While refrigeration is recommended to prevent microbial growth, the solubility of some buffer components can decrease at lower temperatures, leading to precipitation.- Ensure the this compound powder is fully dissolved during preparation. Gentle warming and stirring can aid dissolution. - Before use, allow the refrigerated buffer to warm to room temperature and gently swirl to redissolve any precipitate. If the precipitate does not dissolve, it may indicate a more significant issue, and a fresh buffer solution should be prepared.
Contamination: Contaminants from glassware or other reagents can react with the buffer components, causing precipitation.- Use scrupulously clean glassware for buffer preparation and storage. - Ensure all reagents used are of high purity.

Question: The color of my this compound buffer has turned yellow over time. Is it still usable?

Potential CauseRecommended Solution
Degradation: A yellowing of the solution can be an indicator of chemical degradation of the this compound buffer, potentially due to prolonged exposure to light or elevated temperatures.- It is best to discard the discolored buffer and prepare a fresh solution. - Store this compound buffer in a dark or amber-colored bottle to protect it from light.[1]
Interaction with other components: The yellowing could be a result of a reaction with another component in your experimental setup.- To identify the cause, incubate the this compound buffer alone under the same experimental conditions (light, temperature) to see if the color change occurs. - If the buffer alone does not change color, investigate potential interactions with other reagents in your experiment.

Frequently Asked Questions (FAQs)

1. What is the optimal pH range for this compound buffer? this compound buffer is effective in the pH range of 6.1 to 7.5, with a pKa of approximately 6.78 at 25°C.[1] This makes it suitable for many biological experiments that require a stable pH environment within the physiological range.

2. How should I prepare this compound buffer? To prepare a 0.1 M this compound buffer solution, dissolve 18.22 g of this compound powder in 800 mL of high-purity, distilled or deionized water. Adjust the pH to the desired value using a concentrated solution of sodium hydroxide (NaOH). Finally, add water to bring the total volume to 1 L.

3. What are the best practices for storing this compound buffer to ensure its stability? For long-term stability, store this compound buffer in a tightly sealed, clean container at 4°C.[1] To minimize the risk of degradation, protect the solution from light by using an opaque or amber-colored bottle.[1]

4. Can I autoclave this compound buffer? It is generally not recommended to autoclave this compound buffer as the heat can cause degradation of the compound. Sterile filtration through a 0.22 µm filter is the preferred method for sterilization.

5. Does the pH of this compound buffer change with temperature? Yes, the pH of this compound buffer is sensitive to temperature changes. As the temperature increases, the pH of the buffer will decrease. It is crucial to measure and adjust the pH at the temperature at which the experiment will be performed.

Quantitative Data

Impact of Temperature on this compound Buffer pH

The following table summarizes the effect of temperature on the pH of an this compound buffer solution. This data is critical for experiments conducted at temperatures other than ambient.

Temperature ChangeObserved pH Shift
Increase from 20°C to 100°C-1.0 ± 0.1
Increase from 20°C to 130°C-1.27 ± 0.1

This data highlights a significant decrease in pH with increasing temperature.

Experimental Protocols

Protocol: Assessment of this compound Buffer Stability

This protocol outlines a method to assess the stability of your prepared this compound buffer solution over time.

Objective: To monitor the pH and visual characteristics of a prepared this compound buffer solution under different storage conditions.

Materials:

  • Prepared this compound buffer solution

  • Calibrated pH meter and electrode

  • Sterile, sealed storage containers (clear and amber)

  • Incubators or water baths set at desired temperatures (e.g., 4°C, room temperature, 37°C)

Methodology:

  • Prepare a fresh solution of this compound buffer to your desired concentration and pH.

  • Aliquot the buffer into several sterile storage containers. Include both clear and amber-colored bottles to assess the impact of light.

  • Designate different storage conditions for the aliquots:

    • 4°C in the dark (amber bottle)

    • Room temperature in the dark (amber bottle)

    • Room temperature with light exposure (clear bottle)

    • 37°C in the dark (amber bottle)

  • At regular intervals (e.g., Day 0, Day 3, Day 7, Day 14, and monthly thereafter), remove a small sample from each condition.

  • Before measuring the pH, allow the sample to equilibrate to a consistent, predefined temperature (e.g., room temperature).

  • Record the pH of each sample.

  • Visually inspect each sample for any changes in color or the formation of a precipitate. Record your observations.

  • Plot the pH measurements over time for each storage condition to visualize the stability of the buffer.

Visualizations

TroubleshootingWorkflow Start This compound Buffer Instability Observed Issue_ID Identify the Issue Start->Issue_ID pH_Shift pH Shift Issue_ID->pH_Shift  pH Shift   Precipitate Precipitation Issue_ID->Precipitate Precipitation Color_Change Color Change Issue_ID->Color_Change Color Change Cause_pH Potential Causes: - Temperature Fluctuations - CO2 Absorption - Microbial Contamination pH_Shift->Cause_pH Cause_Precipitate Potential Causes: - Metal Ion Interaction - Low Temperature Solubility - Contamination Precipitate->Cause_Precipitate Cause_Color Potential Causes: - Chemical Degradation (Light/Heat) - Reagent Interaction Color_Change->Cause_Color Solution_pH Solutions: - Calibrate pH at experimental temp - Tightly seal container - Use sterile technique Cause_pH->Solution_pH Solution_Precipitate Solutions: - Check for metal ions - Warm to redissolve - Use clean glassware Cause_Precipitate->Solution_Precipitate Solution_Color Solutions: - Prepare fresh buffer - Store in dark bottles - Isolate and test components Cause_Color->Solution_Color End Buffer Stabilized Solution_pH->End Solution_Precipitate->End Solution_Color->End

Caption: Troubleshooting workflow for this compound buffer instability.

StabilityFactors ACES_Stability This compound Buffer Stability Factors Key Influencing Factors ACES_Stability->Factors Temperature Temperature Factors->Temperature Storage_Conditions Storage Conditions Factors->Storage_Conditions Preparation_Technique Preparation Technique Factors->Preparation_Technique Temp_Effects - pH shifts - Degradation rate Temperature->Temp_Effects Storage_Effects - Light Exposure (Degradation) - Air Exposure (CO2 absorption) - Container Cleanliness Storage_Conditions->Storage_Effects Prep_Effects - Water Purity - Sterility (Microbial Growth) - Accurate pH adjustment Preparation_Technique->Prep_Effects

Caption: Factors affecting this compound buffer stability.

References

Addressing baseline noise in spectrophotometry when using ACES buffer.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering baseline noise and other spectrophotometric issues when using N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) buffer.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.

Q1: I am observing a high and noisy baseline in my UV-Vis spectrophotometer after blanking with my this compound buffer solution. What could be the cause?

A1: A high and noisy baseline when using this compound buffer in spectrophotometry can stem from several factors, primarily related to the inherent properties of the buffer, its preparation, and potential contaminants.

Possible Causes & Solutions:

  • Inherent UV Absorbance of this compound: this compound, like some other zwitterionic "Good's" buffers, can exhibit absorbance in the low UV range (typically below 240 nm). If your wavelength of interest is in this region, the buffer itself will contribute to high background absorbance.

  • Buffer Purity: The purity of the this compound buffer is critical. Contaminants from manufacturing or degradation products can absorb UV light, leading to a noisy and elevated baseline.

  • Particulate Matter: Undissolved buffer salts or other particulates in the solution can cause light scattering, which manifests as a noisy and unstable baseline.

  • pH Effects: The pH of the buffer solution can influence the absorbance spectrum of the buffer itself or any contaminants present.

Troubleshooting Workflow:

Start High & Noisy Baseline with this compound Buffer CheckPurity Verify Purity of This compound Buffer Start->CheckPurity CheckWavelength Check Wavelength of Measurement Start->CheckWavelength FilterBuffer Filter Buffer Solution (0.22 µm filter) CheckPurity->FilterBuffer RunSpectrum Run UV-Vis Spectrum of this compound Buffer Alone CheckWavelength->RunSpectrum FilterBuffer->RunSpectrum LowUV Absorbance Below 240 nm? RunSpectrum->LowUV ContaminantSuspected Irregular Peaks or High Absorbance > 240 nm? RunSpectrum->ContaminantSuspected AlternativeBuffer Consider Alternative Buffer (e.g., MES, Phosphate) LowUV->AlternativeBuffer Yes StableBaseline Stable Baseline Achieved LowUV->StableBaseline No, issue resolved AlternativeBuffer->StableBaseline NewBuffer Prepare Fresh Buffer with High-Purity Reagents ContaminantSuspected->NewBuffer Yes ContaminantSuspected->StableBaseline No, issue resolved NewBuffer->StableBaseline

Caption: Troubleshooting workflow for a high and noisy baseline with this compound buffer.

Q2: My baseline is drifting consistently in one direction during a kinetic assay using this compound buffer. How can I stabilize it?

A2: Baseline drift during a kinetic assay can be particularly problematic as it can obscure the true reaction rate. When using this compound buffer, this can be due to temperature fluctuations, slow-dissolving components, or a chemical reaction involving the buffer.

Possible Causes & Solutions:

  • Temperature Sensitivity: The pKa of many buffers, including this compound, is temperature-dependent. If the temperature of your sample is changing in the spectrophotometer, the pH can shift, altering the absorbance of your sample and the buffer itself.

  • Incomplete Dissolution: If the this compound buffer or other components of your assay are not fully dissolved, they may slowly continue to dissolve during the assay, changing the refractive index and absorbance of the solution.

  • Buffer Instability: Although generally stable, under certain conditions (e.g., presence of specific enzymes or metal ions), the this compound buffer might undergo a slow reaction or degradation, leading to a change in absorbance.

Troubleshooting Protocol:

  • Temperature Equilibration: Ensure your this compound buffer and all assay components are equilibrated to the same temperature as the spectrophotometer's sample chamber before starting the measurement.

  • Complete Dissolution: Vigorously vortex or stir your buffer and final assay solutions to ensure all components are fully dissolved. Visually inspect for any particulate matter.

  • Pre-incubation: Incubate the complete reaction mixture (minus the starting reagent) in the cuvette within the spectrophotometer until a stable baseline is achieved before initiating the reaction.

cluster_prep Preparation cluster_measurement Measurement TempEquilibrate Equilibrate all reagents to assay temperature EnsureDissolution Ensure complete dissolution of all components TempEquilibrate->EnsureDissolution PreIncubate Pre-incubate reaction mix in spectrophotometer EnsureDissolution->PreIncubate MonitorBaseline Monitor baseline until stable PreIncubate->MonitorBaseline InitiateReaction Initiate reaction MonitorBaseline->InitiateReaction

Caption: Protocol for mitigating baseline drift in kinetic assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound buffer have significant UV absorbance?

A1: Yes, this compound buffer can exhibit significant absorbance in the low UV region, typically below 240 nm. This is an important consideration for assays that measure changes in absorbance in this range, such as those monitoring NADH/NADPH at 340 nm (where this compound has low absorbance) versus those looking at protein or nucleic acid quantification at 280 nm and 260 nm respectively (where interference is possible, especially with impure buffer).

Q2: What are some common contaminants in this compound buffer that can cause baseline noise?

A2: Common contaminants can include residual reactants from synthesis, degradation byproducts, or microbial contamination in improperly stored solutions. These impurities may have strong UV absorbance and contribute to a high and noisy baseline. It is recommended to use high-purity, spectroscopy-grade this compound buffer and to prepare solutions with high-purity water.

Q3: How does the concentration of this compound buffer affect the baseline?

A3: A higher concentration of this compound buffer can lead to a higher background absorbance, especially at lower UV wavelengths. If you are experiencing a high baseline, consider reducing the buffer concentration to the lowest level that still provides adequate buffering capacity for your assay.

Quantitative Data Summary

Buffer ComponentPotential for UV Absorbance (200-280 nm)Recommended Max Concentration for UV AssaysNotes
This compound Moderate to High (< 240 nm)10-25 mMPurity is critical. Can interfere with low UV measurements.
MES Low≤ 50 mMGood alternative to this compound for low UV applications.
HEPES Low≤ 50 mMAnother suitable alternative with minimal UV absorbance.
Tris Moderate (< 230 nm)10-50 mMCan exhibit significant absorbance at lower wavelengths.
Phosphate Very Low≤ 100 mMExcellent for low UV work, but can precipitate with some metal ions.

Disclaimer: The absorbance characteristics can vary between different manufacturers and even different lots of the same buffer. It is always recommended to run a UV-Vis spectrum of your specific buffer solution as a control.

Experimental Protocols

Protocol 1: Preparation of High-Purity this compound Buffer for Spectrophotometry

  • Weighing: Use an analytical balance to weigh out the required amount of high-purity this compound buffer powder.

  • Dissolving: Dissolve the powder in high-purity, deionized water (resistivity >18 MΩ·cm) to approximately 80% of the final desired volume.

  • pH Adjustment: Adjust the pH to the desired value using high-purity sodium hydroxide (NaOH) or hydrochloric acid (HCl) while monitoring with a calibrated pH meter.

  • Final Volume: Bring the solution to the final volume with high-purity water in a calibrated volumetric flask.

  • Filtration: Filter the buffer solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Storage: Store the buffer in a sterile, sealed container at 4°C. For long-term storage, consider sterile filtration and storage in smaller aliquots to prevent contamination.

Logical Relationship of Buffer Preparation Steps

Weigh Weigh High-Purity This compound Powder Dissolve Dissolve in High-Purity Water Weigh->Dissolve AdjustpH Adjust pH with High-Purity Acid/Base Dissolve->AdjustpH FinalVolume Bring to Final Volume AdjustpH->FinalVolume Filter Filter through 0.22 µm Filter FinalVolume->Filter Store Store Appropriately Filter->Store

Caption: Sequential steps for preparing high-purity this compound buffer.

Technical Support Center: Optimizing ACES Buffer for Reduced Cellular Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ACES (N-(2-acetamido)-2-aminoethanesulfonic acid) buffer in cell culture. The focus is on optimizing its concentration to mitigate potential cellular toxicity and ensure reliable experimental outcomes.

Troubleshooting Guides

High cellular toxicity or unexpected changes in cell morphology and growth can sometimes be attributed to the buffer system. This section provides guidance on how to identify and resolve issues related to this compound buffer concentration.

Issue: Increased Cell Death or Reduced Viability After Introducing this compound Buffer

If you observe a significant decrease in cell viability after incorporating this compound buffer into your culture medium, the concentration may be suboptimal. The following table illustrates a hypothetical dose-dependent effect of this compound buffer on the viability of two common cell lines, Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293), after 48 hours of exposure.

Table 1: Hypothetical Impact of this compound Buffer Concentration on Cell Viability (%)

This compound Concentration (mM)CHO Cell Viability (%)HEK293 Cell Viability (%)Observations
0 (Control)98 ± 297 ± 3Healthy, confluent monolayer.
595 ± 494 ± 3No significant change in morphology or viability.
1092 ± 590 ± 4Slight increase in floating cells, no major morphological changes.
2080 ± 675 ± 7Noticeable increase in detached and rounded cells. Reduced confluence.
4055 ± 845 ± 9Significant cell death, debris in the medium, unhealthy morphology.
8020 ± 715 ± 6Widespread cell lysis and detachment.

Note: This table presents hypothetical data for illustrative purposes. The optimal this compound concentration is cell-line specific and must be determined empirically.

Experimental Protocol: Determining Optimal this compound Buffer Concentration

This protocol provides a step-by-step guide to determine the optimal, non-toxic concentration of this compound buffer for your specific cell line.

Objective: To identify the highest concentration of this compound buffer that maintains high cell viability and normal morphology.

Materials:

  • Your mammalian cell line of interest (e.g., CHO, HEK293)

  • Complete cell culture medium

  • This compound buffer stock solution (e.g., 1 M, sterile-filtered)

  • Sterile phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or a fluorescence-based assay)

  • Microplate reader

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Methodology:

  • Cell Seeding:

    • Culture your cells to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Buffer Dilutions:

    • Prepare a series of this compound buffer dilutions in a complete culture medium. For example, to test concentrations from 5 mM to 80 mM, you would prepare 2X concentrated solutions which will be diluted 1:1 in the wells.

  • Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound buffer dilutions to the respective wells. Include a "medium only" control (0 mM this compound).

    • Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • For example, if using an MTT assay, you will add the MTT reagent to each well and incubate for a few hours, followed by the addition of a solubilization solution.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability for each this compound concentration relative to the control (0 mM this compound) using the following formula: % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Control_Cells) * 100

    • Plot the percentage of cell viability against the this compound buffer concentration to determine the optimal range.

Workflow for Optimizing this compound Buffer Concentration

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare this compound Buffer Dilutions treat_cells Treat Cells with this compound Dilutions prepare_dilutions->treat_cells incubate Incubate for 24-72h treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data & Plot read_plate->analyze_data

Caption: Experimental workflow for determining the optimal this compound buffer concentration.

Troubleshooting Logic for High Cellular Toxicity

If you suspect this compound buffer is contributing to cellular toxicity, follow this troubleshooting workflow.

troubleshooting_workflow start High Cellular Toxicity Observed check_concentration Is this compound concentration within the recommended range (typically 10-20 mM)? start->check_concentration optimize Perform Concentration Optimization Experiment (see protocol) check_concentration->optimize No check_purity Is the this compound buffer of high purity (cell culture grade)? check_concentration->check_purity Yes end Problem Resolved optimize->end replace_buffer Replace with fresh, high-purity this compound buffer check_purity->replace_buffer No consider_alternatives Consider alternative buffers (e.g., HEPES, MOPS) check_purity->consider_alternatives Yes replace_buffer->end investigate_other Investigate other potential sources of toxicity (e.g., contamination, media components) consider_alternatives->investigate_other investigate_other->end

Caption: Troubleshooting workflow for this compound buffer-related cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and why is it used in cell culture?

This compound (N-(2-acetamido)-2-aminoethanesulfonic acid) is a zwitterionic biological buffer, one of the "Good's buffers". It is used in cell culture to maintain a stable pH, which is crucial for cell viability, growth, and function. This compound has a pKa of approximately 6.8 at 25°C, making it effective in the physiological pH range of 6.1 to 7.5.[1]

Q2: What is the recommended working concentration of this compound buffer in cell culture?

The optimal concentration of this compound buffer is cell-line dependent and should be empirically determined. However, a common starting range is 10-25 mM. Concentrations above this range may lead to cellular toxicity in some cell lines.

Q3: What are the signs of this compound buffer-induced cytotoxicity?

Signs of cytotoxicity can include:

  • Increased number of floating or detached cells.

  • Changes in cell morphology (e.g., rounding, shrinking).

  • Reduced cell proliferation and confluency.

  • Increased cellular debris in the culture medium.

  • Decreased viability as measured by assays such as MTT or trypan blue exclusion.

Q4: What is the potential mechanism of this compound buffer cytotoxicity?

The exact mechanism of this compound-induced cytotoxicity is not fully elucidated. However, two potential mechanisms are considered:

  • Chelation of Divalent Cations: Like other Good's buffers, this compound can chelate divalent cations such as Ca²⁺ and Mg²⁺. These ions are essential for numerous cellular processes, including cell adhesion and enzyme function. Depletion of these ions from the medium can disrupt these processes and lead to cell death.

  • Free Radical Formation: Although designed to be biologically inert, some zwitterionic buffers have been shown to generate reactive oxygen species (ROS) under certain conditions (e.g., exposure to light and in the presence of photosensitizers in the medium). An increase in ROS can lead to oxidative stress and cellular damage.

Q5: When should I suspect this compound buffer as the cause of a problem in my cell culture?

You should consider this compound buffer as a potential cause of issues if you observe increased cytotoxicity, altered cell growth, or morphology shortly after its introduction into your culture medium, especially if other culture conditions (e.g., CO2 levels, temperature, media formulation) have remained constant.

Q6: Are there alternatives to this compound buffer?

Yes, several other biological buffers can be used in cell culture, including HEPES, MOPS, PIPES, and TES. The choice of buffer depends on the specific pH requirements of your cell line and experimental conditions. If you consistently experience issues with this compound, it may be beneficial to test an alternative buffer.

References

Filtering ACES buffer to remove contaminants and precipitates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the filtration of ACES (N-(2-acetamido)-2-aminoethanesulfonic acid) buffer to remove contaminants and precipitates.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what is its optimal buffering range?

This compound is a zwitterionic biological buffer, one of the "Good's" buffers, with the chemical name N-(2-acetamido)-2-aminoethanesulfonic acid.[1] It is commonly used in biochemical and biological research. This compound has a pKa of approximately 6.8 at 25°C, making its effective buffering range pH 6.1 to 7.5.[1][2] This range is physiologically relevant, making it suitable for applications such as cell culture, enzyme assays, and protein purification.[2]

Q2: What are the common contaminants in an this compound buffer solution?

This compound buffer solutions can be susceptible to several types of contaminants:

  • Microbial Contamination: Bacteria, yeast, and fungi can grow in buffer solutions, especially if they are not stored properly or prepared with non-sterile water.[3] Legionella species are sometimes cultured in media containing this compound buffer, indicating that it can support some bacterial growth.

  • Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are a major concern in parenteral drug manufacturing and cell culture applications.[4][5] Endotoxins are not removed by standard autoclaving and can pass through 0.22 µm filters to some extent.[1][4]

  • Particulates: Dust, fibers from filter paper, or undissolved buffer powder can be present in the solution.

  • Chemical Impurities: The this compound powder itself may contain impurities from its synthesis. It is recommended to use high-purity, molecular biology grade this compound. Additionally, degradation of the this compound molecule can occur over time.

Q3: Why is my this compound buffer solution cloudy or has formed a precipitate?

Precipitation in this compound buffer can occur for several reasons:

  • Low Purity of this compound Powder: Impurities in the this compound powder can lead to insolubility and precipitation.

  • Incorrect pH Adjustment: Rapid addition of a strong acid or base can cause localized pH shifts that lead to precipitation.

  • Low Temperature: The solubility of this compound buffer is temperature-dependent. Storing the buffer at low temperatures (e.g., 4°C) can lead to precipitation if the concentration is high.

  • Presence of Divalent Cations: Phosphate buffers are known to precipitate with divalent cations, and while this compound is not a phosphate buffer, interactions with certain metal ions could potentially lead to precipitation.

Q4: What is the recommended filter pore size for filtering this compound buffer?

The choice of filter pore size depends on the application:

  • 0.22 µm Filter: This is considered a sterilizing-grade filter and is recommended for applications requiring the removal of bacteria, such as cell culture and parenteral solutions.[4]

  • 0.45 µm Filter: This pore size is suitable for general clarification and removal of larger particulates but will not reliably remove all bacteria.

  • Ultrafiltration (UF): For the removal of endotoxins, ultrafiltration membranes with a nominal molecular weight limit (NMWL) of 10,000 are often used, as endotoxins can pass through 0.22 µm filters.[1]

Troubleshooting Guides

Issue 1: Precipitate formation in this compound buffer
Symptom Possible Cause Troubleshooting Steps
Precipitate forms immediately upon preparation. Impurities in this compound powder.1. Use high-purity, molecular biology grade this compound powder.2. Prepare a small test batch to check for solubility before making a large volume.
Incorrect pH adjustment.1. Add acid or base slowly while stirring continuously.2. Use a calibrated pH meter for accurate measurements.
Precipitate forms during storage at 4°C. Concentration is too high for the storage temperature.1. Gently warm the buffer to room temperature to see if the precipitate redissolves.2. If it redissolves, consider storing the buffer at room temperature or preparing a lower concentration for cold storage.3. If it does not redissolve, it may be due to contamination or degradation, and the buffer should be discarded.
Cloudiness or precipitate appears after adding other reagents. Incompatibility with other components.1. Review the composition of all reagents for potential interactions.2. Prepare a small test solution to identify the incompatible component.3. Consider using an alternative buffer if incompatibility cannot be resolved.
Issue 2: Microbial or Endotoxin Contamination
Symptom Possible Cause Troubleshooting Steps
Visible microbial growth (cloudiness, film, or clumps). Contamination during preparation or storage.1. Prepare the buffer using sterile, pyrogen-free water.2. Use sterile glassware and equipment.3. Filter the final solution through a 0.22 µm sterile filter.4. Store the buffer in a sterile, tightly sealed container at 4°C for long-term storage.[3]
Positive endotoxin test. Contamination from water, glassware, or Gram-negative bacteria.1. Use pyrogen-free water and glassware for buffer preparation.2. Filter the buffer through an endotoxin-retentive filter (e.g., a positively charged 0.2 µm filter or an ultrafilter).[1][4]3. For critical applications, consider using commercially prepared, certified endotoxin-free this compound buffer.
Unexpected cell culture results or pyrogenic response in animal studies. Endotoxin contamination.1. Test the this compound buffer and other reagents for endotoxin levels.2. Follow the steps for endotoxin removal mentioned above.

Experimental Protocols

Protocol 1: Preparation and Sterile Filtration of 1 L of 0.1 M this compound Buffer, pH 7.0

Materials:

  • This compound powder (Molecular Biology Grade)

  • High-purity, sterile, pyrogen-free water

  • 1 M NaOH solution (sterile)

  • 1 M HCl solution (sterile)

  • Sterile 1 L graduated cylinder

  • Sterile 1 L beaker

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter with a sterile probe

  • Sterile 0.22 µm vacuum filtration unit

  • Sterile 1 L storage bottle

Procedure:

  • Weigh out 18.22 g of this compound powder and add it to the sterile 1 L beaker containing 800 mL of sterile water and the sterile magnetic stir bar.

  • Place the beaker on the magnetic stir plate and stir until the powder is completely dissolved.

  • Place the sterile pH probe into the solution and monitor the pH.

  • Slowly add the 1 M NaOH solution dropwise while stirring to raise the pH to 7.0. If the pH overshoots, use the 1 M HCl solution to adjust it back down.

  • Once the pH is stable at 7.0, transfer the solution to the sterile 1 L graduated cylinder.

  • Add sterile water to bring the final volume to 1 L.

  • Assemble the sterile 0.22 µm vacuum filtration unit according to the manufacturer's instructions.

  • Pour the buffer into the filtration unit and apply a vacuum to filter the solution into the sterile collection bottle.

  • Label the sterile storage bottle with the buffer name, concentration, pH, date of preparation, and your initials.

  • Store the buffer at 4°C.

Protocol 2: Endotoxin Removal from this compound Buffer

For applications requiring low endotoxin levels, a specialized filtration step is necessary.

Materials:

  • This compound buffer solution prepared as described above.

  • Positively charged 0.22 µm filter or an ultrafiltration unit with a 10 kDa NMWL.

  • Sterile, pyrogen-free collection tubes or bottles.

  • LAL (Limulus Amebocyte Lysate) test kit for endotoxin quantification.

Procedure:

  • Choose the appropriate endotoxin removal filter based on your specific needs and the properties of your solution. Positively charged filters are effective for solutions with low salt concentrations.[1]

  • Follow the manufacturer's instructions for preparing and using the endotoxin removal filter.

  • Pass the this compound buffer solution through the filter into a sterile, pyrogen-free collection vessel.

  • Quantify the endotoxin levels in the filtered buffer using a LAL test kit to confirm the effectiveness of the removal process.

  • Store the endotoxin-free buffer in a sterile, pyrogen-free container at 4°C.

Data Presentation

Table 1: Comparison of Filter Pore Sizes for this compound Buffer Filtration

Filter Pore SizePrimary ApplicationRemoves Bacteria?Removes Endotoxins?
0.45 µm General ClarificationNo (Reduces bioburden)No
0.22 µm Sterile FiltrationYesPartially (Reduces)
10 kDa UF Endotoxin RemovalYesYes

Table 2: Log Reduction Values (LRV) for Endotoxin by Different Filtration Methods (Illustrative Data)

Filtration MethodChallenge Endotoxin Level (EU/mL)Post-Filtration Endotoxin Level (EU/mL)Log Reduction Value (LRV)
Standard 0.22 µm PES Filter 1000102
Positively Charged 0.22 µm PES Filter 10000.1>4
10 kDa Ultrafiltration 10000.01>5

Note: LRV data is highly dependent on the specific filter, buffer composition, and process parameters. The values in this table are for illustrative purposes. Users should validate the performance of their specific filtration setup.

Mandatory Visualizations

Experimental_Workflow_for_ACES_Buffer_Preparation_and_Filtration cluster_prep Buffer Preparation cluster_filter Filtration cluster_qc Quality Control weigh Weigh this compound Powder dissolve Dissolve in Sterile Water weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust qs Adjust to Final Volume ph_adjust->qs sterile_filter 0.22 µm Sterile Filtration qs->sterile_filter endotoxin_filter Endotoxin Removal (Optional) sterile_filter->endotoxin_filter For critical applications ph_check Final pH Check sterile_filter->ph_check endotoxin_filter->ph_check sterility_test Sterility Testing ph_check->sterility_test endotoxin_test Endotoxin Assay (LAL) sterility_test->endotoxin_test storage Store at 4°C endotoxin_test->storage

Caption: Workflow for this compound buffer preparation and filtration.

Troubleshooting_Precipitation cluster_when When did the precipitate form? cluster_solutions Potential Solutions start Precipitate Observed in this compound Buffer during_prep During Preparation start->during_prep during_storage During Storage start->during_storage after_mixing After Mixing with Reagents start->after_mixing sol_prep Use high-purity this compound. Adjust pH slowly. during_prep->sol_prep sol_storage Warm to room temperature. Store at room temperature or lower concentration. during_storage->sol_storage sol_mixing Check reagent compatibility. Perform a small-scale test. after_mixing->sol_mixing sol_general Filter through 0.45 µm filter to remove precipitate (if cause is benign). sol_prep->sol_general sol_storage->sol_general sol_mixing->sol_general

Caption: Troubleshooting logic for this compound buffer precipitation.

References

Validation & Comparative

Comparing the buffering performance of ACES vs. HEPES in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining a stable in vitro environment is paramount to achieving reliable and reproducible results. A critical component of this environment is the buffering system used in cell culture media. This guide provides a detailed comparison of the buffering performance of two commonly used zwitterionic buffers, ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), supported by a proposed experimental framework for direct evaluation.

While both this compound and HEPES are staples in the modern cell culture laboratory, their specific properties can influence experimental outcomes in subtle but significant ways. This comparison aims to provide an objective overview to aid in the selection of the most appropriate buffer for your specific research needs.

Key Physicochemical Properties

A buffer's effectiveness is primarily determined by its pKa value, which should be close to the desired physiological pH (typically 7.2-7.4 for most mammalian cell lines). Here's a summary of the key properties of this compound and HEPES:

PropertyThis compoundHEPES
pKa at 25°C 6.87.5
Useful pH Range 6.1 - 7.56.8 - 8.2
Metal Ion Binding Forms complexes with Mg²⁺ and Cu²⁺Negligible metal ion binding
Phototoxicity Not reported to be phototoxicCan generate reactive oxygen species (ROS) upon exposure to light
Reported Cytotoxicity Generally considered lowCan be cytotoxic at concentrations above 25 mM for some cell lines

Performance Comparison: A Proposed Experimental Framework

To provide a quantitative comparison of this compound and HEPES, a standardized experimental protocol is essential. The following methodology outlines a head-to-head evaluation of their buffering efficacy and impact on cell health.

Experimental Protocol: Comparative Analysis of this compound and HEPES Buffering Performance

Objective: To quantitatively compare the buffering performance of this compound and HEPES in maintaining pH stability and their effects on cell viability and proliferation in a mammalian cell line (e.g., HeLa or HEK293).

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM), bicarbonate-based

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (cell culture grade)

  • HEPES (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Cell viability assay kit (e.g., MTT, MTS, or Resazurin-based)

  • pH meter with a micro-probe

  • 96-well and 24-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Methodology:

  • Media Preparation:

    • Prepare three sets of complete DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin:

      • Control: Standard bicarbonate-buffered DMEM.

      • This compound-buffered: Control medium supplemented with 20 mM this compound, pH adjusted to 7.4.

      • HEPES-buffered: Control medium supplemented with 20 mM HEPES, pH adjusted to 7.4.

    • Sterile-filter all media.

  • Cell Seeding:

    • Seed HeLa cells into 96-well plates (for viability assays) and 24-well plates (for pH monitoring and cell counting) at a density of 5 x 10³ cells/well and 5 x 10⁴ cells/well, respectively.

    • Allow cells to adhere for 24 hours in the control medium.

  • Experimental Treatment:

    • After 24 hours, replace the medium in the respective wells with the Control, this compound-buffered, or HEPES-buffered media.

  • pH Monitoring:

    • At 24, 48, and 72-hour time points, carefully collect a small aliquot of media from the 24-well plates under sterile conditions.

    • Measure the pH of the collected media using a calibrated micro-pH probe.

  • Cell Viability and Proliferation Assays:

    • At 24, 48, and 72-hour time points, perform the following assays:

      • Trypan Blue Exclusion Assay: Detach cells from a set of 24-well plates using trypsin, stain with Trypan Blue, and count viable and non-viable cells using a hemocytometer to determine cell proliferation.

      • Metabolic Viability Assay (MTT/MTS/Resazurin): Add the viability reagent to the 96-well plates according to the manufacturer's instructions and measure the absorbance/fluorescence to assess metabolic activity as an indicator of cell viability.

Data Analysis:

  • Tabulate the pH measurements for each buffer at each time point.

  • Calculate the average cell number and percentage of viable cells for each condition.

  • Normalize the metabolic viability data to the control at the 24-hour time point.

  • Statistically analyze the data to identify significant differences between the buffering conditions.

Expected Outcomes and Data Presentation

The following tables illustrate the expected structure for presenting the quantitative data from the proposed experiment.

Table 1: pH Stability in Cell Culture Media

Time (hours)Control (Bicarbonate only)This compound (20 mM)HEPES (20 mM)
0 7.407.407.40
24 Expected slight decreaseExpected stable pHExpected stable pH
48 Expected further decreaseExpected stable pHExpected stable pH
72 Expected significant decreaseExpected slight decreaseExpected slight decrease

Table 2: Effect of Buffers on Cell Viability (MTT Assay - % of Control)

Time (hours)This compound (20 mM)HEPES (20 mM)
24 ~100%~100%
48 Expected high viabilityPotential slight decrease
72 Expected high viabilityPotential further decrease

Table 3: Effect of Buffers on Cell Proliferation (Cell Count x 10⁴)

Time (hours)ControlThis compound (20 mM)HEPES (20 mM)
24 Baseline countBaseline countBaseline count
48 Expected increaseExpected similar increasePotential slight inhibition
72 Expected further increaseExpected similar increasePotential further inhibition

Visualizing the Workflow and Potential Cellular Interactions

To better understand the experimental process and the potential impact of these buffers on cellular pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis media_prep Media Preparation (Control, this compound, HEPES) cell_seeding Cell Seeding (HeLa cells) media_prep->cell_seeding treatment Buffer Treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation ph_monitor pH Monitoring incubation->ph_monitor viability_assay Cell Viability Assay (MTT/MTS) incubation->viability_assay prolif_assay Proliferation Assay (Cell Counting) incubation->prolif_assay

Caption: Experimental workflow for comparing this compound and HEPES buffering performance.

Cellular_Effects cluster_hepes HEPES cluster_this compound This compound hepes HEPES Buffer light Light Exposure ros Reactive Oxygen Species (ROS) light->ros induces stress Oxidative Stress ros->stress viability_dec Decreased Cell Viability stress->viability_dec This compound This compound Buffer metal_ions Metal Ions (Mg²⁺, Cu²⁺) chelation Chelation metal_ions->chelation binds to enzyme_inhibition Potential Enzyme Inhibition chelation->enzyme_inhibition

Caption: Potential cellular effects of HEPES and this compound buffers.

Conclusion and Recommendations

The choice between this compound and HEPES depends on the specific requirements of the cell culture experiment.

  • This compound is a suitable alternative to HEPES, particularly in applications sensitive to the phototoxic effects of HEPES. Its pKa is slightly lower than that of HEPES, making it a good choice for cultures that tend to acidify. However, its potential to chelate divalent cations should be considered, especially in studies involving metal-dependent enzymes or signaling pathways.

  • HEPES remains a widely used and effective buffer for maintaining physiological pH in a variety of cell culture applications.[1] Its negligible metal ion binding is a significant advantage.[2] However, researchers should be mindful of its potential to generate ROS in the presence of light and its reported cytotoxicity at higher concentrations with certain cell lines.[1][3]

For critical experiments, it is advisable to perform a preliminary study, such as the one outlined above, to determine the optimal buffering agent and concentration for the specific cell line and experimental conditions. This will ensure the integrity of the cellular environment and the reliability of the experimental data.

References

N-(2-acetamido)-2-aminoethanesulfonic Acid (ACES): A Comparative Guide to MOPS and MOPSO Buffers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biological research and pharmaceutical development, the selection of an appropriate buffer system is paramount to ensure the validity and reproducibility of experimental results. While MOPS and MOPSO are widely utilized zwitterionic buffers, N-(2-acetamido)-2-aminoethanesulfonic acid (ACES) presents a viable alternative with distinct characteristics. This guide provides an objective comparison of this compound with MOPS and MOPSO, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a buffer, including its pKa, buffering range, and temperature dependence, are critical determinants of its suitability for a given experiment. The following table summarizes these key parameters for this compound, MOPS, and MOPSO.

PropertyThis compoundMOPSMOPSO
Chemical Structure C₄H₁₀N₂O₄SC₇H₁₅NO₄SC₇H₁₅NO₅S
Molecular Weight ( g/mol ) 182.21209.26225.26
pKa at 20°C 6.90[1]7.20[1]6.96[2]
pKa at 25°C 6.787.206.90
pKa at 37°C 6.547.026.75
ΔpKa/°C -0.020[1]-0.015-0.0072[2]
Useful Buffering Range (pH) 6.1 - 7.56.5 - 7.96.2 - 7.6

Metal Ion Chelation: A Point of Differentiation

The interaction of buffer components with metal ions can significantly impact biological systems, particularly in studies involving metalloenzymes or signaling pathways modulated by divalent cations. Good's buffers are generally selected for their low metal-binding capacity.[3] However, subtle differences exist among them.

  • This compound has been reported to bind with Cu(II), Co(II), Zn(II), and Ni(II), while its binding to Ca(II) and Mg(II) is weak, and negligible with Mn(II).[2]

  • MOPS and MOPSO , being morpholino-based buffers, generally exhibit very low affinity for most divalent metal ions, making them suitable for applications where metal ion interference must be minimized.[3][4]

Due to a lack of directly comparable, comprehensive studies on the stability constants of these three buffers with a wide range of metal ions, a detailed quantitative comparison is not currently feasible. Researchers should consider the specific metal ions present in their experimental system when selecting a buffer.

Performance in Biological Assays: Experimental Data

The true test of a buffer lies in its performance within a biological context. This section explores the comparative performance of this compound, MOPS, and MOPSO in key experimental assays. Please note that due to the limited availability of direct comparative studies, the following data tables present illustrative values based on typical results to demonstrate the format of comparison. They should not be considered as definitive experimental outcomes.

Cytotoxicity Assay

The inherent cytotoxicity of a buffer is a critical consideration, especially in cell-based assays and drug development. The following table illustrates a hypothetical comparison of the IC50 values of the three buffers on a common cell line.

BufferIC50 on HeLa Cells (mM)
This compound> 100
MOPS> 100
MOPSO> 100
Enzyme Activity Assay

Buffers can influence enzyme kinetics by interacting with the enzyme or substrates. A comparative analysis of the effect of these buffers on a model enzyme, Lactate Dehydrogenase (LDH), is presented below.

Buffer (at 50 mM, pH 7.0)Apparent Km for Pyruvate (mM)Apparent Vmax (µmol/min/mg)
This compound0.15120
MOPS0.14125
MOPSO0.14122
Protein Stability Assay

The ability of a buffer to maintain the conformational stability of proteins is crucial in various applications, from protein purification to formulation development. Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of a protein in different buffer systems. The melting temperature (Tm) is a key indicator of stability.

Buffer (at 50 mM, pH 7.0)Tm of Lysozyme (°C)
This compound75.2
MOPS76.5
MOPSO76.1

Experimental Protocols

To facilitate the direct comparison of these buffers in your own laboratory setting, detailed protocols for the key experiments are provided below.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, MOPS, and MOPSO on a selected cell line (e.g., HeLa).

Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Buffer Preparation: Prepare stock solutions of this compound, MOPS, and MOPSO (e.g., 1 M) in sterile deionized water and adjust the pH to 7.4. Prepare a series of dilutions in culture medium to achieve final concentrations ranging from 0 to 200 mM.

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared buffer solutions in triplicate. Include a control group with fresh culture medium only. Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the buffer concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Enzyme Kinetics of Lactate Dehydrogenase (LDH)

Objective: To compare the kinetic parameters (Km and Vmax) of LDH in this compound, MOPS, and MOPSO buffers.

Methodology:

  • Buffer Preparation: Prepare 100 mM stock solutions of this compound, MOPS, and MOPSO, and adjust the pH to 7.0.

  • Reaction Mixture Preparation: For each buffer, prepare a series of reaction mixtures in a 96-well UV-transparent plate. Each well should contain:

    • Buffer (final concentration 50 mM)

    • NADH (final concentration 0.2 mM)

    • Varying concentrations of sodium pyruvate (e.g., 0.1 to 2 mM)

    • Purified LDH enzyme (a fixed, non-limiting concentration)

  • Kinetic Measurement:

    • Initiate the reaction by adding the enzyme.

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) using a microplate reader with kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each pyruvate concentration.

    • Plot V₀ against the pyruvate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each buffer condition.

Protocol 3: Protein Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To compare the thermal stability (Tm) of a model protein (e.g., Lysozyme) in this compound, MOPS, and MOPSO buffers.

Methodology:

  • Sample Preparation:

    • Dialyze the lysozyme solution extensively against each of the three buffers (50 mM, pH 7.0) to ensure complete buffer exchange.

    • Measure the protein concentration accurately using a spectrophotometer (A280).

    • Prepare a final protein concentration of 1 mg/mL in each buffer.

  • DSC Analysis:

    • Load the protein sample into the sample cell and the corresponding dialysis buffer into the reference cell of the DSC instrument.

    • Set the scanning parameters: temperature range from 20°C to 100°C at a scan rate of 1°C/minute.

    • Record the differential power versus temperature.

  • Data Analysis:

    • After subtracting the buffer-buffer baseline, analyze the thermogram to determine the melting temperature (Tm), which is the peak of the denaturation curve.

    • Compare the Tm values obtained for the protein in each of the three buffers.

Visualizing Experimental Workflow and Biological Context

To further clarify the experimental process and the potential impact of buffer selection on biological signaling, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Buffer_Prep Prepare this compound, MOPS, & MOPSO Buffers Cytotoxicity Cytotoxicity Assay (MTT) Buffer_Prep->Cytotoxicity Enzyme_Kinetics Enzyme Kinetics (LDH) Buffer_Prep->Enzyme_Kinetics Protein_Stability Protein Stability (DSC) Buffer_Prep->Protein_Stability Sample_Prep Prepare Cells, Enzyme, or Protein Samples Sample_Prep->Cytotoxicity Sample_Prep->Enzyme_Kinetics Sample_Prep->Protein_Stability Data_Acquisition Data Acquisition Cytotoxicity->Data_Acquisition Enzyme_Kinetics->Data_Acquisition Protein_Stability->Data_Acquisition Comparison Comparative Analysis of IC50, Km, Vmax, Tm Data_Acquisition->Comparison

Caption: Experimental workflow for comparing the performance of this compound, MOPS, and MOPSO buffers.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Translocation Biological_Response Biological Response Gene_Expression->Biological_Response Ligand Ligand Ligand->Receptor Buffer Buffer Choice (this compound, MOPS, MOPSO) can influence ion availability and enzyme activity Buffer->Kinase1 Buffer->Kinase2

Caption: A generic kinase signaling pathway where buffer choice can be critical.

Conclusion

This compound, MOPS, and MOPSO are all valuable zwitterionic buffers for biological research. The choice between them should be guided by the specific requirements of the experiment.

  • This compound is a suitable option when a buffering range closer to neutral pH is required, though its potential for metal ion interaction should be considered.

  • MOPS and MOPSO are excellent choices for experiments sensitive to metal ions due to their low chelation potential. MOPS offers a slightly higher buffering range, while MOPSO's pKa is very close to physiological pH at 37°C.

Ultimately, for critical applications, it is recommended to perform preliminary experiments to empirically determine the optimal buffer for your system, using the protocols outlined in this guide. This will ensure the reliability and accuracy of your research findings.

References

A Comprehensive Guide to Validating ACES Buffer in a New Enzymatic Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ACES (N-(2-acetamido)-2-aminoethanesulfonic acid) buffer with other commonly used biological buffers in enzymatic assays. It includes supporting experimental data, detailed methodologies for validation, and visual diagrams to clarify complex processes.

Introduction to Biological Buffers in Enzymatic Assays

The choice of a suitable buffer is a critical step in designing a robust enzymatic assay. The buffer system maintains a stable pH, which is crucial for enzyme activity and stability, and can also influence the ionic strength of the solution, further impacting enzyme-substrate interactions. Commonly used buffers in enzyme assays include Phosphate, Tris, and HEPES. This compound is another important zwitterionic buffer with a pKa of approximately 6.8, making it effective in the pH range of 6.1 to 7.5.

Comparison of this compound with Common Biological Buffers

The selection of a buffer should be based on several factors, including the optimal pH of the enzyme, the temperature of the assay, and potential interactions between the buffer and the enzyme or its cofactors.

Buffer pKa at 25°C Useful pH Range Key Advantages Potential Disadvantages
This compound ~6.86.1 - 7.5Zwitterionic, minimizing interactions with other charged molecules. Low metal ion binding affinity for many common divalent cations.Can interfere with assays that measure absorbance at 230 nm.
Tris ~8.17.1 - 9.1Widely used and well-characterized. Inexpensive.pH is highly temperature-dependent. Can chelate metal ions, potentially inhibiting metalloenzymes. Can be a substrate for some enzymes.
HEPES ~7.56.8 - 8.2pH is relatively insensitive to temperature changes. Generally considered inert and non-toxic to cells.More expensive than Tris or Phosphate buffers.
Phosphate pKa1=2.15, pKa2=7.20, pKa3=12.356.2 - 8.2 (using mono- and dibasic forms)Inexpensive and widely available. Mimics physiological conditions.Can inhibit some enzymes (e.g., kinases). Can precipitate with divalent cations like Ca2+ and Mg2+.
Quantitative Comparison of Buffer Performance

A study on the influence of reaction buffers on the activities of metalloenzymes and non-metalloenzymes demonstrated that the choice of buffer can significantly impact enzyme kinetics. For instance, the kinetic parameters of two metalloenzymes, BLC23O and Ro1,2-CTD, varied in HEPES, Tris-HCl, and sodium phosphate buffers. In contrast, the non-metalloenzyme trypsin showed similar kinetic parameters regardless of the buffer used. This highlights the importance of empirical validation of the buffer for each specific enzyme.

Table 1: Hypothetical Comparative Kinetic Data for a Kinase

Buffer (50 mM, pH 7.0) Km (µM) Vmax (µmol/min) Relative Activity (%)
This compound15120100
Tris-HCl259075
HEPES1811596
Phosphate357058

This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific enzyme and assay conditions.

Experimental Protocol: Validation of this compound Buffer for a New Enzymatic Assay

This protocol outlines the steps to validate this compound buffer against an established buffer (e.g., Tris-HCl) for a specific enzymatic assay.

Materials and Reagents
  • Enzyme of interest

  • Substrate

  • This compound buffer stock solution (1 M, pH adjusted to the desired value)

  • Established buffer stock solution (e.g., 1 M Tris-HCl, pH adjusted to the desired value)

  • Cofactors and other necessary assay components

  • 96-well microplates

  • Microplate reader

  • Calibrated pH meter

Experimental Workflow

The following diagram illustrates the workflow for validating the new this compound buffer.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup_assay Set up Assay Plates (Varying Substrate Concentrations) prep_enzyme->setup_assay prep_substrate Prepare Substrate Stock prep_substrate->setup_assay prep_buffers Prepare Buffer Working Solutions (this compound and Control) prep_buffers->setup_assay incubation Incubate at Optimal Temperature setup_assay->incubation read_plate Measure Product Formation (e.g., Absorbance, Fluorescence) incubation->read_plate plot_data Plot Michaelis-Menten Curves read_plate->plot_data calc_kinetics Calculate Km and Vmax plot_data->calc_kinetics compare_buffers Compare Kinetic Parameters calc_kinetics->compare_buffers stability_analysis Analyze Enzyme Stability Data stability_analysis->compare_buffers

Experimental workflow for buffer validation.
Methods

a. pH Profile of the Enzyme in Both Buffers

  • Prepare a series of this compound and control buffer solutions at different pH values (e.g., from 6.0 to 8.0 in 0.2 unit increments).

  • Perform the enzyme activity assay at a fixed, saturating substrate concentration in each buffer and at each pH.

  • Plot the enzyme activity versus pH for both buffers to determine the optimal pH for each.

b. Determination of Kinetic Parameters (Km and Vmax)

  • Prepare serial dilutions of the substrate in both this compound and the control buffer at their determined optimal pH.

  • Perform the enzyme activity assay with a fixed concentration of the enzyme and varying concentrations of the substrate.

  • Measure the initial reaction rates (V₀).

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each buffer.

c. Enzyme Stability Assessment

  • Incubate the enzyme in both this compound and the control buffer at the optimal pH for various durations (e.g., 0, 1, 2, 4, 8 hours) at the assay temperature.

  • At each time point, measure the residual enzyme activity.

  • Plot the percentage of remaining activity versus time to compare the stability of the enzyme in both buffers.

Data Analysis and Acceptance Criteria

The kinetic parameters (Km and Vmax) obtained in this compound buffer should be statistically compared to those obtained in the control buffer. A desirable outcome is that the Vmax in this compound is comparable to or higher than in the control buffer, and the Km is not significantly increased, which would indicate that the new buffer does not negatively impact enzyme-substrate affinity or catalytic efficiency. Enzyme stability should also be comparable or improved in the this compound buffer.

Hypothetical Signaling Pathway Involvement

The enzyme under investigation may be part of a larger signaling cascade. Understanding this context is crucial for interpreting the physiological relevance of the assay results.

G A External Signal B Receptor A->B activates C Kinase 1 B->C activates D Our Enzyme (Kinase 2) C->D phosphorylates E Downstream Effector D->E phosphorylates F Cellular Response E->F

Hypothetical signaling pathway.
Conclusion

The validation of a new buffer system is a critical step in the development of a reliable enzymatic assay. This guide provides a framework for the systematic comparison of this compound buffer with other commonly used buffers. By following the detailed experimental protocols and data analysis guidelines, researchers can make an informed decision about the suitability of this compound buffer for their specific application, ensuring the accuracy and reproducibility of their results.

A Head-to-Head Comparison of Good's Buffers for Optimal Protein Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate buffer is a critical first step in ensuring the integrity and functionality of proteins in experimental and therapeutic settings. This guide provides a comparative study of commonly used Good's buffers, offering experimental data and detailed protocols to aid in your selection process.

Developed by Norman Good and his colleagues, Good's buffers are a suite of zwitterionic buffers that offer superior stability and minimal interference in biological assays compared to traditional buffers like phosphate and Tris.[1][2][3] Their pKa values are typically in the physiological range, they exhibit low absorbance in the UV-visible spectrum, and they are generally considered biochemically inert.[4][5] However, the choice of a specific Good's buffer can still significantly impact protein stability and activity.[6][7]

Comparative Analysis of Good's Buffers on Protein Stability

The stability of a protein is paramount for its function. The choice of buffer can influence a protein's conformational stability, protecting it from denaturation and aggregation.

Thermal Stability

A common method to assess protein stability is through thermal shift assays (also known as differential scanning fluorimetry), which measure the melting temperature (Tm) of a protein. A higher Tm indicates greater thermal stability.

A study on the thermal denaturation of a specific protein at pH 7.0 revealed significant differences in stability depending on the buffer used.[8] The protein was found to be most stable in sodium phosphate buffer, followed by several Good's buffers, with MOPS providing the least stability in this particular experiment.

Table 1: Comparative Thermal Stability (Tm) of a Protein in Various Buffers at pH 7.0

Buffer (50 mM)Melting Temperature (Tm) in °C
Sodium Phosphate58
L-Arg/L-Glu56
Tris55
HEPES54
MOPS52

Data synthesized from a representative thermal shift assay experiment.[8]

Protection Against Chemical Denaturation

Buffers can also protect proteins from denaturation induced by chemical agents like urea. A study on Bovine Serum Albumin (BSA) demonstrated that the stabilizing effect against urea denaturation followed the order: MOPS > HEPES > sodium phosphate > Tris-HCl > pure water.[7][9] This suggests that the chemical structure of the buffer, beyond its pKa, plays a role in protein stabilization, with the morpholine and piperazine rings in MOPS and HEPES, respectively, potentially providing a hydrophobic environment that stabilizes the protein's conformation.[7]

Impact of Good's Buffers on Protein Activity

For enzymes, the buffer system is crucial for maintaining the optimal conformation for substrate binding and catalysis.

Enzyme Kinetics

The Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), are key indicators of enzyme activity. The choice of buffer can influence these parameters.

For instance, in the study of β-galactosidase, different buffers can be used to maintain the pH at its optimum for activity, which for this enzyme is around pH 7.5.[10] While a direct comparative study of Km and Vmax in different Good's buffers was not found in the search results, it is understood that the buffer can influence the ionic environment and potentially interact with the enzyme or substrate, thereby affecting the kinetic parameters.[11] When conducting enzyme kinetic studies, it is crucial to select a buffer that is inert and maintains a stable pH at the desired temperature.[12]

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results.

Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol is adapted from a general procedure for thermal shift assays.[8][13]

Objective: To determine the melting temperature (Tm) of a protein in different buffer conditions.

Materials:

  • Purified protein of interest

  • SYPRO Orange dye (5000x stock)

  • A selection of Good's buffers (e.g., HEPES, MOPS, PIPES) and other buffers for comparison (e.g., Tris, Sodium Phosphate)

  • 96-well PCR plates

  • Real-time PCR instrument capable of a melt curve analysis

Procedure:

  • Prepare Buffer Solutions: Prepare 1 M stock solutions of each buffer and adjust the pH to the desired value (e.g., 7.0). From these, prepare 50 mM working solutions.

  • Prepare Protein-Dye Mixture: Dilute the protein to a final concentration of 2 µM in each of the different 50 mM buffer solutions. Add SYPRO Orange dye to a final concentration of 5x.

  • Set up the Assay Plate: Pipette 20 µL of each protein-dye-buffer mixture into a well of a 96-well PCR plate. Include a no-protein control for each buffer.

  • Perform Thermal Denaturation: Place the plate in a real-time PCR instrument. Set up a melt curve protocol with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Data Analysis: The instrument will record the fluorescence of the SYPRO Orange dye as the temperature increases. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum rate of change, which can be determined by taking the derivative of the melt curve.

Protocol 2: Protein Aggregation Assay (Dynamic Light Scattering)

This protocol provides a general workflow for assessing protein aggregation.[2][5]

Objective: To compare the effect of different buffers on protein aggregation.

Materials:

  • Purified protein of interest

  • A selection of Good's buffers

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Prepare samples of the protein at a suitable concentration (e.g., 1 mg/mL) in different, filtered (0.22 µm) buffer solutions.

  • DLS Measurement: Transfer the samples to a clean cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Data Acquisition: Acquire data for a set period. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The software will analyze the data to determine the size distribution of the particles in the sample. An increase in the average particle size or the appearance of a population of larger particles is indicative of aggregation. Compare the aggregation profiles of the protein in the different buffers.

Protocol 3: Enzyme Kinetics Assay (β-Galactosidase Example)

This protocol is a generalized procedure for determining enzyme kinetics.[6][10]

Objective: To determine the Km and Vmax of an enzyme in a chosen buffer.

Materials:

  • Purified β-galactosidase

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) as substrate

  • A selected Good's buffer (e.g., HEPES, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare a stock solution of β-galactosidase and a series of ONPG dilutions in the chosen buffer.

  • Enzyme Reaction: In a cuvette, mix the buffer and a specific concentration of ONPG. Initiate the reaction by adding a small, fixed amount of the enzyme.

  • Measure Absorbance: Immediately place the cuvette in a spectrophotometer and measure the absorbance at 420 nm (the wavelength at which the product, o-nitrophenol, absorbs) at regular time intervals.

  • Calculate Initial Velocity: Plot absorbance versus time. The initial velocity (V0) of the reaction is the initial slope of this curve.

  • Determine Kinetic Parameters: Repeat steps 2-4 for each ONPG concentration. Plot the initial velocities (V0) against the substrate concentrations. Fit this data to the Michaelis-Menten equation to determine the Km and Vmax. This can be done using non-linear regression or a linear transformation like the Lineweaver-Burk plot.

Visualizing the Buffer Selection Workflow

The process of selecting an optimal buffer for your protein of interest can be systematic. The following workflow diagram illustrates the key steps.

BufferSelectionWorkflow A Define Experimental Needs (pH, Temperature, Application) B Consult Good's Buffer pKa Table A->B C Select Candidate Buffers (pKa within +/- 1 of target pH) B->C D Screen for Protein Stability (Thermal Shift, Aggregation Assay) C->D E Screen for Protein Activity (Enzyme Kinetics, Binding Assay) C->E F Analyze and Compare Data (Tm, Aggregation Rate, Km, Vmax) D->F E->F H Potential Interference? (e.g., metal chelation, assay compatibility) F->H G Select Optimal Buffer H->C Yes, Reselect H->G No

Caption: Workflow for selecting an optimal Good's buffer for protein studies.

This guide provides a framework for the rational selection of a Good's buffer. By systematically evaluating the effects of different buffers on your specific protein of interest, you can enhance the reliability and accuracy of your experimental results.

References

Cytotoxicity of ACES buffer in comparison to phosphate buffers in mammalian cells.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Buffer System for Your Mammalian Cell Culture.

The choice of a buffer system is a critical, yet often overlooked, aspect of mammalian cell culture that can significantly impact experimental outcomes. An ideal buffer should maintain a stable physiological pH without interfering with cellular processes. This guide provides a detailed comparison of the commonly used inorganic phosphate buffers and the zwitterionic buffer, N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), focusing on their effects on the viability and physiology of mammalian cells.

Overview of Buffer Systems

Phosphate Buffers , most commonly formulated as Phosphate-Buffered Saline (PBS), are a cornerstone of cell culture due to their physiological relevance and generally low toxicity at standard concentrations. They are isotonic and excel at maintaining a pH between 6.8 and 7.4.

This compound Buffer is a zwitterionic "Good's" buffer, valued for its buffering capacity in the physiological range (pKa of 6.8). Zwitterionic buffers are often favored for their resistance to pH changes with temperature fluctuations and their minimal interaction with biological macromolecules.

Comparative Analysis of Cytotoxicity

Key Considerations:

  • Phosphate Buffers: The primary concern with phosphate buffers is the potential for cytotoxicity at high concentrations. Elevated extracellular phosphate levels have been shown to induce cellular stress and activate specific signaling pathways that can lead to apoptosis.[1][2] Furthermore, phosphate can precipitate with calcium ions in the culture medium, leading to the formation of cytotoxic complexes.

  • This compound Buffer: As a synthetic zwitterionic buffer, the long-term effects of this compound on cellular metabolism and signaling are less characterized than those of phosphate buffers. While generally considered biocompatible for short-term applications, the potential for subtle, cumulative cytotoxic effects or interference with specific cellular pathways cannot be entirely ruled out without dedicated long-term comparative studies.

Quantitative Data Summary

The following table summarizes the known properties and potential cytotoxic implications of this compound and phosphate buffers. It is important to note the absence of direct comparative quantitative data on the cytotoxicity of this compound buffer in the reviewed literature.

FeatureThis compound BufferPhosphate Buffers (e.g., PBS)
Buffering Range (pH) 6.1 - 7.56.8 - 7.4
pKa (at 25°C) 6.87.2
Reported Cytotoxicity Data not readily available in comparative studies. Generally considered non-toxic for short-term use.Low at physiological concentrations. High concentrations (>10 mM) can be cytotoxic.[1][2]
Potential for Precipitation LowCan precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium.
Interaction with Metal Ions MinimalCan interact with and sequester divalent cations.
Oxidative Stress Potential Data not readily available.High concentrations can enhance oxidative stress.[1]

Experimental Protocols

To enable researchers to conduct their own comparative cytotoxicity studies, detailed protocols for two standard assays are provided below.

Cell Viability Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. It is based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases to a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound buffer and Phosphate buffer solutions (sterile, pH-adjusted)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,500-5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Treatment: After 24 hours, replace the medium with 100 µL of culture medium supplemented with varying concentrations of either this compound buffer or phosphate buffer. Include a control group with the standard culture medium.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][4]

  • Calculation: Calculate cell viability as a percentage relative to the control group.

Membrane Integrity Assessment using LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.

Materials:

  • 96-well cell culture plates

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound buffer and Phosphate buffer solutions (sterile, pH-adjusted)

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate as described for the CCK-8 assay.

  • Treatment: Treat cells with varying concentrations of this compound or phosphate buffer as described above. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm using a microplate reader.[5][6]

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, negative control, and positive control wells.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in cytotoxicity assessment and the known cellular responses to high phosphate concentrations, the following diagrams are provided.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_setup Experimental Setup cluster_treatment Buffer Treatment cluster_assay Cytotoxicity Assay cluster_measurement Data Acquisition & Analysis start Seed Mammalian Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Replace Medium with This compound or Phosphate Buffer incubation1->treatment incubation2 Incubate for Desired Exposure Time treatment->incubation2 assay_choice Perform Assay incubation2->assay_choice cck8 CCK-8 Assay: Add CCK-8 Reagent assay_choice->cck8 ldh LDH Assay: Collect Supernatant assay_choice->ldh readout Measure Absorbance (Microplate Reader) cck8->readout ldh->readout analysis Calculate Cell Viability or Cytotoxicity (%) readout->analysis

Figure 1. Experimental workflow for comparing the cytotoxicity of this compound and phosphate buffers.

High_Phosphate_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascades cluster_nucleus Nuclear Response high_pi High Extracellular Phosphate (Pi) pit1 PiT-1 (Na+/Pi Cotransporter) high_pi->pit1 raf Raf pit1->raf activates akt Akt pit1->akt activates mek MEK raf->mek erk ERK mek->erk gene_expression Altered Gene Expression (e.g., Pro-apoptotic genes) erk->gene_expression akt->gene_expression

Figure 2. Signaling pathways activated by high extracellular phosphate concentrations.

Conclusion

The selection of a buffer system for mammalian cell culture requires careful consideration of its potential impact on cellular physiology. Phosphate buffers are a well-established and cost-effective option, generally considered safe at physiological concentrations. However, researchers should be mindful of the potential for precipitation and cytotoxicity at higher concentrations. This compound buffer offers excellent pH stability, but a lack of comprehensive, direct comparative cytotoxicity data necessitates a cautious approach, particularly for long-term cultures or sensitive cell lines.

For critical applications, it is recommended that researchers perform their own cytotoxicity assessments to determine the optimal buffer system and concentration for their specific cell type and experimental conditions. The protocols and information provided in this guide serve as a valuable starting point for making an informed decision to ensure the reliability and reproducibility of your research.

References

A Comparative Guide to ACES and Phosphate Buffers in Chiral Microemulsion Electrokinetic Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the enantiomeric separation of pharmaceutical compounds, the choice of background buffer in chiral microemulsion electrokinetic chromatography (MEEKC) is a critical parameter that can significantly influence separation performance. This guide provides an objective comparison of two commonly employed buffer systems: N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a zwitterionic buffer, and traditional phosphate buffers. The selection between these alternatives often involves a trade-off between chiral resolution, separation efficiency, and analysis time.

This comparison is primarily based on findings from studies utilizing a chiral microemulsion composed of the chiral surfactant dodecoxycarbonylvaline (DDCV), 1-butanol as a co-surfactant, and ethyl acetate as the oil phase.

Performance Comparison: this compound vs. Phosphate Buffer

The choice between an this compound and a phosphate buffer system in chiral MEEKC presents a clear trade-off between key chromatographic parameters. A study by Mertzman and Foley directly compared these two buffers and found distinct advantages and disadvantages for each.

Switching from a zwitterionic this compound buffer to a phosphate buffer at the same concentration was shown to improve separation efficiency and decrease the overall analysis time.[1][2] However, this enhancement in speed and efficiency came at the cost of reduced chiral resolution.[1][2] This suggests that while phosphate buffers can lead to faster separations with sharper peaks, the enantioselectivity of the system may be compromised.

Conversely, the use of an this compound buffer, while resulting in longer analysis times and lower efficiency, appears to promote better chiral resolution. This is a crucial consideration when the primary goal is the baseline separation of enantiomers.

It is also important to note that the performance of the phosphate buffer system can be significantly enhanced by optimizing other components of the microemulsion. For instance, increasing the concentration of the chiral surfactant DDCV from 1% to 4% in a phosphate buffer system dramatically increased efficiencies from a range of 34,000–59,000 N/m to 160,000–400,000 N/m.[1][2] While the enantioselectivity did not change significantly, the marked improvement in efficiency led to an overall increase in resolution, allowing for the successful separation of all 11 enantiomeric pairs tested in the optimized system.[1][2]

Quantitative Data Summary

The following tables summarize the key performance metrics for this compound and phosphate buffers in chiral MEEKC. The data is based on the separation of 15 different pharmaceutical compounds using a microemulsion of dodecoxycarbonylvaline (DDCV), 1-butanol, and ethyl acetate.[1][2]

Table 1: General Performance Comparison

ParameterThis compound BufferPhosphate Buffer
Chiral Resolution HigherLower
Separation Efficiency LowerHigher
Analysis Time LongerShorter

Table 2: Performance Metrics with Optimized Phosphate Buffer System

ParameterInitial Conditions (1% DDCV)Optimized Conditions (4% DDCV)
Buffer Type PhosphatePhosphate
Efficiency (N/m) 34,000 - 59,000160,000 - 400,000
Chiral Resolution Range Not specified0.90 - 4.71
Number of Enantiomers Separated Not specified11 out of 11 pairs

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Preparation of the Chiral Microemulsion

The chiral microemulsion was prepared using the chiral surfactant dodecoxycarbonylvaline (DDCV), 1-butanol as a cosurfactant, and ethyl acetate as the oil. The initial composition was 1% w/v DDCV, 1.2% v/v 1-butanol, and 0.5% v/v ethyl acetate.[1][2] For the optimized system, the DDCV concentration was increased to 4% w/v in a phosphate buffer.[1][2]

Buffer Preparation
  • This compound Buffer: A solution of N-(2-Acetamido)-2-aminoethanesulfonic acid was prepared at the desired concentration and the pH was adjusted.

  • Phosphate Buffer: A solution of phosphate buffer was prepared at the same concentration as the this compound buffer for a direct comparison.

Microemulsion Electrokinetic Chromatography (MEEKC) Conditions

The specific MEEKC conditions were not fully detailed in the abstract of the primary source. However, a general protocol would involve:

  • Capillary: A fused-silica capillary.

  • Injection: Samples are injected into the capillary.

  • Applied Voltage: A high voltage is applied across the capillary.

  • Detection: Analytes are detected as they pass through the detector.

Note: For a detailed, reproducible protocol, it is essential to consult the full text of the primary research article.

Logical Workflow for Buffer Selection in Chiral MEEKC

The following diagram illustrates the decision-making process and the expected outcomes when choosing between this compound and phosphate buffers in chiral MEEKC.

G cluster_input Input cluster_decision Buffer Selection cluster_pathways Experimental Pathways & Outcomes cluster_this compound This compound Buffer Pathway cluster_phosphate Phosphate Buffer Pathway start Chiral Separation Goal decision Primary Objective? start->decision aces_buffer Select this compound Buffer decision->aces_buffer Maximize Resolution phosphate_buffer Select Phosphate Buffer decision->phosphate_buffer Maximize Speed/Efficiency aces_outcome Outcome: Higher Chiral Resolution Longer Analysis Time Lower Efficiency aces_buffer->aces_outcome Leads to phosphate_outcome Outcome: Lower Chiral Resolution Higher Efficiency Shorter Analysis Time phosphate_buffer->phosphate_outcome Leads to optimization Optimization: Increase Chiral Surfactant % phosphate_outcome->optimization If resolution is insufficient optimized_outcome Optimized Outcome: Increased Efficiency Improved Resolution optimization->optimized_outcome

Caption: Workflow for selecting between this compound and phosphate buffers in chiral MEEKC.

Conclusion

The selection of a buffer system in chiral microemulsion electrokinetic chromatography requires careful consideration of the analytical goals. For applications where achieving the highest possible chiral resolution is paramount, a zwitterionic buffer such as this compound may be the preferred choice, despite longer analysis times. Conversely, when throughput and efficiency are of greater concern, a phosphate buffer system can provide significant advantages, especially when coupled with the optimization of other microemulsion components like the chiral surfactant concentration. The experimental data suggests that an optimized phosphate buffer system can ultimately provide a superior balance of resolution, efficiency, and analysis time for the enantiomeric separation of a wide range of pharmaceutical compounds.

References

The Cost-Effectiveness of ACES Buffer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biological research, maintaining a stable pH is paramount to experimental success. The choice of buffering agent can significantly impact not only the integrity of the results but also the overall cost of the research. This guide provides a comprehensive comparison of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a Good's buffer, with other commonly used biological buffers such as HEPES, MES, MOPS, and Tris. We will delve into the cost-effectiveness, performance in various applications, and provide detailed experimental protocols to aid researchers, scientists, and drug development professionals in making an informed decision.

At a Glance: Key Properties and Cost Comparison

A buffer's utility is defined by its pKa, the pH at which the buffer exhibits its maximum buffering capacity, and its effective buffering range, which is typically pKa ± 1. The selection of a buffer should align with the desired pH of the experiment.[1]

Below is a summary of the key physicochemical properties of this compound and its alternatives, alongside a cost comparison based on currently available market prices for research-grade powder.

BufferpKa (at 25°C)Useful pH RangeMolecular Weight ( g/mol )Average Price (per 100g)
This compound 6.786.1 – 7.5182.20$275.00
HEPES 7.486.8 – 8.2238.30$117.00
MES 6.105.5 – 6.7195.24$141.00
MOPS 7.146.5 – 7.9209.26€90.70 (~$98.00)
Tris 8.067.5 – 9.0121.14$92.70 - $365.20

Note: Prices are approximate and can vary significantly based on supplier, purity, and grade. The price for Tris shows a wide range, reflecting its availability in various grades from basic laboratory to molecular biology grade.

From a purely cost-per-gram perspective, Tris and MOPS often present as the most economical options. However, the true cost-effectiveness of a buffer extends beyond its purchase price and into its performance and suitability for specific applications. For instance, while MOPS is a cheaper alternative to this compound for culturing certain microorganisms like Legionella pneumophila, this compound may offer superior performance in other contexts.[2]

Performance in Key Applications

The choice of buffer can have a significant impact on the outcome of biological experiments. Here, we compare the performance of this compound and its alternatives in common research applications.

Enzyme Assays

The activity of enzymes is highly pH-dependent. The ideal buffer for an enzyme assay should not interact with the enzyme or its substrates. A study on the angiotensin-converting enzyme (ACE) demonstrated that buffer composition and concentration can significantly influence enzyme activity. While this particular study did not include this compound, it highlighted that Tris, HEPES, and PIPES buffers all supported ACE activity to varying degrees, with Tris buffer showing a notable increase in activity at a concentration of 75 mM.[3]

This compound has been successfully used as a buffer for glycosidase analysis and in the study of aldehyde dehydrogenase complexes.[4][5] Its pKa of 6.78 makes it a suitable choice for assays requiring a pH around the neutral range. However, it's important to note that this compound can interfere with assays that measure UV absorbance at 230 nm.[4]

Electrophoresis

This compound has been utilized in the development of buffers for both agarose and polyacrylamide gel electrophoresis, particularly for isoelectric focusing of proteins.[6] The selection of a buffer for electrophoresis depends on the desired pH for separation and the charge of the buffer ions.[7] Buffers with a pKa close to the desired running pH will have a greater buffering capacity.

Cell Culture

Maintaining a stable pH is critical for the viability and growth of cells in culture. HEPES is widely used in cell culture due to its ability to maintain physiological pH despite changes in carbon dioxide concentration.[8] this compound is also used in some cell culture media.[4] When selecting a buffer for cell culture, it is crucial to consider its cytotoxicity. While Good's buffers are generally considered to be non-toxic, it is always advisable to test the effect of a new buffer on the specific cell line being used.

Experimental Protocols

To objectively compare the performance of this compound with other buffers in your specific application, we provide the following detailed experimental protocols.

Protocol 1: Comparative Analysis of Buffer Performance in an Enzyme Inhibition Assay (Angiotensin-Converting Enzyme)

This protocol is adapted from studies on ACE inhibition assays and can be modified to compare the effects of different buffers.

Objective: To compare the influence of this compound, HEPES, MES, MOPS, and Tris buffers on the activity and inhibition of Angiotensin-Converting Enzyme (ACE).

Materials:

  • ACE (from rabbit lung)

  • ACE substrate (e.g., FAPGG)

  • ACE inhibitor (e.g., Captopril)

  • This compound, HEPES, MES, MOPS, and Tris buffers (e.g., 100 mM stock solutions, pH 7.4)

  • Microplate reader

  • 96-well UV-transparent microplates

Procedure:

  • Buffer Preparation: Prepare 100 mM stock solutions of this compound, HEPES, MES, MOPS, and Tris. Adjust the pH of each buffer to 7.4 at the intended experimental temperature.

  • Reaction Mixture Preparation: For each buffer to be tested, prepare the following reaction mixtures in separate wells of a 96-well plate:

    • Blank (No Enzyme): 50 µL of buffer + 50 µL of substrate solution.

    • Control (No Inhibitor): 40 µL of buffer + 10 µL of ACE enzyme solution + 50 µL of substrate solution.

    • Inhibitor: 30 µL of buffer + 10 µL of Captopril solution + 10 µL of ACE enzyme solution + 50 µL of substrate solution.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement: Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 340 nm for FAPGG) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each buffer using the formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100

    • Compare the ACE activity (proportional to the change in absorbance in the control wells) and the percentage of inhibition across the different buffers.

Protocol 2: Comparative Analysis of Buffer Effects on Cell Viability using CCK-8 Assay

This protocol provides a framework for assessing the potential cytotoxicity of different buffers on a chosen cell line.

Objective: To compare the effects of this compound, HEPES, MES, MOPS, and Tris buffers on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound, HEPES, MES, MOPS, and Tris buffer stock solutions (sterile, pH 7.4)

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Buffer Treatment: Prepare serial dilutions of each sterile buffer stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different buffer concentrations. Include a control group with medium only.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability for each buffer concentration relative to the control (medium only) using the formula: % Viability = (Abs_sample / Abs_control) * 100

    • Plot the percentage of cell viability against the buffer concentration for each buffer to compare their effects on cell proliferation and identify any potential cytotoxic effects.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of experimental design and the importance of buffer selection, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Buffer Prep Prepare Buffer Stocks (this compound, HEPES, MES, MOPS, Tris) - Adjust to target pH - Sterile filter for cell-based assays Assay Setup Set up Assay Plates - Controls (Blank, No Inhibitor) - Test Conditions Buffer Prep->Assay Setup Reagent Prep Prepare Other Reagents - Enzyme & Substrate - Cells & Media Reagent Prep->Assay Setup Incubation Incubate under Controlled Conditions - Temperature - Time Assay Setup->Incubation Data Collection Measure Readout - Absorbance - Fluorescence Incubation->Data Collection Normalization Normalize Data to Controls Data Collection->Normalization Comparison Compare Performance - Enzyme Activity - Cell Viability Normalization->Comparison Conclusion Draw Conclusions on Buffer Suitability Comparison->Conclusion

Experimental workflow for comparing buffer performance.

The choice of buffer is particularly critical in studies of cellular signaling pathways, where slight shifts in pH can alter protein phosphorylation and downstream events. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation and survival, and its activity is exquisitely sensitive to pH.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation Cascade ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Simplified EGFR signaling pathway.

Conclusion

The selection of a biological buffer is a critical decision that balances cost, performance, and experimental suitability. While this compound may not always be the most inexpensive option, its properties make it a valuable tool for a range of biological applications, particularly those requiring a pH in the neutral range. For cost-sensitive applications, buffers like MOPS and Tris can be effective alternatives, provided they are validated for the specific experimental conditions. By carefully considering the factors outlined in this guide and conducting comparative experiments using the provided protocols, researchers can confidently select the most cost-effective and appropriate buffer to ensure the reliability and reproducibility of their results.

References

The Impact of Buffering Systems on Protein Transfection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of functional proteins into living cells is a cornerstone of experimental biology and therapeutic development. While numerous commercial reagents exist for this purpose, the composition of the delivery buffer itself plays a critical, yet often overlooked, role in the success of protein transfection. This guide provides an objective comparison of buffer systems for protein transfection, with a focus on the well-documented efficacy of HEPES buffer as a cost-effective alternative to commercial kits, and notes the current landscape of data for other buffers like ACES.

Executive Summary

The choice of buffer can significantly influence protein transfection efficiency by affecting protein stability, cell viability, and the mechanism of cellular uptake. While a wide array of "Good's buffers" are utilized in biological research for their physiological pH ranges, a notable study highlights the efficacy of a simple HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) solution in mediating high-efficiency protein transfection. This guide will delve into the experimental data supporting the use of HEPES, compare it with other transfection methods, and provide detailed protocols for its application. At present, there is a lack of published quantitative data specifically evaluating this compound (N-(2-acetamido)-2-aminoethanesulfonic acid) buffer for protein transfection, despite its common use in other biochemical applications.

Comparative Analysis of Transfection Buffers

A key study has demonstrated that a simple, pure HEPES solution can be as effective, and in some cases superior, to expensive commercial transfection reagents for delivering proteins into various mammalian cell lines. The zwitterionic nature of HEPES is thought to play a crucial role by neutralizing the surface charge of proteins, which facilitates their uptake through endocytosis.[1][2]

In contrast, other common buffers like Tris-HCl have been shown to be ineffective for protein transfection under similar conditions.[2] While PBS (Phosphate-Buffered Saline) is a standard buffer for cell culture, its comparative effectiveness for direct protein transfection is not as well-documented as that of HEPES.

The following table summarizes the comparative performance of HEPES buffer against a commercial transfection reagent and Tris-HCl, based on available experimental data.

Transfection MethodRelative Transfection Efficiency (%)Cell ViabilityKey AdvantagesKey Disadvantages
HEPES Buffer Comparable to commercial reagents[1]High[1]Cost-effective, simple protocol, low cytotoxicity[1]Optimal concentration can be cell-type dependent[1]
Commercial Reagent (PULSin) High[1]Generally high, but can varyOptimized for high efficiency, broad cell-type compatibilityHigh cost, proprietary formulation
Tris-HCl Buffer No significant transfection observed[2]High-Ineffective for protein transfection[2]
This compound Buffer No quantitative data availableNot determined for protein transfectionGood buffering capacity in physiological range[3]Lack of data for protein transfection applications

Experimental Protocols

Reproducibility in protein transfection experiments is paramount. Below are detailed methodologies for protein transfection using a HEPES buffer system, which can be adapted for comparative studies with other buffers.

HEPES-Mediated Protein Transfection Protocol

This protocol is adapted from a study demonstrating efficient protein delivery into mammalian cells.[1]

Materials:

  • HEPES powder

  • Milli-Q or distilled water

  • Protein of interest (e.g., fluorescently labeled antibody or recombinant protein)

  • Mammalian cells in culture

  • Opti-MEM I Reduced Serum Medium

  • Flow cytometer or fluorescence microscope for analysis

Procedure:

  • Prepare a 20 mM HEPES stock solution: Dissolve HEPES powder in Milli-Q water to a final concentration of 20 mM. Adjust the pH to 7.4 and sterile-filter the solution.

  • Cell Plating: Seed mammalian cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Protein-HEPES Complex Formation: For each well to be transfected, mix your protein of interest with the 20 mM HEPES solution. A recommended starting point is to mix 1 µg of protein with 50 µL of the 20 mM HEPES solution.[2]

  • Incubation: Incubate the protein-HEPES mixture at room temperature for 15 minutes.

  • Transfection: Gently add the protein-HEPES mixture dropwise to the cells in their culture medium (Opti-MEM is recommended for optimal results).[1]

  • Post-Transfection Incubation: Incubate the cells for 4 to 24 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and protein.

  • Analysis: Analyze the transfection efficiency by measuring the percentage of protein-positive cells using flow cytometry or by visualizing the intracellular protein with fluorescence microscopy.

Visualizing the Process: From Buffer to Cellular Uptake

To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow for comparing transfection buffers and the cellular pathway involved in HEPES-mediated protein uptake.

G cluster_prep Preparation cluster_incubation Complex Formation cluster_transfection Transfection cluster_analysis Analysis Protein Protein Mix_A Mix Protein + Buffer A Protein->Mix_A Mix_B Mix Protein + Buffer B Protein->Mix_B Mix_C Mix Protein + Buffer C Protein->Mix_C Buffer_A Buffer A (e.g., this compound) Buffer_A->Mix_A Buffer_B Buffer B (e.g., HEPES) Buffer_B->Mix_B Buffer_C Buffer C (e.g., PBS) Buffer_C->Mix_C Cells_A Add to Cells Mix_A->Cells_A Incubate Cells_B Add to Cells Mix_B->Cells_B Incubate Cells_C Add to Cells Mix_C->Cells_C Incubate Analysis_A Measure Efficiency & Viability Cells_A->Analysis_A Incubate Analysis_B Measure Efficiency & Viability Cells_B->Analysis_B Incubate Analysis_C Measure Efficiency & Viability Cells_C->Analysis_C Incubate

Caption: Experimental workflow for comparing protein transfection efficiency in different buffers.

G Protein Protein Complex Protein-HEPES Complex (Neutralized Surface Charge) Protein->Complex HEPES HEPES HEPES->Complex Endocytosis Endocytosis Complex->Endocytosis Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Release Endosomal Escape Endosome->Release Cytoplasm Protein released into Cytoplasm Release->Cytoplasm

Caption: Proposed mechanism of HEPES-mediated protein uptake via endocytosis.

Conclusion and Future Outlook

The available scientific literature strongly supports the use of HEPES buffer as a simple, efficient, and economical method for protein transfection in a variety of cell lines. Its performance is comparable to that of more expensive commercial reagents, making it an attractive alternative for many research applications.

The impact of other buffer systems, such as this compound, on protein transfection efficiency remains an area ripe for investigation. Given the importance of buffer composition on protein stability and cellular interactions, a systematic evaluation of different "Good's buffers" could unveil new and improved methods for intracellular protein delivery. Future studies should aim to provide direct, quantitative comparisons of buffers like this compound, HEPES, and PBS across a range of cell types and protein cargos to build a more comprehensive understanding of their potential in protein transfection.

References

Cross-Validation of Experimental Results: A Comparative Analysis of ACES and Alternative Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a buffer system is a critical, yet often overlooked, variable in experimental design that can significantly influence the activity, stability, and interactions of biological molecules. This guide provides a comparative analysis of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a zwitterionic "Good's" buffer, and other commonly used buffer systems. By presenting quantitative data from enzyme kinetic studies and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for the cross-validation of their experimental findings.

Data Presentation: The Impact of Buffer Selection on Enzyme Kinetics

The choice of buffer can have a profound effect on the kinetic parameters of enzymes, particularly those that are dependent on metal ions for their catalytic activity. The following tables summarize experimental data on the influence of different buffer systems on the activity of both metallo- and non-metalloenzymes.

Table 1: Comparison of Kinetic Parameters for the Metalloenzyme BLC23O (Mn²⁺-dependent) in Different Buffer Systems

Buffer System (at pH 7.4, 32.5 °C)Michaelis Constant (Kₘ) (mM)Turnover Number (kcat) (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (mM⁻¹s⁻¹)
HEPES0.53 ± 0.010.45 ± 0.010.84 ± 0.02
Tris-HCl0.61 ± 0.020.39 ± 0.010.64 ± 0.02
Sodium Phosphate0.24 ± 0.010.29 ± 0.011.21 ± 0.05

Data sourced from a comparative study on metalloenzyme activity. Note the significant variation in kinetic parameters depending on the buffer used.

Table 2: Comparison of Kinetic Parameters for the Metalloenzyme Ro1,2-CTD (Fe³⁺-dependent) in Different Buffer Systems

Buffer SystemMichaelis Constant (Kₘ) (µM)Turnover Number (kcat) (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (µM⁻¹s⁻¹)
HEPES1.800.640.36
Tris-HCl6.931.140.17
Sodium Phosphate3.641.010.28

This data further illustrates that the kinetic constants of metalloenzymes can vary significantly between different buffer systems.[1]

Table 3: Comparison of Kinetic Parameters for the Non-Metalloenzyme Trypsin in Different Buffer Systems

Buffer SystemMichaelis Constant (Kₘ) (mM)Turnover Number (kcat) (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (mM⁻¹s⁻¹)
HEPES3.141.510.48
Tris-HCl3.071.470.48
Sodium Phosphate2.911.530.52

In contrast to metalloenzymes, the kinetic parameters of the non-metalloenzyme trypsin show minimal variation across the tested buffer systems, suggesting that buffer identity may not significantly impact its activity.[1][2]

Experimental Protocols: A Comparative Workflow for Enzyme Kinetic Analysis

To facilitate the cross-validation of experimental results, this section provides a detailed protocol for a common enzyme kinetic assay, the Lactate Dehydrogenase (LDH) assay, adapted for use with both this compound and an alternative buffer system (e.g., Tris-HCl).

Objective: To determine and compare the kinetic parameters of Lactate Dehydrogenase in this compound and Tris-HCl buffer systems.
Materials:
  • Purified Lactate Dehydrogenase (LDH) from a commercial source.

  • This compound buffer substance

  • Tris-HCl buffer substance

  • L-Lactic acid sodium salt (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD⁺) (cofactor)

  • Hydrazine hydrate

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Pipettes and tips

  • pH meter

Buffer Preparation (0.1 M, pH 8.5):
  • This compound Buffer: Dissolve the appropriate amount of this compound in deionized water to reach a final concentration of 0.1 M. Adjust the pH to 8.5 with a concentrated solution of NaOH while monitoring with a pH meter. Bring to the final volume with deionized water.

  • Tris-HCl Buffer: Dissolve the appropriate amount of Tris base in deionized water to reach a final concentration of 0.1 M. Adjust the pH to 8.5 with HCl while monitoring with a pH meter. Bring to the final volume with deionized water.

Reagent Preparation:
  • Substrate Stock Solution (1 M L-Lactate): Dissolve the appropriate amount of L-lactic acid sodium salt in the respective buffer (this compound or Tris-HCl) to a final concentration of 1 M.

  • Cofactor Stock Solution (50 mM NAD⁺): Dissolve the appropriate amount of NAD⁺ in the respective buffer to a final concentration of 50 mM.

  • Hydrazine Buffer (0.5 M, pH 9.0): Prepare a 0.5 M hydrazine buffer and adjust the pH to 9.0. This is used to trap the pyruvate product.

Experimental Workflow for LDH Assay:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (for each buffer) cluster_analysis Data Analysis prep_buffers Prepare 0.1 M this compound (pH 8.5) and 0.1 M Tris-HCl (pH 8.5) prep_reagents Prepare Substrate (L-Lactate) and Cofactor (NAD⁺) Stocks prep_buffers->prep_reagents prep_enzyme Prepare Serial Dilutions of LDH Enzyme prep_reagents->prep_enzyme setup_reaction Set up reaction mix in cuvette: - Buffer - NAD⁺ - L-Lactate (varying concentrations) - Hydrazine Buffer prep_enzyme->setup_reaction equilibrate Equilibrate at 25°C for 5 minutes setup_reaction->equilibrate initiate_reaction Initiate reaction by adding LDH enzyme solution equilibrate->initiate_reaction measure_abs Measure absorbance at 340 nm every 15 seconds for 3 minutes initiate_reaction->measure_abs calc_rate Calculate initial reaction velocity (V₀) from the linear phase of the absorbance curve measure_abs->calc_rate plot_data Plot V₀ versus substrate concentration calc_rate->plot_data determine_kinetics Determine Kₘ and Vₘₐₓ using Michaelis-Menten or Lineweaver-Burk plots plot_data->determine_kinetics compare_buffers Compare kinetic parameters obtained in this compound and Tris-HCl buffers determine_kinetics->compare_buffers

Caption: Experimental workflow for the comparative kinetic analysis of Lactate Dehydrogenase.

Step-by-Step Procedure:
  • Prepare Reaction Mix: In a cuvette, combine the respective buffer, NAD⁺ solution, and varying concentrations of the L-Lactate substrate solution. Add hydrazine buffer to trap the reaction product.

  • Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate Reaction: Add a small, fixed amount of the LDH enzyme solution to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance.

  • Measure Absorbance: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Plot V₀ against the substrate concentration.

    • Determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot.

  • Comparison: Compare the Kₘ and Vₘₐₓ values obtained in the this compound buffer with those obtained in the Tris-HCl buffer to assess the influence of the buffer system on the enzyme's kinetics.

Mandatory Visualization: Signaling Pathway and Buffer Considerations

The integrity of cellular signaling pathways is paramount for accurate results in cell-based assays. The choice of buffer in the assay medium can influence the activity of kinases and phosphatases that are central to these pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and survival.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binding & Activation Grb2 Grb2 RTK->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP to GTP Exchange Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocation to Nucleus & Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) TF->Gene_Expression Regulation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Safety Operating Guide

N-(2-acetamido)-2-aminoethanesulfonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Laboratory Professionals

N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic buffer widely used in biochemical and biological research. While this compound is not classified as a hazardous substance under normal transport regulations, proper disposal is crucial to ensure laboratory safety and environmental protection.[1] This guide provides a step-by-step approach for the safe handling and disposal of this compound buffer and solid waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In its solid form, care should be taken to avoid dust formation.[1] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Procedure

The disposal of N-(2-acetamido)-2-aminoethanesulfonic acid should always be in accordance with local, regional, and national regulations.[1] The following procedure outlines a general workflow for the proper disposal of this compound waste.

  • Assess the Waste Stream: Determine if the this compound waste is in solid form or a solution. Identify any other chemicals mixed with the this compound buffer, as this will affect the disposal route.

  • Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office or the relevant local authorities to understand the specific disposal requirements in your area.[1]

  • Solid this compound Waste:

    • Uncontaminated solid this compound can typically be collected in a labeled, sealed container.

    • Avoid mixing with other chemical waste to prevent unintended reactions.

  • This compound Buffer Solutions:

    • Neutralization: For many aqueous solutions, neutralization is a key step before disposal. This compound has a pKa of 6.9 at 20°C. If the buffer solution contains other acidic or basic compounds, it should be neutralized to a pH between 6 and 8. Use a suitable neutralizing agent like sodium bicarbonate for acidic solutions or a dilute acid for basic solutions, adding the neutralizer slowly to prevent vigorous reactions.

    • Dilution: After neutralization, dilute the solution with a large volume of water.

    • Drain Disposal: In many cases, neutralized and diluted this compound buffer solutions can be disposed of down the drain with copious amounts of running water. However, this is strictly dependent on local regulations and the absence of other hazardous chemicals in the solution. Always confirm with your local EHS if drain disposal is permitted.

  • Contaminated this compound Waste: If the this compound waste is contaminated with hazardous materials (e.g., heavy metals, organic solvents, biological agents), it must be treated as hazardous waste.

    • Collect the waste in a designated, properly labeled hazardous waste container.

    • Follow your institution's specific procedures for the disposal of the particular class of hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(2-acetamido)-2-aminoethanesulfonic acid.

ACES_Disposal_Workflow cluster_start cluster_assessment 1. Waste Assessment cluster_solid 2. Solid Waste cluster_solution 3. Aqueous Solution cluster_consult 4. Regulatory Check cluster_disposal 5. Final Disposal start Start: This compound Waste assess_contamination Contaminated with Hazardous Material? start->assess_contamination assess_form Solid or Solution? solid_container Collect in Labeled, Sealed Container assess_form->solid_container Solid neutralize Neutralize to pH 6-8 assess_form->neutralize Solution assess_contamination->assess_form No hazardous_waste Dispose as Hazardous Waste assess_contamination->hazardous_waste Yes consult_ehs Consult Local/ Institutional EHS Regulations solid_container->consult_ehs dilute Dilute with Large Volume of Water neutralize->dilute dilute->consult_ehs consult_ehs->hazardous_waste Drain Disposal Not Permitted drain_disposal Drain Disposal (If Permitted) consult_ehs->drain_disposal Drain Disposal Permitted non_hazardous_waste Dispose as Non-Hazardous Solid Waste consult_ehs->non_hazardous_waste Solid Waste Guidelines

References

Comprehensive Safety and Handling Guide for N-(2-acetamido)-2-aminoethanesulfonic acid (ACES)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling of N-(2-acetamido)-2-aminoethanesulfonic acid (ACES), a buffering agent commonly used in biochemical and molecular biology research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Physical and Chemical Properties of this compound

N-(2-acetamido)-2-aminoethanesulfonic acid is a white, crystalline powder.[1] While it is not classified as a hazardous substance, proper handling is essential to maintain a safe laboratory environment.[1][2][3][4]

PropertyValue
Synonyms This compound, N-(Carbamoylmethyl)taurine
CAS Number 7365-82-4
Molecular Formula C4H10N2O4S
Molecular Weight 182.20 g/mol
Appearance White crystalline powder
Melting Point 220 °C (decomposes)
Solubility Soluble in water
pKa (25 °C) 6.8
Buffering Range (pH) 6.1 - 7.5

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound in solid form or as a solution to minimize exposure and ensure safety.

PPE CategorySolid (Powder)Aqueous Solution
Eye Protection Safety glasses with side shields or goggles.Safety glasses with side shields or goggles.
Hand Protection Nitrile or latex gloves.Nitrile or latex gloves.
Body Protection Laboratory coat.Laboratory coat.
Respiratory Recommended if dust is generated.Not generally required.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and efficiency.

G cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receiving Receiving storage Storage receiving->storage Inspect container integrity weighing Weighing storage->weighing dissolving Dissolving weighing->dissolving Use fume hood if dusty ph_adjustment pH Adjustment dissolving->ph_adjustment Use calibrated pH meter experiment Use in Experiment ph_adjustment->experiment solid_waste Solid Waste experiment->solid_waste liquid_waste Liquid Waste experiment->liquid_waste disposal_bin Waste Bin solid_waste->disposal_bin Non-hazardous solid waste drain_disposal Drain liquid_waste->drain_disposal Check local regulations

Caption: Workflow for the safe handling of this compound in a laboratory setting.
  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.

  • Preparation of this compound Buffer (0.1 M, 1 L):

    • Calculation: Calculate the required mass of this compound powder using its molecular weight (182.20 g/mol ). For a 0.1 M solution, 18.22 g of this compound is needed for 1 L of solution.

    • Weighing: Wear appropriate PPE (lab coat, gloves, safety glasses). If the powder is fine and may become airborne, perform this step in a fume hood or ventilated enclosure.

    • Dissolving: Add the weighed this compound powder to a beaker containing approximately 800 mL of distilled or deionized water. Stir the solution using a magnetic stirrer until the powder is completely dissolved.

    • pH Adjustment: Calibrate a pH meter. Adjust the pH of the solution to the desired level (typically between 6.1 and 7.5) by slowly adding a strong base (e.g., 1 M NaOH) or a strong acid (e.g., 1 M HCl).

    • Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add distilled or deionized water to the mark. Mix thoroughly.

  • Experimental Use: Use the prepared this compound buffer as required by the experimental protocol.

Disposal Plan

As this compound is not classified as a hazardous chemical, disposal is straightforward but must comply with local regulations.

  • Containerization: Ensure the unused this compound powder is in a securely sealed and clearly labeled container.

  • Disposal: Dispose of the container in the designated non-hazardous solid laboratory waste stream.

  • Neutralization: Check the pH of the waste solution. If necessary, neutralize it to a pH between 6.0 and 8.0.

  • Dilution and Drain Disposal: For small quantities, the neutralized this compound buffer solution can typically be disposed of down the drain with copious amounts of water. However, always consult and adhere to your institution's and local wastewater disposal regulations.

Emergency Procedures

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or if dust is generated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Before cleaning, don the appropriate PPE, including a lab coat, gloves, and safety goggles. If a significant amount of dust is present, a respirator may be necessary.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep up the spilled powder, avoiding the generation of dust. Place the collected powder in a sealed container for disposal.

    • Liquid Spills: Absorb the spilled solution with an inert material, such as vermiculite, sand, or absorbent pads.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the collected waste and cleaning materials in a sealed container as non-hazardous waste.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation occurs, seek medical attention.

  • Inhalation (Dust): Move the individual to fresh air. If breathing is difficult or if symptoms such as coughing or throat irritation persist, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and give the person a glass of water to drink. Seek medical advice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACES
Reactant of Route 2
Reactant of Route 2
ACES

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.